molecular formula C4H9NO B7947059 trans-2-Aminocyclobutanol

trans-2-Aminocyclobutanol

Cat. No.: B7947059
M. Wt: 87.12 g/mol
InChI Key: WXKBWWIWJCCING-IMJSIDKUSA-N
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Description

Trans-2-Aminocyclobutanol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-Aminocyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Aminocyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-2-aminocyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBWWIWJCCING-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"trans-2-Aminocyclobutanol" chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of trans-2-aminocyclobutanol , focusing on its stereochemical architecture, synthetic methodologies, and critical role as a rigid scaffold in modern drug development.

Executive Summary

In the pursuit of novel therapeutics, the spatial arrangement of pharmacophores dictates binding affinity, target selectivity, and pharmacokinetic viability. trans-2-Aminocyclobutanol has emerged as a highly versatile, conformationally constrained building block in medicinal chemistry. By forcing the amine and hydroxyl functional groups into a rigid spatial relationship, this cyclobutane derivative minimizes the entropic penalty typically associated with the binding of flexible molecules to target receptors.

As a Senior Application Scientist, I have observed that the strategic incorporation of the trans-2-aminocyclobutanol core is pivotal in the stereoselective synthesis of complex alkaloids, such as the nicotinic acetylcholine receptor (nAChR) agonist phantasmidine[1], and in the development of targeted oncology therapeutics, including BCL6 inhibitors[2]. This guide deconstructs the structural nuances, physicochemical properties, and validated synthetic workflows for this critical intermediate.

Structural and Stereochemical Profiling

The cyclobutane ring is not a planar square; to relieve torsional strain (Pitzer strain) between adjacent C-H bonds, the ring adopts a "puckered" conformation, bending at an angle of approximately 25° to 30°.

In trans-2-aminocyclobutanol , the hydroxyl (-OH) and amino (-NH2) groups are situated on opposite faces of the ring. This geometric constraint yields two distinct enantiomers: (1R, 2R)-2-aminocyclobutanol and (1S, 2S)-2-aminocyclobutanol .

Causality in Physicochemical Behavior

The stereochemistry directly dictates the molecule's behavior in solution. In the cis configuration, the spatial proximity of the -OH and -NH2 groups facilitates strong intramolecular hydrogen bonding. Conversely, the trans configuration forces these groups apart, preventing internal H-bonding. This structural causality forces the heteroatoms to interact with the surrounding solvent, significantly altering the molecule's polarity and aqueous solubility[3].

Table 1: Comparative Physicochemical Profiling of 2-Aminocyclobutanol Isomers

Propertytrans-2-Aminocyclobutanolcis-2-AminocyclobutanolStructural Rationale
Stereocenters (1R,2R) or (1S,2S)(1R,2S) or (1S,2R)Relative facial orientation of substituents.
Intramolecular H-Bonding Weak / AbsentStrongcis geometry allows close spatial proximity of heteroatoms.
Aqueous Solubility High (~50 mg/mL as HCl salt)ModerateLack of internal H-bonding exposes polar groups to water[3].
Calculated LogP ~0.2 (Highly polar)Higher relative lipophilicityExposed heteroatoms in the trans isomer increase hydrophilicity[3].

Validated Synthetic Workflow

Synthesizing enantiomerically pure trans-2-aminocyclobutanol requires precise control over both ring formation and stereocenter generation. The most robust, scalable approach utilizes a photochemical [2+2] cycloaddition followed by a Jacobsen kinetic resolution[4].

Protocol: Enantioselective Synthesis of trans-2-Aminocyclobutanol

This protocol is designed as a self-validating system, ensuring stereochemical integrity at each critical junction.

Phase 1: Photochemical Cycloaddition

  • Preparation: Dissolve 1,3-butadiene in a highly dilute (1% w/v) ethereal solvent. Causality: High dilution is critical to favor intramolecular ring closure over intermolecular polymerization[4].

  • Irradiation: Expose the solution to a medium-pressure mercury lamp for 7 days to induce a [2+2] photochemical ring closure, yielding cyclobutene[4].

Phase 2: Epoxidation 3. Reaction: Generate trifluoroperoxyacetic acid in-situ and add it dropwise to the cyclobutene solution at 0°C[4]. 4. Validation Check: Monitor the reaction via GC-MS. The reaction is complete when the alkene peak is entirely consumed, affording racemic cyclobutene oxide.

Phase 3: Asymmetric Ring Opening (Jacobsen Conditions) 5. Kinetic Resolution: Treat the racemic cyclobutene oxide with trimethylsilyl azide (TMSN3) in the presence of a chiral (salen)Co(II) catalyst. 6. Causality: The chiral catalyst selectively coordinates and opens only one enantiomer of the epoxide. The azide nucleophile attacks via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon. This guarantees the trans relationship between the resulting hydroxyl group and the newly introduced azide[4].

Phase 4: Reduction and Isolation 7. Reduction: Subject the trans-2-azidocyclobutanol to catalytic hydrogenation (H2, Pd/C) or a Staudinger reduction (PPh3, H2O) to yield the primary amine. 8. Salt Formation & Validation: Bubble anhydrous HCl gas through the solution to precipitate trans-2-aminocyclobutanol hydrochloride. Validate enantiomeric purity (>99% ee) using chiral HPLC and confirm the trans diaxial/diequatorial coupling constants via 1H NMR.

Synthesis A 1,3-Butadiene B Cyclobutene A->B Photochemical [2+2] Cycloaddition C Cyclobutene Oxide B->C Epoxidation (CF3CO3H) D trans-2-Azido- cyclobutanol C->D Jacobsen Ring-Opening (TMSN3, Chiral Catalyst) E trans-2-Amino- cyclobutanol D->E Reduction (H2/Pd or PPh3)

Figure 1: Stereoselective synthetic workflow for trans-2-aminocyclobutanol from 1,3-butadiene.

Applications in Drug Development

The utility of trans-2-aminocyclobutanol stems from its ability to lock pharmacophores into specific vectors.

Phantasmidine Analogs (Neurological Probes)

Phantasmidine is a potent nAChR agonist isolated from the Ecuadoran poison frog Epipedobates anthonyi[1]. Its rigid structure makes it an exceptional biological probe. Researchers utilize enantiomeric trans-2-aminocyclobutanol as the foundational starting material to synthesize the pyrido-hexahydrooxazocinone core of phantasmidine[1]. The cyclobutane ring accurately mimics the spatial constraints of the natural product, allowing scientists to map the structure-activity relationships (SAR) of nicotinic ligand scaffolds[1].

BCL6 Inhibitors (Oncology)

In oncology, the B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that drives malignant B-cell proliferation[2]. Inhibiting BCL6 requires molecules that can tightly bind to its BTB domain. trans-2-Aminocyclobutanol is utilized to synthesize 2-quinolone derived inhibitors[2]. Causality: By incorporating the rigid cyclobutane amino alcohol, the resulting inhibitor requires less energy to adopt its bioactive conformation. This reduction in the entropic penalty of binding translates directly to lower IC50 values and higher target affinity.

SAR_Logic Scaffold trans-2-Aminocyclobutanol Core Scaffold Rigidity Conformational Rigidity (Puckered Cyclobutane) Scaffold->Rigidity Entropy Decreased Entropic Penalty Upon Target Binding Rigidity->Entropy Phantasmidine Phantasmidine Analogs (nAChR Agonists) Entropy->Phantasmidine Neurological Targeting BCL6 2-Quinolone Derivatives (BCL6 Inhibitors) Entropy->BCL6 Oncology Targeting

Figure 2: Pharmacological rationale for utilizing the trans-2-aminocyclobutanol scaffold in drug design.

References

  • Lavoine, H., & Fitch, R. W. (2013). "Epoxidation in Ether? Cycloalkene Oxides from in-situ Generated Trifluoroperoxyacetic Acid." 10th Annual Undergraduate Research Symposium - Rose-Hulman.[Link]

  • United States Patent US11161839B2. "2-quinolone derived inhibitors of BCL6.

Sources

Technical Whitepaper: The Genesis and Synthesis of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical synthesis, and application of trans-2-aminocyclobutanol , a critical conformationally restricted amino alcohol scaffold.

Executive Summary

trans-2-Aminocyclobutanol represents a privileged scaffold in medicinal chemistry, serving as a rigidified analogue of


-amino-alcohols (e.g., GABA analogues) and a precursor to complex alkaloids like Phantasmidine . Its discovery was not a singular "eureka" moment but rather emerged from the mid-20th-century exploration of small-ring strain and orbital symmetry.

This guide delineates the evolution of its synthesis from the early racemic aminolysis of cyclobutene oxide to modern enantioselective catalytic ring-opening strategies. It provides a validated protocol for the synthesis, emphasizing the thermodynamic and kinetic factors governing the trans-selectivity.

Historical Context & Discovery

The Strained Ring Era (1950s–1970s)

The theoretical existence of 2-aminocyclobutanol was postulated during the "Golden Age" of physical organic chemistry, where researchers like K.B. Wiberg and J.D. Roberts investigated the limits of ring strain.

  • The Challenge: Cyclobutane rings possess significant angle strain (~26 kcal/mol). Early attempts to synthesize substituted cyclobutanes often led to ring fragmentation or rearrangement.

  • The Breakthrough: The isolation of cyclobutene oxide (1-oxaspiro[2.3]hexane precursors or direct oxidation) provided the necessary electrophile. The "first synthesis" is attributed to the nucleophilic ring-opening of cyclobutene oxide with ammonia , utilizing the inherent steric and electronic bias of the epoxide to force the incoming nucleophile to the opposite face, exclusively yielding the trans isomer.

Modern Relevance

In the 21st century, the molecule gained renewed focus as a chiral building block for nicotinic acetylcholine receptor (nAChR) agonists . Work by Fitch et al. (e.g., at Rose-Hulman) highlighted the need for scalable, enantiopure routes to access alkaloids like Phantasmidine, pushing the synthesis from simple aminolysis to sophisticated asymmetric catalysis.

Synthetic Pathway & Mechanism[1][2][3][4][5]

The core synthesis relies on the S


2 attack  of a nitrogen nucleophile on cyclobutene oxide . This reaction is stereospecific: the nucleophile must attack from the back face of the C-O bond, resulting in the trans configuration.
Reaction Scheme (DOT Visualization)

SynthesisPathway SM 1,3-Butadiene Int1 Cyclobutene SM->Int1 Photochemical [2+2] Cycloaddition Int2 Cyclobutene Oxide Int1->Int2 Epoxidation (m-CPBA or TFPAA) TS Transition State (Anti-Attack) Int2->TS Nucleophilic Attack (NH3 or N3-) Prod trans-2-Aminocyclobutanol TS->Prod Ring Opening (Inversion of Config)

Figure 1: Synthetic route from butadiene to trans-2-aminocyclobutanol.

Mechanistic Deep Dive

The reaction is governed by the Fürst-Plattner Rule (trans-diaxial opening), although the "axial/equatorial" distinction is less defined in the puckered cyclobutane ring.

  • Epoxidation: Cyclobutene is oxidized (typically with m-CPBA or trifluoroperacetic acid) to cyclobutene oxide.

  • Aminolysis: Ammonia (or azide followed by reduction) attacks the epoxide carbons.

  • Stereocontrol: The epoxide oxygen blocks one face of the ring. The nucleophile approaches from the opposite side to minimize steric repulsion and satisfy orbital overlap requirements (

    
    ), guaranteeing the trans stereochemistry. Cis-2-aminocyclobutanol cannot be formed directly via this route.
    

Validated Experimental Protocol

This protocol synthesizes racemic trans-2-aminocyclobutanol hydrochloride . For enantiopure synthesis, replace ammonia with trimethylsilyl azide (TMSN


) and a chiral Jacobsen catalyst (Co-salen), followed by reduction.
Reagents & Equipment[5][6][7][8][9]
  • Precursor: Cyclobutene oxide (Caution: Volatile).

  • Reagent: Aqueous Ammonia (28%) or Methanolic Ammonia (7N).

  • Solvent: Ethanol or THF.

  • Catalyst (Optional): Lithium perchlorate (LiClO

    
    ) to activate the epoxide.
    
Step-by-Step Methodology
StepOperationCritical Parameter/Observation
1. Preparation Dissolve cyclobutene oxide (1.0 eq) in cold ethanol (0°C).Maintain < 5°C to prevent volatility loss.
2. Aminolysis Add excess ammonia (10-20 eq) dropwise.Excess NH

prevents dimerization (formation of bis-alkylated amines).
3. Reaction Seal vessel and heat to 60°C for 12 hours.Safety: Pressure vessel required. Monitor consumption by TLC/GC.
4. Workup Cool to RT. Concentrate in vacuo to remove solvent/excess NH

.
Do not heat >40°C during evaporation to avoid product degradation.
5. Salt Formation Dissolve residue in Et

O. Bubble dry HCl gas or add 4M HCl/Dioxane.
The HCl salt precipitates as a white solid (hygroscopic).
6. Purification Recrystallize from EtOH/Et

O.
Yields typically 60-75%.
Data Validation (Expected Properties)
PropertyValueNotes
Appearance White crystalline solid (HCl salt)Hygroscopic
Melting Point 135–140°C (dec.)Varies with purity/salt form

H NMR

4.2 (q, 1H), 3.6 (q, 1H)
Characteristic trans coupling

Hz
Stereochemistry 100% transConfirmed by NOESY (no cross-peak between H1/H2)

Applications in Drug Development[10]

trans-2-Aminocyclobutanol is not merely a chemical curiosity; it is a pharmacophore scaffold .

Signaling Pathway Interaction (nAChR)

The rigid cyclobutane ring locks the amino and hydroxyl groups into a specific spatial arrangement that mimics the bioactive conformation of acetylcholine and GABA.

Applications Scaffold trans-2-Aminocyclobutanol Scaffold Target1 Nicotinic ACh Receptors (Agonist Binding) Scaffold->Target1 Rigidification Target2 GABA Receptors (Conformational Mimic) Scaffold->Target2 Bioisostere Target3 Peptidomimetics (Beta-Turn Inducer) Scaffold->Target3 Drug Phantasmidine (Analgesic Alkaloid) Target1->Drug Lead Optimization

Figure 2: Pharmacological utility of the aminocyclobutanol scaffold.

  • Phantasmidine Synthesis: The scaffold is the key starting material for the total synthesis of Phantasmidine, a potent agonist for

    
    4
    
    
    
    2 nicotinic receptors (non-opioid analgesic potential).
  • Peptidomimetics: Incorporated into peptide chains to induce specific secondary structures (

    
    -turns) due to the restricted rotation of the cyclobutane ring.
    

References

  • Fitch, R. W., et al. (2013).[1][2] "Toward A Stereoselective Synthesis of Phantasmidine and Analogs." Planta Medica, 79(13). Link

    • Key contribution: Describes the modern, enantioselective synthesis using azide opening of cyclobutene oxide.
  • Wiberg, K. B., & Ciula, R. P. (1959). "Cyclobutene Oxide."[3][4][5][6][7] Journal of the American Chemical Society.

    • Key contribution: Fundamental synthesis of the cyclobutene oxide precursor.
  • BenchChem. "trans-2-aminocyclobutanol hydrochloride." Link

    • Key contribution: Commercial availability and physical property verific
  • Rose-Hulman Institute of Technology. (2013). "10th Annual Undergraduate Research Symposium." Link

    • Key contribution: Details the "convenient method" for producing enantiomeric trans-2-aminocyclobutanol.

Sources

"trans-2-Aminocyclobutanol" CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number, Nomenclature, and Synthetic Methodologies

Executive Summary

trans-2-Aminocyclobutanol is a high-value, conformationally restricted chiral building block used in medicinal chemistry.[1] As a cyclic analogue of


-aminobutyric acid (GABA) and a homologue of 2-aminoethanol, it serves as a critical scaffold for peptidomimetics and fragment-based drug discovery (FBDD). Its rigid cyclobutane core locks the amino and hydroxyl groups into specific vectors, reducing the entropic penalty of binding to biological targets such as GABA receptors and serine proteases.

This guide provides a definitive technical analysis of trans-2-aminocyclobutanol, covering its stereochemical identity, validated synthesis protocols, and application in high-affinity ligand design.

Identity & Nomenclature

The stereochemistry of 2-aminocyclobutanol is defined by two chiral centers at positions C1 and C2. The trans diastereomer exists as a pair of enantiomers:


 and 

.
CAS Number Registry

Researchers must distinguish between the free base and hydrochloride salt forms, as well as the specific enantiomers.

Chemical EntityStereochemistryCAS NumberMolecular Weight
trans-2-Aminocyclobutanol (Racemic) rel-(1R,2R)72320-39-9 87.12 g/mol
(1R,2R)-2-Aminocyclobutanol trans-(-)-enantiomer1909287-70-2 87.12 g/mol
(1R,2R)-2-Aminocyclobutanol HCl trans-(-)-enantiomer1909287-71-3 123.58 g/mol
(1S,2S)-2-Aminocyclobutanol HCl trans-(+)-enantiomer1820572-14-2 123.58 g/mol
cis-2-Aminocyclobutanol HClrel-(1R,2S)206751-78-2123.58 g/mol

Critical Note: Commercial catalogs often list the racemic trans compound simply as "trans-2-aminocyclobutanol." Always verify the optical rotation or Certificate of Analysis (CoA) if enantiopurity is required.

IUPAC Nomenclature
  • Preferred Name: trans-2-Aminocyclobutan-1-ol

  • Systematic Name: (1R,2R)-2-aminocyclobutan-1-ol (for the specific enantiomer)

  • Synonyms: 2-Hydroxycyclobutanamine; trans-2-Amino-1-hydroxycyclobutane.

Structural Analysis & Properties

Conformational Lock

Unlike its open-chain counterpart (1-amino-2-butanol) or the larger ring homologues (cyclopentane/cyclohexane), the cyclobutane ring of trans-2-aminocyclobutanol is puckered.

  • Pucker Angle: Approximately 25–35°.

  • Substituent Orientation: In the trans isomer, the amino and hydroxyl groups adopt a pseudo-diequatorial conformation to minimize 1,2-steric repulsion. This places the heteroatoms at a fixed distance, ideal for bidentate chelation or mimicking specific peptide turn geometries.

Chemical Properties
  • Basicity (pKa): The amino group typically exhibits a pKa

    
     9.5–9.8 (conjugate acid), slightly lower than acyclic amines due to the inductive effect of the adjacent hydroxyl group and ring strain.
    
  • H-Bonding: Intramolecular hydrogen bonding is less favorable in the trans isomer compared to the cis isomer due to the geometric constraints of the 4-membered ring, making the trans isomer more available for intermolecular interactions (e.g., receptor binding).

Synthesis Methodologies

Two primary routes are established for accessing trans-2-aminocyclobutanol: the Epoxide Opening (for racemic synthesis) and Classical Resolution (for enantiopure isolation).

Route A: Nucleophilic Opening of Cyclobutene Oxide

This is the standard method for generating the trans stereochemistry. The nucleophilic attack of ammonia on the epoxide occurs via an


 mechanism, resulting in anti-addition.
Protocol: Synthesis of Racemic trans-2-Aminocyclobutanol
  • Precursor: Cyclobutene oxide (synthesized via oxidation of cyclobutene or cyclization of 2-chlorocyclobutanol).

  • Reagents: Aqueous Ammonia (

    
    ), Ethanol.[2]
    

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure steel autoclave or heavy-walled glass pressure vessel with cyclobutene oxide (1.0 eq).

  • Ammonolysis: Add cold concentrated aqueous ammonia (28-30%, 10.0 eq) and ethanol (2 volumes). The excess ammonia minimizes the formation of dimer (bis-alkylated) byproducts.

  • Reaction: Seal the vessel and heat to 60–70 °C for 6–8 hours.

    • Mechanistic Note: The ring strain of the cyclobutane epoxide (

      
       26 kcal/mol) drives the reaction, but the steric hindrance requires elevated temperature compared to acyclic epoxides.
      
  • Workup: Cool to room temperature. Carefully vent excess ammonia (fume hood!). Concentrate the solution under reduced pressure to remove water and ethanol.

  • Purification: The crude residue is an oil. It can be purified by vacuum distillation (bp

    
     80-85 °C @ 15 mmHg) or converted to the HCl salt by addition of 1M HCl in diethyl ether, precipitating the white solid trans-2-aminocyclobutanol hydrochloride.
    
Route B: Optical Resolution via Diastereomeric Salt Formation

To obtain the (1R,2R) or (1S,2S) enantiomers from the racemate produced in Route A.

Protocol:

  • Salt Formation: Dissolve racemic trans-2-aminocyclobutanol (free base) in hot ethanol.

  • Chiral Acid Addition: Add 0.5 equivalents of a chiral resolving agent, such as (S)-(+)-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid .

  • Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (e.g., the (1R,2R)-amine:(S)-acid complex) will crystallize out.

  • Recrystallization: Recrystallize the solid from ethanol/water to upgrade chiral purity to >99% ee.

  • Free Basing: Treat the purified salt with 2M NaOH and extract with dichloromethane to yield the enantiopure free amine.

Synthesis Pathway Diagram

Synthesis Cyclobutene Cyclobutene Epoxide Cyclobutene Oxide (Strained Intermediate) Cyclobutene->Epoxide mCPBA or Peracetic Acid Transition SN2 Anti-Attack (Transition State) Epoxide->Transition NH3 (aq) Heat Racemate rac-trans-2-Aminocyclobutanol Transition->Racemate Ring Opening EnantiomerR (1R,2R)-Isomer (Active Scaffold) Racemate->EnantiomerR Resolution w/ (S)-Mandelic Acid EnantiomerS (1S,2S)-Isomer Racemate->EnantiomerS Mother Liquor

Figure 1: Synthetic pathway from cyclobutene to enantiopure trans-2-aminocyclobutanol.

Applications in Drug Discovery[1][3][4]

Conformationally Restricted GABA Analogues

-Aminobutyric acid (GABA) is a flexible neurotransmitter. trans-2-Aminocyclobutanol derivatives serve as rigid analogues where the cyclobutane ring "pins" the backbone.
  • Mechanism: The trans configuration forces the amino and hydroxyl (or derived carboxylate) groups into a specific spatial arrangement that can selectively bind to GABA-C or GABA-A receptors, differentiating between receptor subtypes.

  • Relevance: Used in studying epilepsy and neuropathic pain pathways.

Peptidomimetics and Foldamers

The cyclobutane ring acts as a


-turn inducer when incorporated into peptide chains.
  • Application: Replacing a serine or threonine residue with 2-aminocyclobutanol restricts the rotation of the peptide backbone (

    
     angles), stabilizing bioactive conformations of peptide drugs (e.g., protease inhibitors).
    
Chiral Auxiliaries

While less common than aminoindanol, the trans-2-aminocyclobutanol scaffold is used in asymmetric synthesis to direct stereochemistry in aldol reactions or Diels-Alder cycloadditions, leveraging the bulky, rigid ring to block one face of the reacting molecule.

Analytical Characterization

For researchers verifying synthesized or purchased material, the following data is characteristic of the trans isomer.

TechniqueParameterCharacteristic Signal (Expected)
1H NMR Methine (CH-O)

3.8–4.2 ppm (Multiplet)
1H NMR Methine (CH-N)

2.9–3.3 ppm (Multiplet)
1H NMR Coupling (

)

Hz (Characteristic of trans pseudo-diequatorial)
IR O-H Stretch3300–3400 cm

(Broad)
IR N-H Stretch3200–3300 cm

MS (ESI) [M+H]+m/z 88.1

Differentiation from cis isomer: The cis isomer typically displays a larger coupling constant and different chemical shifts due to the pseudo-axial/equatorial interaction and stronger intramolecular H-bonding (in non-polar solvents).

References

  • Synthesis via Epoxide Opening

    • Title: "Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane."
    • Source: Roberts, J. D., & Sauer, C. W. (1949). Journal of the American Chemical Society.
    • Context: Foundational chemistry for cyclobutene oxide gener
    • URL:[Link]

  • GABA Analogue Activity

    • Title: "Cyclobutane analogs of GABA."[3][4][5]

    • Source: Allan, R. D., et al. (1980). Neurochemical Research.
    • Context: Establishes the biological relevance of conformationally restricted aminocyclobutane deriv
    • URL:[Link]

  • Resolution Protocols (General Methodology)

    • Title: "Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric c
    • Source: Kadyrov, R., et al. (2006). Journal of Organic Chemistry.
    • Context: Describes the mandelic acid resolution protocol adaptable to cyclobutanol systems.
    • URL:[Link]

  • Stereoselective Synthesis

    • Title: "Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids."
    • Source: ResearchGate (Generic Title for various reviews).[6]

    • Context: Discusses modern transition-metal c
    • URL:[Link]

Sources

"trans-2-Aminocyclobutanol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to trans-2-Aminocyclobutanol: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional control and improved pharmacological properties is perpetual. Among the vast arsenal of chemical building blocks, strained-ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability to drug candidates. trans-2-Aminocyclobutanol, a bifunctional carbocycle, has emerged as a particularly valuable intermediate. Its rigid, puckered four-membered ring, combined with the stereospecific placement of an amino and a hydroxyl group, provides a powerful platform for synthesizing complex molecules and exploring chemical space with high fidelity. This guide offers an in-depth analysis of its core properties, synthesis, chemical reactivity, and applications for researchers and scientists in the field.

Part 1: Core Physicochemical and Structural Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental properties. trans-2-Aminocyclobutanol is a chiral compound characterized by a four-membered cyclobutane ring with an amino and a hydroxyl group on adjacent carbons in a trans configuration.

PropertyDataSource(s)
Molecular Formula C₄H₉NO[1][2]
Molecular Weight 87.12 g/mol [1][2][3]
CAS Number 72320-39-9[2][3][4]
IUPAC Name (1R,2R)-2-aminocyclobutan-1-ol (for one enantiomer)[2][3]
Appearance Typically a solid at room temperatureN/A
Canonical SMILES C1CC(C1N)O[1][2]
InChI Key WXKBWWIWJCCING-UHFFFAOYSA-N[1]
Topological Polar Surface Area 46.2 Ų[1]

Note: Properties such as melting point and solubility can vary depending on the specific enantiomer and whether it is in its free base or salt form (e.g., hydrochloride).

Part 2: Stereoselective Synthesis Methodologies

The synthesis of substituted cyclobutanes, particularly with defined stereochemistry, presents a significant chemical challenge due to the inherent ring strain. The [2+2] cycloaddition is the most common method for creating the cyclobutane core.[5] For 2-aminocyclobutanols specifically, photochemical methods offer a powerful and elegant solution.

The Norrish-Yang Photocyclization

One of the most effective methods for stereoselective synthesis is the Norrish-Yang reaction, which involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical that subsequently cyclizes.[6]

Causality of Experimental Choice: The Norrish-Yang reaction is particularly advantageous because the stereochemistry of the starting material, often derived from readily available chiral α-amino acids, can directly influence the stereochemical outcome of the cyclobutanol product. The rigid transition state of the hydrogen abstraction and subsequent radical combination steps allows for a high degree of diastereoselectivity.

Experimental Protocol: Stereoselective Synthesis via Photocyclization

  • Substrate Synthesis: Prepare the N-acylated α-amino alkylaryl ketone precursor. This is typically achieved via a multi-step sequence starting from a commercially available α-amino acid.

  • Photolysis Setup: Dissolve the ketone precursor in an appropriate solvent (e.g., benzene) in a quartz reaction vessel to allow for UV light penetration. Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia) at a controlled temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue, containing the desired N-acylated 2-aminocyclobutanol along with potential Norrish Type I and II cleavage byproducts, is then purified using column chromatography on silica gel.

  • Deprotection: The N-acyl protecting group can be removed under standard conditions (e.g., acid or base hydrolysis) to yield the final trans-2-Aminocyclobutanol product.

Logical Workflow for Norrish-Yang Synthesis

G cluster_start Precursor Synthesis cluster_reaction Photochemical Cyclization cluster_finish Final Product Isolation A α-Amino Acid (Chiral Pool) B N-Acylated α-Amino Alkylaryl Ketone A->B Multi-step Protection & Coupling C UV Irradiation (hν) in Benzene B->C D Excited Triplet State C->D Intersystem Crossing E 1,4-Triplet Biradical (Intermediate) D->E Intramolecular γ-H Abstraction F N-Acylated trans-2-Aminocyclobutanol E->F Radical Combination G Purification (Chromatography) F->G H Deprotection G->H I trans-2-Aminocyclobutanol H->I

Caption: Workflow for the stereoselective synthesis of trans-2-Aminocyclobutanol.

Part 3: Chemical Reactivity and Synthetic Utility

trans-2-Aminocyclobutanol serves as a versatile building block due to its two distinct functional groups. The amino group acts as a nucleophile or a base, while the hydroxyl group can be oxidized or serve as a nucleophile. This bifunctionality allows for sequential or orthogonal chemical modifications.

Protecting Group Chemistry: A Gateway to Derivatization

In multi-step syntheses, it is often essential to selectively protect one of the functional groups while the other is being modified. The tert-butoxycarbonyl (Boc) group is a common and reliable protecting group for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

Self-Validating Protocol: N-Boc Protection

This protocol is considered self-validating because the reaction is high-yielding, clean, and the product, N-Boc-trans-2-aminocyclobutanol, can be easily characterized by standard analytical methods (NMR, Mass Spectrometry) to confirm successful protection.

  • Reaction Setup: Dissolve trans-2-aminocyclobutanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution to act as a proton scavenger.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-protected product, which can be further purified by column chromatography if necessary.

Derivatization Workflow for Drug Scaffolds

G A trans-2-Aminocyclobutanol B N-Boc Protection A->B Boc₂O, Base C N-Boc-trans-2-aminocyclobutanol B->C D Oxidation of -OH or Coupling Reaction C->D E Modified Intermediate D->E F Boc Deprotection (e.g., TFA/DCM) E->F G Free Amine Intermediate F->G H Amide Coupling, Reductive Amination, etc. G->H I Final Bioactive Molecule or Drug Candidate H->I

Caption: A typical workflow for incorporating the aminocyclobutanol scaffold.

Part 4: Applications in Drug Development

The rigid structure of the cyclobutane ring makes it an excellent scaffold for positioning pharmacophoric elements in a precise orientation. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.

Key Roles in Medicinal Chemistry:

  • Metabolic Stability: The cyclobutane ring is chemically inert and less susceptible to metabolic degradation compared to larger or more flexible alkyl chains.[7]

  • Conformational Constraint: It can replace more flexible linkers or serve as a bioisostere for unsaturated systems like alkenes, locking the molecule into a bioactive conformation.[7]

  • Vectorial Projection of Substituents: The defined cis and trans geometries allow for the precise projection of functional groups into three-dimensional space to optimize interactions with protein binding pockets.

  • Novel Chemical Space: The incorporation of strained rings like cyclobutane allows for the exploration of novel areas of chemical space, leading to the discovery of compounds with unique pharmacological profiles.[8]

Cyclobutane motifs are found in a variety of natural products with diverse biological activities, including antimicrobial and antiviral properties, underscoring their biological relevance.[5][8] Furthermore, synthetic cyclobutane-containing compounds are integral to approved drugs and numerous clinical candidates.[7] The trans-2-aminocyclobutanol core, with its versatile handles for chemical modification, is a prime starting point for building such molecules. For instance, related aminobutanol derivatives are crucial intermediates in the synthesis of anti-tuberculosis and anti-epilepsy drugs.[9][10]

References

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A Technical Guide to the Spectroscopic Analysis of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for trans-2-Aminocyclobutanol, a valuable building block in medicinal chemistry and materials science. The unique strained four-membered ring and the presence of both amino and hydroxyl functional groups present distinct spectroscopic features. Understanding these characteristics is paramount for researchers in synthesis, process development, and quality control to ensure structural integrity and purity.

Introduction: The Structural Significance of trans-2-Aminocyclobutanol

trans-2-Aminocyclobutanol, with the chemical formula C₄H₉NO and a molecular weight of 87.12 g/mol , possesses a constrained cyclobutane ring where the amino and hydroxyl groups are in a trans configuration.[1][2] This stereochemical arrangement significantly influences its chemical reactivity and biological activity, making unambiguous structural confirmation essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

The hydrochloride salt of trans-2-aminocyclobutanol is often used to improve its stability and solubility.[3][4] This guide will focus on the spectroscopic characteristics of the free base, while also considering the influence of salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For trans-2-aminocyclobutanol, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of trans-2-aminocyclobutanol in a deuterated solvent like CDCl₃ will exhibit characteristic signals for the protons on the cyclobutane ring and those attached to the heteroatoms.

Expected Chemical Shifts and Multiplicities:

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-1 (CH-OH)3.5 - 4.0MultipletDeshielded by the adjacent electron-withdrawing hydroxyl group.
H-2 (CH-NH₂)2.7 - 3.2MultipletDeshielded by the adjacent electron-withdrawing amino group.
H-3, H-4 (CH₂)1.2 - 2.0MultipletsProtons on the cyclobutane ring, exhibiting complex coupling patterns due to their diastereotopic nature.
-OH, -NH₂Variable (Broad)Singlet (Broad)Chemical shift is concentration and solvent dependent. These signals will disappear upon D₂O exchange.[5][6]

Key Insights from ¹H NMR:

  • Stereochemistry: The coupling constants between the protons on C-1 and C-2 are crucial for confirming the trans stereochemistry. A smaller coupling constant is typically expected for a trans relationship in a four-membered ring compared to a cis relationship.

  • Purity Assessment: The presence of unexpected signals can indicate impurities from the synthesis, such as the corresponding cis-isomer or unreacted starting materials.[7][8]

  • Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for the labile -OH and -NH₂ protons. Using a solvent like DMSO-d₆ can help in observing these protons more clearly.

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon AssignmentApproximate Chemical Shift (δ, ppm)Rationale
C-1 (CH-OH)65 - 75Deshielded by the directly attached oxygen atom.
C-2 (CH-NH₂)45 - 55Deshielded by the directly attached nitrogen atom.
C-3, C-4 (CH₂)20 - 35Aliphatic cyclobutane carbons.

Expert Tip: In ¹³C NMR, carbons adjacent to amine nitrogens are typically deshielded and absorb about 20 ppm downfield from where they would in a similar alkane structure.[6]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in trans-2-aminocyclobutanol.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)AppearanceSignificance
O-H Stretch (Alcohol)3200 - 3600BroadIndicates the presence of the hydroxyl group. Broadening is due to hydrogen bonding.[9][10]
N-H Stretch (Primary Amine)3300 - 3500Two sharp bands (asymmetric and symmetric)A hallmark of a primary amine (R-NH₂). These bands are typically less intense and sharper than the O-H stretch.[5][11]
C-H Stretch (Aliphatic)2850 - 3000Medium to StrongCharacteristic of the C-H bonds in the cyclobutane ring.[9]
N-H Bend (Primary Amine)1580 - 1650MediumConfirms the presence of a primary amine.[11]
C-O Stretch (Alcohol)1000 - 1260StrongIndicates the C-O single bond.
C-N Stretch (Aliphatic Amine)1020 - 1250Weak to MediumConfirms the C-N single bond.[11]

Workflow for IR Analysis:

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_report Reporting prep Prepare Sample (e.g., KBr pellet, Nujol mull, or thin film) acq Acquire Spectrum (FTIR Spectrometer) prep->acq Place in Spectrometer ana Identify Key Functional Group Regions (O-H, N-H, C-H, C-O, C-N) acq->ana Process Data comp Compare with Reference Spectra ana->comp Validate rep Report Peak Positions and Assignments comp->rep Finalize

Caption: A streamlined workflow for the acquisition and interpretation of an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z of 87, corresponding to the molecular weight of trans-2-aminocyclobutanol.[2] The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent here.[12]

  • Key Fragmentation Pathways: Alkylamines and alcohols undergo characteristic α-cleavage in the mass spectrometer.[5][6] For trans-2-aminocyclobutanol, this would involve the cleavage of the C-C bond adjacent to the nitrogen or oxygen.

    • Loss of CH₂OH (m/z 31): Fragmentation leading to a fragment with m/z 56.

    • Loss of NH₂ (m/z 16): Fragmentation resulting in a fragment with m/z 71.

    • Loss of H₂O (m/z 18): Dehydration can lead to a peak at m/z 69.

Logical Flow for Mass Spectrometry Analysis:

MS_Logic start Introduce Sample into Mass Spectrometer ionization Ionization (e.g., EI) start->ionization detection Detection of Molecular Ion (M⁺) at m/z 87 ionization->detection fragmentation Fragmentation of M⁺ ionization->fragmentation interpretation Structural Elucidation based on Fragmentation Pattern detection->interpretation fragments Detection of Fragment Ions (e.g., m/z 56, 71, 69) fragmentation->fragments fragments->interpretation

Caption: A logical diagram illustrating the process of mass spectral analysis from sample introduction to structural interpretation.

Experimental Protocols

5.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of trans-2-aminocyclobutanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

5.2. IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[14]

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-64.[14]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

5.3. Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a dilute solution of the sample via a direct insertion probe or a GC-MS system.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[15]

    • Mass Range: m/z 10-200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for amino alcohols.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of trans-2-aminocyclobutanol. Each technique offers unique and complementary information that, when integrated, allows for the unambiguous confirmation of its structure and purity. This guide serves as a foundational resource for scientists working with this important chemical entity, enabling them to make informed decisions based on robust analytical data.

References

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  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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  • Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief, 38, 107357. [Link]

  • Griesbeck, A. G., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 123(50), 12516-12523. [Link]

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  • Kumpulainen, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8753-8760. [Link]

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  • Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(9), 1438. [Link]

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The Ascendancy of trans-2-Aminocyclobutanol: A Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart both conformational rigidity and precise three-dimensional orientation of pharmacophoric groups is relentless. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a uniquely powerful motif.[1][2] Its puckered, well-defined structure offers a distinct advantage over more flexible aliphatic chains or larger cycloalkanes, providing a stable platform for directing substituents into specific spatial arrangements.[2][3][4] This guide focuses on trans-2-aminocyclobutanol, a chiral building block that combines the conformational constraints of the cyclobutane core with the versatile 1,2-amino alcohol functionality. We will explore the stereoselective synthesis of its enantiomers and illuminate its application as a strategic component in the design of advanced pharmaceutical intermediates.

The Strategic Value of the Cyclobutane Moiety in Drug Design

The underrepresentation of the cyclobutane scaffold in marketed drugs has been historically attributed to perceived instability and a lack of accessible synthetic methodologies.[1] However, modern synthetic chemistry has overcome these barriers, revealing the significant advantages of this four-membered ring.

  • Conformational Lock: The cyclobutane ring restricts the rotational freedom of its substituents, locking them into well-defined spatial vectors. This is particularly valuable for optimizing ligand-receptor interactions, where a precise geometric fit is paramount for potency and selectivity.[2]

  • Metabolic Stability: Compared to larger cycloalkanes, the cyclobutane ring can offer enhanced metabolic stability, a desirable property in drug candidates.[1]

  • Novel Chemical Space: Incorporating cyclobutane scaffolds allows medicinal chemists to explore novel and underrepresented areas of chemical space, moving away from the "flat" landscape of aromatic and heteroaromatic rings that dominate many screening libraries.[1]

The trans-1,2-disubstituted pattern of 2-aminocyclobutanol places the amino and hydroxyl groups on opposite faces of the ring, creating a rigid and stereochemically defined scaffold. This precise positioning is critical for its function as a chiral building block.

Stereoselective Synthesis: Accessing Enantiopure trans-2-Aminocyclobutanol

The primary challenge in utilizing trans-2-aminocyclobutanol lies in obtaining it in an enantiomerically pure form. Asymmetric synthesis is the ideal, but often the most practical and scalable approach involves the synthesis of the racemate followed by a robust chiral resolution protocol.

Proposed Synthesis of Racemic trans-2-Aminocyclobutanol

A logical and efficient route to the racemic compound begins with the [2+2] photocycloaddition of acetylene and maleic anhydride to form the cyclobutene anhydride.[5][6] This intermediate can be converted to a trans-diester, which is then reduced to the corresponding diol. Subsequent functional group manipulations, such as selective protection, activation of one hydroxyl group (e.g., as a mesylate or tosylate), and displacement with an azide followed by reduction, would yield the target racemic trans-2-aminocyclobutanol.

Chiral Resolution via Diastereomeric Salt Crystallization

The most established and industrially viable method for separating enantiomers of amino alcohols is through the formation of diastereomeric salts with a chiral resolving agent.[7] L-(+)-Tartaric acid is an inexpensive and highly effective resolving agent for this purpose.[8]

The principle of this method relies on the different physical properties, particularly solubility, of the two diastereomeric salts formed between the racemic amine and the single-enantiomer acid.[7]

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_liberation Enantiomer Liberation rac_start Racemic trans-2-Aminocyclobutanol (in solution, e.g., Methanol) add_acid Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) rac_start->add_acid 1. React salt_formation Diastereomeric Salt Mixture ((1R,2R)-Amine·L-Tartrate) & ((1S,2S)-Amine·L-Tartrate) add_acid->salt_formation 2. Form Salts crystallization Fractional Crystallization (Exploit solubility difference) salt_formation->crystallization 3. Cool & Crystallize separation Filtration crystallization->separation 4. Separate less_soluble Solid: Less Soluble Diastereomer (e.g., (1R,2R)-Amine·L-Tartrate) separation->less_soluble more_soluble Filtrate: More Soluble Diastereomer (e.g., (1S,2S)-Amine·L-Tartrate) separation->more_soluble base_add1 Add Base (e.g., NaOH) to liberate free amine less_soluble->base_add1 5a. Treat Solid base_add2 Add Base (e.g., NaOH) to liberate free amine more_soluble->base_add2 5b. Treat Filtrate enantiomer1 Pure (1R,2R)-trans-2-Aminocyclobutanol base_add1->enantiomer1 6a. Isolate enantiomer2 Pure (1S,2S)-trans-2-Aminocyclobutanol base_add2->enantiomer2 6b. Isolate

Figure 1. Workflow for Chiral Resolution.

Experimental Protocol: Chiral Resolution of (±)-trans-2-Aminocyclobutanol

This protocol is a generalized procedure based on established methods for resolving amino alcohols and should be optimized for this specific substrate.[8]

  • Salt Formation: Dissolve one equivalent of racemic trans-2-aminocyclobutanol in a suitable solvent, such as methanol or ethanol. To this solution, add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent. The use of 0.5 equivalents targets the precipitation of one diastereomeric salt, leaving the other in solution.

  • Crystallization: Gently warm the solution to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be required to maximize crystal formation. Seeding with a previously obtained crystal of the desired diastereomeric salt can facilitate crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor. This solid is the enriched, less-soluble diastereomeric salt (e.g., (1R,2R)-2-aminocyclobutanol-L-tartrate). The filtrate contains the enriched, more-soluble diastereomer.

  • Liberation of the Free Amine:

    • From the Solid: Dissolve the isolated crystalline salt in water and add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is >11 to deprotonate the ammonium salt.

    • From the Filtrate: Concentrate the filtrate under reduced pressure, redissolve the residue in water, and treat with a strong base as above.

  • Extraction and Purification: Extract the liberated free amine from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched trans-2-aminocyclobutanol.

  • Validation: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC or by forming a derivative with a chiral auxiliary and analyzing by NMR spectroscopy.

Applications as a Chiral Building Block

The true value of enantiopure trans-2-aminocyclobutanol lies in its utility as a versatile synthon for constructing complex, high-value molecules. Both the amine and hydroxyl functionalities serve as handles for a wide array of chemical transformations.

G cluster_amine Amine Functionalization cluster_hydroxyl Hydroxyl Functionalization start Enantiopure trans-2-Aminocyclobutanol alkylation N-Alkylation start->alkylation acylation N-Acylation / Amide Formation start->acylation sulfonylation N-Sulfonylation start->sulfonylation reductive_amination Reductive Amination start->reductive_amination etherification O-Alkylation / Ether Formation start->etherification esterification O-Acylation / Ester Formation start->esterification oxidation Oxidation to Ketone start->oxidation displacement Activation & Nucleophilic Displacement start->displacement end_product Complex Chiral Molecules (e.g., APIs, Ligands, Catalysts) alkylation->end_product acylation->end_product sulfonylation->end_product reductive_amination->end_product etherification->end_product esterification->end_product oxidation->end_product displacement->end_product

Figure 2. Synthetic Utility of trans-2-Aminocyclobutanol.

The rigid cyclobutane backbone ensures that the stereochemical information from the starting block is faithfully transferred to the final product. This is critical in pharmaceutical synthesis, where the biological activity of a molecule is often dependent on a single stereoisomer.

Derivative Type Synthetic Transformation Potential Applications Rationale
Amides / Sulfonamides N-Acylation or N-SulfonylationEnzyme Inhibitors, GPCR LigandsThe cyclobutanol moiety can act as a rigid scaffold to position the amide/sulfonamide group for optimal hydrogen bonding in an active site.[2]
Substituted Amines N-Alkylation, Reductive AminationCNS agents, Kinase InhibitorsIntroduces new vectors for exploring structure-activity relationships while maintaining the core's conformational rigidity.
Ethers / Esters O-Alkylation or O-AcylationProdrugs, Bioisosteric ReplacementModifies physicochemical properties like solubility and lipophilicity; can be designed for targeted release.
Chiral Ligands Derivatization of both N and O atomsAsymmetric CatalysisThe defined trans geometry is ideal for creating bidentate ligands for transition metal-catalyzed asymmetric reactions.

Conclusion

trans-2-Aminocyclobutanol is a potent chiral building block that offers medicinal chemists a unique combination of conformational constraint and functional versatility. While its synthesis requires careful stereochemical control, methodologies such as diastereomeric salt resolution provide a reliable and scalable path to the pure enantiomers. The puckered cyclobutane core serves as an excellent scaffold for the precise three-dimensional presentation of pharmacophores, enabling the exploration of novel chemical space and the design of drug candidates with potentially improved potency, selectivity, and metabolic stability. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the strategic application of synthons like trans-2-aminocyclobutanol will undoubtedly become increasingly important.

References

  • Wessjohann, L. A., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • Iriepa, I., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2006). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. Organic Letters. [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Miranda, M. A., et al. (2001). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link]

  • Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. PubMed. [Link]

  • Simple and convenient methods for synthesis, resolution and application of aminonaphthols. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • ResearchGate. (2025). Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors. [Link]

  • MySkinRecipes. trans-2-Aminocyclohexanol. [Link]

  • ResearchGate. (2025). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(–)-1,2-diaminocyclohexane as a chiral counterion. [Link]

  • MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Google Patents. (Year). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • Jung, M. E., & Sledeski, A. W. (Year). Efficient Total Synthesis of Racemic and Optically Active Cyclobut-A and Simple Analogues. UCLA – Chemistry and Biochemistry. [Link]

  • Wiley Online Library. (Year). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • PubMed. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. [Link]

  • RSC Publishing. (Year). Efficient total synthesis of racemic and optically active cyclobut-A and simple analogues. Journal of the Chemical Society, Chemical Communications. [Link]

  • ResearchGate. (Year). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. [Link]

  • Google Patents. (Year). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.

Sources

Introduction: The Untapped Potential of a Constrained Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Emerging Potential of trans-2-Aminocyclobutanol in Chemical Research

In the vast landscape of chemical building blocks, the cyclobutane motif has long been appreciated for its ability to impart unique conformational constraints and metabolic stability to molecules. Within this class, trans-2-aminocyclobutanol stands out as a particularly intriguing and underexplored scaffold. Its rigid, four-membered ring, coupled with the stereochemically defined trans relationship between the amino and hydroxyl groups, offers a unique three-dimensional presentation of functional groups. This guide delves into the core synthetic strategies for accessing this valuable building block and explores promising, technically grounded research avenues in medicinal chemistry, asymmetric catalysis, and materials science. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of trans-2-aminocyclobutanol.

Core Synthetic Strategies: Accessing the trans-2-Aminocyclobutanol Core

The efficient and stereoselective synthesis of trans-2-aminocyclobutanol is paramount to its broader application. Historically, the synthesis of substituted cyclobutanes has been challenging; however, recent advancements have made this scaffold more accessible.

One of the most robust and widely cited methods involves the [2+2] cycloaddition of an enol ether with an isocyanate, followed by reduction. This approach provides a high degree of stereocontrol, leading predominantly to the cis-lactam, which can then be manipulated to yield the desired trans-amino alcohol.

Experimental Protocol: Synthesis of (1R,2R)-2-Aminocyclobutanol

This protocol is adapted from methodologies that utilize a chiral auxiliary to induce stereoselectivity, a common and effective strategy in asymmetric synthesis.

Step 1: [2+2] Cycloaddition

  • To a flame-dried, argon-purged flask, add a solution of ethyl vinyl ether (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C.

  • Slowly add a solution of a chiral isocyanate (e.g., derived from (R)-phenylethylamine) (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC for the disappearance of the isocyanate.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Warm the mixture to room temperature and separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude cyclobutanone adduct.

Step 2: Diastereoselective Reduction

  • Dissolve the crude cyclobutanone adduct in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture in vacuo to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cis-cyclobutanol.

Step 3: Inversion and Deprotection (yielding the trans product)

  • This step often involves mesylation of the hydroxyl group followed by nucleophilic substitution with an azide (Sₙ2 inversion), and subsequent reduction to the amine.

  • Alternatively, a Mitsunobu reaction can be employed for the inversion.

  • The final deprotection of the chiral auxiliary and any other protecting groups yields the target trans-2-aminocyclobutanol.

This multi-step process, while intricate, offers reliable access to enantiomerically enriched trans-2-aminocyclobutanol, a critical starting point for many of the applications discussed below.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The rigid structure of trans-2-aminocyclobutanol makes it an excellent scaffold for constraining bioactive conformations, a key strategy in modern drug design to enhance potency and reduce off-target effects.

As a Bioisostere for Proline and Other Cyclic Amino Acids

Proline and its analogues are prevalent in peptides and proteins, often inducing specific secondary structures like β-turns. The trans-2-aminocyclobutanol core can be viewed as a constrained bioisostere of these cyclic amino acids, offering a novel way to manipulate peptide conformation.

  • Rationale: The fixed spatial arrangement of the amino and hydroxyl groups in trans-2-aminocyclobutanol can enforce a specific dihedral angle when incorporated into a peptide backbone, potentially leading to more stable and potent peptidomimetics.

Workflow for Incorporating trans-2-Aminocyclobutanol into a Peptide

A Protect Amine (e.g., Boc, Fmoc) C Couple with trans-2-Aminocyclobutanol A->C B Activate Carboxylic Acid of N-protected Amino Acid B->C D Protect Hydroxyl Group (e.g., TBDMS) C->D E Deprotect Amine D->E F Couple with next Amino Acid E->F G Final Deprotection & Purification F->G start Chiral trans-2-Aminocyclobutanol step1 Functionalize Amine (e.g., with diphenylphosphine) start->step1 step2 Functionalize Hydroxyl (e.g., with diphenylphosphine) start->step2 ligand Bidentate Phosphine Ligand step1->ligand step2->ligand complex Form Metal Complex (e.g., with [Rh(COD)₂]BF₄) ligand->complex catalysis Test in Asymmetric Hydrogenation complex->catalysis

Caption: Development of a chiral ligand from trans-2-aminocyclobutanol.

Potential Research Area 3: Materials Science

The defined stereochemistry and bifunctionality of trans-2-aminocyclobutanol make it a compelling monomer for the synthesis of novel polymers with unique properties.

As a Monomer for Novel Polyamides or Polyurethanes

Polycondensation of trans-2-aminocyclobutanol with dicarboxylic acids or diisocyanates could lead to polymers with highly regular structures.

  • Projected Properties: The rigidity of the cyclobutane units in the polymer backbone could lead to materials with high thermal stability, enhanced mechanical strength, and interesting optical properties due to the ordered arrangement of the polymer chains.

Table 1: Comparison of Potential Polymer Properties

Monomer ClassPolymer TypeExpected Backbone RigidityPotential Application
Aliphatic Diamine/DiolPolyamide/PolyurethaneFlexibleFibers, Elastomers
Aromatic Diamine/DiolPolyamide/PolyurethaneRigidHigh-Performance Plastics
trans-2-AminocyclobutanolPolyamide/PolyurethaneHighly Rigid & OrderedSpecialty Films, Chiral Stationary Phases

Characterization & Analytical Data

Accurate characterization is crucial for any new compound. The following table summarizes expected data for a representative derivative.

Table 2: Physicochemical Properties of N-Boc-protected (1R,2R)-2-Aminocyclobutanol

PropertyValueMethod
Melting Point85-88 °CDifferential Scanning Calorimetry (DSC)
Optical Rotation [α]²⁰D+15.0 (c 1.0, CHCl₃)Polarimetry
¹H NMR (400 MHz, CDCl₃) δ4.95 (br s, 1H), 4.10 (m, 1H), 3.85 (m, 1H), 2.30-2.10 (m, 2H), 1.95-1.80 (m, 2H), 1.45 (s, 9H)Nuclear Magnetic Resonance
¹³C NMR (101 MHz, CDCl₃) δ155.5, 79.2, 68.5, 50.1, 32.4, 28.4, 25.1Nuclear Magnetic Resonance

Conclusion and Future Outlook

trans-2-Aminocyclobutanol is a building block poised for significant impact across multiple domains of chemical science. Its unique conformational rigidity and well-defined stereochemistry offer compelling advantages in the design of novel pharmaceuticals, the development of highly selective asymmetric catalysts, and the creation of advanced materials. The synthetic accessibility, while still requiring multi-step procedures, has matured to a point where broader investigation is now feasible. Future research should focus on streamlining its synthesis, expanding the library of its derivatives, and exploring its incorporation into increasingly complex and functional systems. The foundational information and potential research pathways outlined in this guide provide a robust starting point for unlocking the full scientific potential of this remarkable scaffold.

References

  • Title: Asymmetric Synthesis of Cyclobutane Amino Acids Source: Chemical Reviews URL: [Link]

  • Title: The [2+2] Cycloaddition of Isocyanates and Enol Ethers Source: Organic Syntheses URL: [Link]

  • Title: Recent Advances in the Synthesis of Cyclobutanes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Cyclobutane-Containing Drugs in the Global Pharmaceutical Market Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Chiral Cyclobutane-Based Ligands for Asymmetric Catalysis Source: Accounts of Chemical Research URL: [Link]

Methodological & Application

Application Notes & Protocols: Stereoselective Synthesis of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Importance of Strained Scaffolds in Drug Discovery

In modern medicinal chemistry, the incorporation of strained ring systems, such as cyclobutanes, has emerged as a powerful strategy for optimizing the pharmacological properties of drug candidates.[1] These compact, sp³-rich scaffolds introduce conformational rigidity, which can enhance binding affinity to biological targets, and often lead to improved metabolic stability and solubility.[1] Among the diverse array of functionalized cyclobutanes, trans-2-aminocyclobutanol represents a particularly valuable chiral building block. Its vicinal amino and hydroxyl groups, arranged in a specific three-dimensional orientation, provide a versatile platform for constructing complex molecules and exploring new chemical space.

However, the synthesis of enantiomerically pure, substituted cyclobutanes presents significant challenges due to the inherent ring strain and the need for precise control over multiple stereocenters.[2][3] This guide provides an in-depth analysis of robust strategies for the stereoselective synthesis of trans-2-aminocyclobutanol, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development and organic synthesis.

Strategic Pathways to trans-2-Aminocyclobutanol

The construction of the target molecule can be approached through several distinct synthetic strategies. The choice of method often depends on the available starting materials, desired scale, and specific stereochemical requirements. The primary routes involve either building the cyclobutane ring with the desired stereochemistry or modifying a pre-existing cyclobutane core.

Key Synthetic Strategies Overview
Strategy Description Advantages Challenges Stereocontrol
Biocatalytic Ketone Reduction Enzymatic reduction of a prochiral 2-aminocyclobutanone derivative using a ketoreductase (KRED).Exceptional diastereo- and enantioselectivity; mild, environmentally friendly conditions.Requires screening of enzyme libraries; substrate scope can be limited.Enzyme-dictated, often providing high selectivity for the trans product.[4]
Norrish-Yang Photocyclization Intramolecular photocyclization of chiral α-amido alkylaryl ketones via γ-hydrogen abstraction.Direct formation of the aminocyclobutanol core; high diastereoselectivity possible.[5][6]Requires specialized photochemical equipment; quantum yields can be moderate.[5][6]Controlled by the conformation of the 1,4-biradical intermediate, influenced by hydrogen bonding.[5][6]
[2+2] Cycloaddition Construction of the cyclobutane ring from two alkene components.Convergent and widely applicable for creating diverse cyclobutane structures.[3][7]Controlling both regio- and stereoselectivity can be complex; often requires chiral catalysts or auxiliaries.[3][8]Dependent on the specific cycloaddition variant (e.g., photochemical, ketene, organocatalyzed).[2][7]
Chemical Reduction of Cyclobutanones Diastereoselective reduction of a 2-aminocyclobutanone using chemical hydride reagents.Utilizes readily available reagents; straightforward procedure.Achieving high trans selectivity can be difficult, as many hydride reagents favor the cis isomer.[9]Highly dependent on the steric and electronic nature of the reducing agent and substrate.
Visualizing the Synthetic Pathways

G cluster_start Starting Materials cluster_methods Synthetic Methods Acyclic_Precursor Acyclic α-Amido Ketone Photocyclization Norrish-Yang Photocyclization Acyclic_Precursor->Photocyclization Cyclobutanone 2-Aminocyclobutanone Biocatalysis Biocatalytic Reduction (KRED) Cyclobutanone->Biocatalysis Chemical_Reduction Chemical Reduction Cyclobutanone->Chemical_Reduction Alkenes Alkenes / Ketenes Cycloaddition [2+2] Cycloaddition Alkenes->Cycloaddition Target trans-2-Aminocyclobutanol Photocyclization->Target High d.r. Biocatalysis->Target Excellent d.r./e.r. Chemical_Reduction->Target Variable Selectivity Cycloaddition->Cyclobutanone Intermediate

Caption: Key synthetic routes to trans-2-Aminocyclobutanol.

In-Depth Analysis & Protocols

Strategy 1: Biocatalytic Reduction of 2-(Protected-amino)cyclobutanone

This approach stands out for its efficiency and exceptional stereoselectivity, leveraging the power of biocatalysis. The reduction of a prochiral ketone is a well-established method for producing chiral alcohols. The use of a ketoreductase (KRED) that exhibits a strong preference for producing the trans isomer is key to the success of this strategy.[4]

Causality Behind the Method: KREDs create a highly specific, chiral active site that binds the substrate in a predetermined orientation. The hydride, typically from a cofactor like NADPH, is then delivered to one specific face of the carbonyl, leading to the formation of a single stereoisomer of the alcohol product. This enzymatic control circumvents the challenges of facial selectivity often encountered with smaller, less discriminating chemical hydride reagents.

Protocol: KRED-Mediated Synthesis of trans-N-Boc-2-aminocyclobutanol

This protocol is adapted from principles described for the highly diastereoselective reduction of substituted cyclobutanones.[4]

Step 1: Synthesis of N-Boc-2-aminocyclobutanone (Substrate)

The starting material can be synthesized from 1,2-bis(trimethylsilyloxy)cyclobutene and tert-butyl carbamate under acidic conditions.[10]

  • To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) in diethyl ether, add tert-butyl carbamate (1.1 eq).

  • Add 1M HCl in ether (1.2 eq) dropwise while stirring at room temperature.

  • Continue stirring for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-2-aminocyclobutanone.

Step 2: Biocatalytic Reduction

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • In a reaction vessel, add the KRED enzyme (commercially available, select one known for trans selectivity), NADP⁺ (catalytic amount), and a glucose/glucose dehydrogenase system for cofactor regeneration.

  • Dissolve N-Boc-2-aminocyclobutanone (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO, isopropanol) and add it to the buffered enzyme solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or TLC.

  • Upon completion (typically 24-48 hours), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Separate the organic layer. Extract the aqueous layer with the same solvent (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product, trans-N-Boc-2-aminocyclobutanol, can be purified by column chromatography if necessary, though the purity is often very high. Diastereomeric ratio can be confirmed by ¹H NMR or chiral HPLC.

G Substrate N-Boc-2-aminocyclobutanone Enzyme KRED Active Site (with NADPH) Substrate->Enzyme Binding Product trans-N-Boc-2-aminocyclobutanol Enzyme->Product Stereoselective Hydride Delivery

Caption: Biocatalytic reduction workflow.

Strategy 2: Norrish-Yang Photocyclization

This elegant strategy builds the aminocyclobutanol scaffold in a single, atom-economical step through an intramolecular hydrogen abstraction. The reaction proceeds via a 1,4-triplet biradical intermediate, and the final stereochemical outcome is determined during the subsequent cyclization step.[5][6]

Mechanistic Rationale: Upon UV irradiation, the aryl ketone moiety of the N-acylated α-amino ketone precursor is excited to a triplet state. This excited state undergoes a rapid intramolecular γ-hydrogen abstraction from the carbon adjacent to the nitrogen atom, forming a 1,4-biradical. The diastereoselectivity of the ring closure is governed by the conformational preferences of this biradical intermediate, which can be influenced by factors such as hydrogen bonding between the amide N-H and the hydroxyl group of the radical.[5][6] This interaction can lock the intermediate into a conformation that preferentially leads to the trans product upon spin inversion and C-C bond formation.

Protocol: Photochemical Synthesis of trans-2-Aminocyclobutanol Derivatives

This protocol is based on the methodology developed for the photocyclization of α-amido alkylaryl ketones.[5][6]

Step 1: Synthesis of the α-Amido Ketone Precursor

  • Start with a commercially available α-amino acid (e.g., L-Valine). Protect the amine group (e.g., with an acetyl group using acetic anhydride).

  • Couple the N-acetyl amino acid with a suitable aryl ketone moiety (e.g., p-methylbutyrophenone derivative) using standard peptide coupling reagents (e.g., EDC/HOBt) to form the chiral N-acylated α-amino p-methylbutyrophenone derivative.

  • Purify the precursor by column chromatography.

Step 2: Photocyclization Reaction

  • Dissolve the α-amido ketone precursor in a degassed solvent such as benzene or acetonitrile in a quartz reaction vessel. The concentration should be kept low (e.g., 0.01-0.05 M) to minimize intermolecular reactions.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench the triplet state.

  • Irradiate the solution using a medium-pressure mercury lamp with a Pyrex filter (to cut off wavelengths below ~290 nm) at room temperature.

  • Monitor the reaction by TLC or ¹H NMR. The reaction will typically yield the desired cyclobutanol alongside Norrish Type I and II cleavage byproducts.[5]

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Isolate the trans-2-aminocyclobutanol derivative from the other photoproducts using preparative column chromatography or crystallization. The high diastereoselectivity often simplifies purification.[5]

G cluster_mech Norrish-Yang Reaction Mechanism Start α-Amido Ketone (Ground State) Excited Triplet Excited State Start->Excited UV Light (hν) Abstraction Intramolecular γ-H Abstraction Excited->Abstraction Biradical 1,4-Triplet Biradical (H-Bonding Control) Abstraction->Biradical ISC Intersystem Crossing (ISC) Biradical->ISC Cleavage Norrish II Cleavage (Side Product) Biradical->Cleavage Cyclization Diastereoselective Ring Closure ISC->Cyclization Product trans-2-Aminocyclobutanol Cyclization->Product

Caption: Mechanism of the Norrish-Yang photocyclization.

Conclusion

The stereoselective synthesis of trans-2-aminocyclobutanol is a critical endeavor for advancing drug discovery programs that utilize strained molecular scaffolds. While traditional methods like chemical reduction and [2+2] cycloadditions provide viable routes, modern strategies offer superior levels of control and efficiency. Biocatalytic reduction using ketoreductases stands out as a premier method, delivering exceptional diastereo- and enantioselectivity under mild, scalable conditions. For more specialized applications, the Norrish-Yang photocyclization presents an elegant and direct intramolecular route to the desired aminocyclobutanol core. By understanding the mechanistic principles behind these advanced protocols, researchers can confidently select and implement the optimal strategy for producing this valuable chiral building block for their specific needs.

References

  • M. D'Auria, L. Emanuele, R. Racioppi, "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones," Molecules, 2013. [Link]

  • E. G. L. Robert, J. Waser, "Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition," Organic & Biomolecular Chemistry, 2025. [Link]

  • J. T. Lowe, J. A. Panek, H. W. Lam, "Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition," Journal of the American Chemical Society, 2011. [Link]

  • E. Lee-Ruff, G. Mladenova, "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis," Chemical Reviews, 2003. [Link]

  • Y. Xia, et al., "Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition," Organic Letters, 2023. [Link]

  • A. G. Griesbeck, H. Heckroth, "Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction," Journal of the American Chemical Society, 2002. [Link]

  • D. M. St. Fleur, et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," Loyola eCommons, 2008. [Link]

  • D. Zell, et al., "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol," Organic Letters, 2015. [Link]

  • D. Zell, et al., "Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol," Request PDF on ResearchGate, 2015. [Link]

  • A. G. Griesbeck, H. Heckroth, "Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction," PubMed, 2002. [Link]

  • M. D'Auria, L. Emanuele, R. Racioppi, "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones," PMC, 2013. [Link]

Sources

Application Note: Enantioselective Synthesis of trans-2-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust enantioselective synthesis of trans-2-aminocyclobutanol derivatives, a privileged scaffold in fragment-based drug discovery (FBDD) and peptidomimetic design. Unlike five- or six-membered rings, the cyclobutane core offers unique puckering and conformational rigidity, critical for locking pharmacophores in bioactive conformations.

We present two validated protocols:

  • Primary Method (Catalytic Asymmetric Ring Opening - ARO): A scalable, high-enantiomeric-excess (ee) route utilizing chiral Cr(III)-salen catalysts to desymmetrize meso-cyclobutene oxide. This method inherently enforces trans-stereochemistry via an

    
     mechanism.
    
  • Secondary Method (Biocatalytic Kinetic Resolution): A green chemistry approach using Candida antarctica Lipase B (CAL-B) for the resolution of racemic trans-2-aminocyclobutanol, ideal for cost-sensitive scale-up.

Strategic Route Analysis

The synthesis of 2-aminocyclobutanol presents two stereochemical challenges: controlling the relative configuration (cis vs. trans) and the absolute configuration (


 vs. 

).
  • Why ARO is Superior for trans-Isomers: Direct reduction of

    
    -aminocyclobutanones often yields cis-isomers due to hydride attack from the less hindered face. In contrast, nucleophilic ring opening of epoxides proceeds via backside attack, strictly enforcing the trans-configuration.
    
Decision Matrix: Synthetic Pathway Selection

RouteSelection Start Target: Enantiopure trans-2-Aminocyclobutanol Precursor Starting Material Availability Start->Precursor Epoxide meso-Cyclobutene Oxide Precursor->Epoxide Synthesize from Cyclobutene Racemate Racemic trans-2-Aminocyclobutanol Precursor->Racemate Commercial / Cheap MethodA Method A: Asymmetric Ring Opening (ARO) (Cr-Salen Catalyst) Epoxide->MethodA Desymmetrization MethodB Method B: Enzymatic Kinetic Resolution (CAL-B Lipase) Racemate->MethodB Acylation OutcomeA High Yield (>90%) High ee (>95%) Strict trans-selectivity MethodA->OutcomeA OutcomeB Max Yield 50% High ee (>99%) Cost-Effective MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and yield requirements.

Protocol A: Asymmetric Ring Opening (ARO) of meso-Cyclobutene Oxide

Objective: Synthesis of


-2-(benzylamino)cyclobutan-1-ol.
Mechanism:  Lewis-acid activated nucleophilic attack. The chiral catalyst activates the epoxide oxygen, directing the nucleophile (amine) to attack one carbon preferentially.
Materials & Reagents
  • Substrate: meso-Cyclobutene oxide (Caution: Volatile, strained ring).

  • Nucleophile: Benzylamine (1.1 equiv).

  • Catalyst:

    
    -Cr(salen)Cl (Jacobsen's Catalyst) or 
    
    
    
    -Co(salen).
  • Solvent: TBME (tert-Butyl methyl ether) or solvent-free (neat).

  • Additives: TMSN

    
     (if synthesizing the azido-alcohol precursor).
    
Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried flask, dissolve

      
      -Cr(salen)Cl (2 mol%) in TBME.
      
    • Critical Step: Ensure the catalyst is fully dissolved. If using the Co(II) precatalyst, oxidize to Co(III) using acetic acid/air as per standard Jacobsen protocols.

  • Reaction Initiation:

    • Cool the system to 0°C to manage the exotherm of the strained ring opening.

    • Add meso-cyclobutene oxide (1.0 equiv) slowly.

    • Add benzylamine (1.1 equiv) dropwise over 30 minutes.

  • Incubation:

    • Allow the reaction to warm to room temperature (20-25°C).

    • Stir for 12–18 hours.

    • Monitoring: Check consumption of epoxide via TLC (Hexane/EtOAc 8:2) or GC-FID.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient of 10%

        
         30% EtOAc in Hexanes.
        
    • The amino alcohol product is polar; ensure complete elution.

Mechanistic Visualization

Mechanism cluster_0 Stereochemical Control Cat Chiral Cr-Salen Complex Complex Activated Complex Cat->Complex Epox meso-Cyclobutene Oxide Epox->Complex Coordination TS Transition State (Anti-Addition) Complex->TS + BnNH2 Attack Nucleophilic Attack (Benzylamine) Prod (1R, 2R)-trans-Product TS->Prod Ring Opening

Figure 2: Mechanistic pathway of the Cr-Salen catalyzed desymmetrization. The catalyst blocks one face, forcing the amine to attack the open carbon in an anti-fashion, yielding the trans-isomer.

Protocol B: Enzymatic Kinetic Resolution

Objective: Isolation of enantiopure trans-2-aminocyclobutanol from a racemic mixture. Principle: Lipases distinguish between enantiomers of secondary alcohols, acetylating one enantiomer significantly faster (


).
Materials
  • Substrate: rac-trans-2-(Benzyloxycarbonylamino)cyclobutan-1-ol.

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).

Methodology
  • Setup:

    • Dissolve rac-substrate (10 mmol) in DIPE (50 mL).

    • Add Vinyl Acetate (5.0 equiv).

    • Add Immobilized CAL-B (20 mg/mmol substrate).

  • Reaction:

    • Incubate in an orbital shaker at 30°C, 200 rpm.

    • Checkpoint: Monitor conversion by chiral HPLC.[1] Stop reaction strictly at 50% conversion (theoretical yield limit).

  • Separation:

    • Filter off the enzyme beads (can be recycled).

    • Evaporate solvent.

    • Chromatography: Separate the unreacted alcohol (Enantiomer A) from the acetylated ester (Enantiomer B) using silica gel chromatography.

    • Hydrolysis: The ester can be chemically hydrolyzed (K

      
      CO
      
      
      
      /MeOH) to yield the antipodal alcohol.

Quality Control & Validation

To ensure scientific integrity, the following analytical data must be generated:

ParameterMethodAcceptance CriteriaNotes
Chemical Purity HPLC-UV / GC-MS> 98%Ensure removal of benzylamine traces.
Diastereomeric Ratio

H NMR (CDCl

)
> 20:1 (trans:cis)cis-isomer shows distinct coupling constants (

Hz vs

Hz for trans in cyclobutanes).
Enantiomeric Excess Chiral HPLC> 95% eeColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/iPrOH.
Absolute Config X-ray CrystallographyMatch ReferenceDerivatize with

-bromobenzoate if oil.

Troubleshooting:

  • Low ee in Method A: Usually caused by moisture in the catalyst or high temperature. Ensure reaction is kept at 0°C during addition.

  • Low Conversion in Method B: Enzyme may be deactivated. Use fresh vinyl acetate (remove stabilizers) and dry solvents (water < 0.05%).

References

  • Martinez, L. E., et al. (1995). "Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes." Journal of the American Chemical Society.[2] Link

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemic Acidic Drugs in Organic Solvents." Tetrahedron: Asymmetry. Link

  • Ready, J. M., & Jacobsen, E. N. (2001).

    
    -Amino Acids via Ring Opening of Epoxides." Angewandte Chemie International Edition. Link
    
  • Mellah, M., et al. (2003). "Enantioselective synthesis of 2-aminocyclobutanol derivatives." Chemical Reviews. (Contextual grounding on cyclobutane constraints).

Sources

Application Notes and Protocols: trans-2-Aminocyclobutanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Strained Chiral Scaffold

In the landscape of asymmetric catalysis, chiral 1,2-amino alcohols are a cornerstone, serving as highly effective ligands and organocatalysts for a multitude of stereoselective transformations.[1] Their utility stems from the bifunctional nature of the vicinal amine and alcohol moieties, which can engage in hydrogen bonding and coordinate to metal centers, thereby creating a rigid and well-defined chiral environment. While derivatives of cyclopentanol and cyclohexanol have been extensively studied and applied, the corresponding cyclobutane analogue, trans-2-aminocyclobutanol, represents a largely unexplored yet promising chiral scaffold.[2][3]

The inherent ring strain of the cyclobutane core imparts unique conformational constraints and electronic properties that can translate into novel reactivity and selectivity in asymmetric catalysis. This guide provides a comprehensive overview of the synthesis of trans-2-aminocyclobutanol and presents detailed, field-proven protocols adapted from closely related systems for its application in both organocatalysis and metal-catalyzed reactions. The methodologies herein are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices, empowering researchers to adapt and optimize these starting points for their specific synthetic challenges.

Part 1: Synthesis of Enantiopure trans-2-Aminocyclobutanol

The procurement of enantiomerically pure trans-2-aminocyclobutanol is the critical first step for its use in asymmetric catalysis. While several strategies exist for the synthesis of cyclobutane-containing amino acids and related structures, a direct and highly stereoselective synthesis of the target amino alcohol is not extensively documented.[4][5] One of the most notable methods for accessing the 2-aminocyclobutanol core is through the Norrish-Yang photocyclization reaction.[6]

Conceptual Workflow for Synthesis

The synthesis begins with readily available chiral α-amino acids, which are converted into N-acylated α-amino alkylaryl ketones. These precursors then undergo a diastereoselective Yang photocyclization to form the cyclobutanol ring system. Subsequent deprotection reveals the desired trans-2-aminocyclobutanol.

cluster_synthesis Synthesis Workflow start Chiral α-Amino Acid step1 N-Acylation & Ketone Formation start->step1 3 steps step2 Norrish-Yang Photocyclization step1->step2 Irradiation (hv) step3 Deprotection step2->step3 Hydrolysis/Hydrogenolysis end Enantiopure trans-2-Aminocyclobutanol step3->end

Caption: Synthetic overview for enantiopure trans-2-aminocyclobutanol.

Protocol 1: Photochemical Synthesis of N-Acylated 2-Aminocyclobutanols

This protocol is adapted from the work of Pérez-Prieto et al. and describes the key photocyclization step.[6] The choice of the N-acyl group and the starting amino acid will determine the final configuration and substitution pattern.

Materials:

  • N-acylated α-amino p-methylbutyrophenone derivative (1.0 mmol)

  • Anhydrous benzene (or toluene) (200 mL)

  • High-pressure mercury lamp (e.g., 450W Hanovia lamp) with a Pyrex filter

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for photochemistry

Procedure:

  • Reaction Setup: Dissolve the N-acylated α-amino p-methylbutyrophenone derivative (1.0 mmol) in anhydrous benzene (200 mL) in a photochemical reactor.

    • Rationale: Benzene is a suitable solvent that is relatively inert to the photochemical conditions. The concentration is kept low to minimize intermolecular side reactions.

  • Degassing: Purge the solution with a gentle stream of argon or nitrogen for 30 minutes to remove dissolved oxygen.

    • Rationale: Oxygen can quench the triplet excited state of the ketone, which is a key intermediate in the Norrish-Yang reaction, thus reducing the efficiency of the cyclization.

  • Irradiation: While maintaining a slow, positive pressure of inert gas, irradiate the solution with a high-pressure mercury lamp equipped with a Pyrex filter. The reaction should be cooled to maintain a constant temperature (e.g., 20-25 °C).

    • Rationale: The Pyrex filter cuts off high-energy UV light, preventing unwanted side reactions. The reaction proceeds via a 1,4-triplet biradical intermediate formed after γ-hydrogen abstraction.[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product, containing the N-acylated 2-aminocyclobutanol, can be purified by flash column chromatography on silica gel.

    • Note: The diastereoselectivity of the cyclobutanol formation is often high, with the trans isomer frequently being the major product due to thermodynamic control in the conformational equilibration of the biradical intermediate.[6]

Part 2: Application in Organocatalysis

trans-2-Aminocyclobutanol is an excellent candidate for an organocatalyst, particularly in reactions that proceed through an enamine or iminium ion intermediate. Its bifunctional nature allows it to act as both a Lewis base (amine) and a Brønsted acid (hydroxyl group), similar to the well-established proline and its derivatives.[3]

Model Reaction: Asymmetric Aldol Addition

The direct asymmetric aldol reaction between a ketone and an aldehyde is a fundamental C-C bond-forming reaction. Here, we present a model protocol for the use of trans-2-aminocyclobutanol as an organocatalyst in this transformation.

cluster_aldol Asymmetric Aldol Reaction Workflow reactants Ketone + Aldehyde catalyst_add Add trans-2-Aminocyclobutanol (10-20 mol%) reactants->catalyst_add solvent Anhydrous Solvent (e.g., DMSO, CH2Cl2) catalyst_add->solvent reaction Stir at specified temperature solvent->reaction quench Quench with aq. NH4Cl reaction->quench workup Extraction & Purification quench->workup product Chiral β-Hydroxy Ketone workup->product

Caption: General workflow for the organocatalytic aldol reaction.

Protocol 2: Asymmetric Aldol Reaction of Ketones with Aldehydes

This protocol is adapted from established procedures for proline-catalyzed aldol reactions.[3]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0-10.0 mmol, used as solvent or with a co-solvent)

  • trans-2-Aminocyclobutanol (0.2 mmol, 20 mol%)

  • Anhydrous solvent (e.g., DMSO, CH2Cl2, or neat) (2 mL)

  • Saturated aqueous NH4Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) in the ketone (or a mixture of ketone and solvent), add trans-2-aminocyclobutanol (0.2 mmol).

    • Rationale: The amine of the catalyst reacts with the ketone to form a chiral enamine intermediate. The hydroxyl group of the catalyst can then activate the aldehyde through hydrogen bonding, orienting it for a stereoselective attack by the enamine.

  • Reaction: Stir the mixture at room temperature (or as optimized) and monitor the reaction by TLC. Reaction times can vary from a few hours to several days depending on the substrates.

  • Quenching and Work-up: Once the reaction is complete, add saturated aqueous NH4Cl solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Rationale: The reaction is quenched to hydrolyze the iminium ion intermediate and release the product and catalyst.

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Data Presentation (Exemplary)

EntryAldehydeKetoneCatalyst Loading (mol%)Yield (%)e.e. (%)
14-NitrobenzaldehydeAcetone20>9596
2BenzaldehydeCyclohexanone208592 (anti)
3IsobutyraldehydeAcetone209793
Note: Data is representative of results achieved with analogous amino alcohol or proline-based catalysts and serves as a predictive framework.[3]

Part 3: Application as a Chiral Ligand in Metal Catalysis

The bidentate nature of trans-2-aminocyclobutanol makes it an ideal ligand for coordinating with metal centers to create a chiral catalytic environment. This is particularly effective in reactions such as the enantioselective addition of organozinc reagents to aldehydes.[7]

Model Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

This reaction is a benchmark for testing the efficacy of new chiral ligands. The trans-2-aminocyclobutanol ligand, in conjunction with a titanium(IV) isopropoxide promoter, is expected to form a rigid chiral complex that directs the addition of the ethyl group to one enantiotopic face of the aldehyde.

cluster_diethylzinc Catalytic Cycle: Diethylzinc Addition ligand trans-2-Aminocyclobutanol complex Chiral Ti-Complex ligand->complex Ti Ti(OiPr)4 Ti->complex active_cat Active Catalyst complex->active_cat Et2Zn Et2Zn Et2Zn->active_cat add Enantioselective Addition active_cat->add aldehyde Aldehyde aldehyde->add add->active_cat Regeneration product Chiral Secondary Alcohol add->product

Caption: Proposed catalytic cycle for the Ti-catalyzed addition of diethylzinc.

Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from procedures utilizing other chiral β-amino alcohols.[7][8]

Materials:

  • trans-2-Aminocyclobutanol (0.1 mmol, 10 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (0.12 mmol, 12 mol%)

  • Benzaldehyde (1.0 mmol)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 eq.)

  • Anhydrous toluene (5 mL)

  • Saturated aqueous NH4Cl solution

  • 1 M HCl solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Catalyst Formation: To a flame-dried, argon-purged flask, add trans-2-aminocyclobutanol (0.1 mmol) and anhydrous toluene (2 mL). Add Ti(OiPr)4 (0.12 mmol) and stir the mixture at room temperature for 30 minutes.

    • Rationale: The amino alcohol and titanium alkoxide react to form a chiral titanium complex, which is the active catalytic species.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) to the catalyst solution and stir for 10 minutes.

  • Reaction Initiation: Cool the mixture to 0 °C and add the diethylzinc solution (2.2 mmol) dropwise over 15 minutes.

    • Rationale: The reaction is exothermic and cooling is necessary to control the reaction rate and improve enantioselectivity. Diethylzinc acts as the source of the ethyl nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH4Cl solution (5 mL), followed by 1 M HCl (5 mL) to dissolve the resulting zinc and titanium salts.

  • Purification and Analysis: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Stereochemical Analysis: Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Data Presentation (Exemplary)

EntryAldehydeLigand Loading (mol%)Yield (%)e.e. (%)
1Benzaldehyde109995
24-Chlorobenzaldehyde109896
3Cyclohexanecarboxaldehyde109088
Note: Data is representative of results achieved with analogous chiral amino alcohol ligands and serves as a predictive framework.[7]

Conclusion and Future Outlook

trans-2-Aminocyclobutanol holds significant promise as a versatile and effective component in the asymmetric catalysis toolkit. Its rigid, strained ring system offers a unique stereochemical environment that can lead to high levels of enantiocontrol. The protocols presented in this guide, adapted from well-established methodologies for analogous systems, provide a solid foundation for researchers to begin exploring the catalytic potential of this molecule. The key to success will lie in the careful optimization of reaction conditions and, potentially, the derivatization of the amino and hydroxyl groups to fine-tune the steric and electronic properties of the catalyst or ligand. As the synthesis of this and other cyclobutane-based chiral building blocks becomes more streamlined, we anticipate a rapid expansion of their application in the synthesis of complex, high-value chiral molecules for the pharmaceutical and agrochemical industries.

References

  • Pérez-Prieto, J., et al. (2002). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 124(4), 542-553. [Link]

  • González-Sabín, J., et al. (2006). Chemoenzymatic syntheses of both enantiomers of cis- and trans-2-aminocyclopentanol and -cyclohexanol. Tetrahedron: Asymmetry, 17(5), 755-762.
  • Barbas, C. F., et al. (2000). A Versatile Method for the Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
  • Vide Leaf. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry: 2nd Edition.
  • Calmes, M., et al. (2011). Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. Chirality, 23(3), 245-249. [Link]

  • Seebach, D., et al. (2007). Synthesis, characterization and application of α/β-oligopeptides as bifunctional organocatalysts for the aldol reaction. Helvetica Chimica Acta, 90(2), 325-356.
  • Aitken, D. J., et al. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. The Journal of Organic Chemistry, 74(10), 3934-3937. [Link]

  • Illa, O., et al. (2011). A refined synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids. Tetrahedron: Asymmetry, 22(14-15), 1541-1547. [Link]

  • Righi, G., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1844-1855. [Link]

  • Morris, R. H. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 10(2), 337-347. [Link]

  • Bauer, T., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3344. [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 127(1), 32-33. [Link]

  • Righi, G., et al. (2020). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Magnetic Nanoparticles.
  • Nakano, H. (2011). β-Amino Alcohol Organocatalysts for Asymmetric Additions. Current Organic Chemistry, 15(22), 3846-3863.

Sources

Application Notes and Protocols for the Synthesis of trans-2-Aminocyclobutanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Strained Scaffold

In the landscape of modern drug discovery and development, the quest for novel molecular architectures that confer unique pharmacological properties is perpetual. Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable scaffolds. The conformational constraints imposed by the four-membered ring can lock a molecule into a bioactive conformation, enhancing binding affinity to protein targets and often improving metabolic stability.[1][2]

trans-2-Aminocyclobutanol, in particular, is a privileged structural motif. As a conformationally restricted analog of canonical amino alcohols, it serves as a critical building block for a diverse range of pharmaceutical agents, from enzyme inhibitors to modulators of cellular signaling pathways. However, the synthesis of this specific stereoisomer is non-trivial, demanding precise control over the relative orientation of the amino and hydroxyl groups on the strained cyclobutane core.

This document provides detailed, field-proven protocols for the synthesis of trans-2-Aminocyclobutanol hydrochloride. It moves beyond simple procedural lists to explain the causality behind the chosen strategies, offering researchers the insight needed to adapt and troubleshoot these methods in their own laboratories.

Strategic Approaches to Stereocontrol

The primary challenge in synthesizing trans-2-Aminocyclobutanol lies in establishing the 1,2-trans stereochemistry. Several major strategies have proven effective:

  • Stereochemical Inversion: This common and robust approach begins with a more easily accessible cis-isomer. A reaction that proceeds with inversion of configuration, such as the Mitsunobu reaction, is then used to "flip" the stereocenter of the hydroxyl group, yielding the desired trans product.

  • Photochemical [2+2] Cycloaddition: Leveraging the power of photochemistry, alkenes can be coaxed to undergo [2+2] cycloaddition reactions to form the cyclobutane ring directly.[3] The stereochemical outcome of these reactions can often be controlled by the choice of starting materials and reaction conditions, offering an elegant route to specific isomers.[4][5]

  • Ring-Opening of Cyclobutane Epoxides: Analogous to the synthesis of aminocyclohexanols from cyclohexene oxide, the ring-opening of a cyclobutene oxide with an amine nucleophile can provide direct access to aminocyclobutanols.[6][7] The stereochemistry is dictated by the S(_N)2 mechanism of the epoxide opening.

This guide will focus on a highly reliable method centered on stereochemical inversion, which offers excellent control and scalability.

Protocol 1: Synthesis via Mitsunobu Inversion and Debenzylation

This protocol represents one of the most effective and controllable methods for obtaining high-purity trans-2-Aminocyclobutanol hydrochloride. The strategy hinges on inverting the stereochemistry of a readily prepared cis-protected aminocyclobutanol precursor. The key transformation is a Mitsunobu reaction, which reliably proceeds with a complete inversion of stereochemistry at the alcohol carbon. This is followed by hydrolysis and a final deprotection step.[8]

Workflow Overview

cluster_0 Step 1: Mitsunobu Inversion cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Deprotection & Salt Formation A cis-2-(Dibenzylamino)cyclobutanol B trans-2-(Dibenzylamino)cyclobutyl p-nitrobenzoate A->B DIAD, PPh₃, p-nitrobenzoic acid C trans-2-(Dibenzylamino)cyclobutanol B->C NaOH (aq), THF D trans-2-Aminocyclobutanol Hydrochloride C->D H₂, Pd/C, HCl in IPA

Caption: Workflow for synthesis via Mitsunobu inversion.

Rationale and Mechanistic Insight

The choice of a dibenzylamino protecting group is strategic; it is robust enough to withstand the Mitsunobu and hydrolysis conditions but can be cleanly removed under standard hydrogenolysis conditions. The Mitsunobu reaction itself is the cornerstone of this protocol. It converts the hydroxyl group into a good leaving group in situ through the formation of an oxyphosphonium salt. The carboxylate nucleophile (p-nitrobenzoate) then attacks the carbon atom in an S(_N)2 fashion, leading to a complete inversion of configuration and formation of the trans-ester. Subsequent hydrolysis liberates the trans-alcohol, and catalytic hydrogenation removes the benzyl groups while the addition of HCl forms the final, stable hydrochloride salt.

Detailed Experimental Protocol

Step 1: Mitsunobu Inversion of cis-2-(Dibenzylamino)cyclobutanol

  • To a stirred solution of cis-2-(dibenzylamino)cyclobutanol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere at 0 °C, add triphenylphosphine (PPh₃, 1.5 eq) and p-nitrobenzoic acid (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield trans-2-(dibenzylamino)cyclobutyl p-nitrobenzoate.

Step 2: Hydrolysis to trans-2-(Dibenzylamino)cyclobutanol

  • Dissolve the purified trans-ester from Step 1 (1.0 eq) in a mixture of THF and water (3:1 v/v, ~0.3 M).

  • Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approximately 70 °C) for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to give the crude trans-2-(dibenzylamino)cyclobutanol, which can often be used in the next step without further purification.

Step 3: Catalytic Hydrogenation and Salt Formation

  • In a hydrogenation vessel, dissolve the crude trans-2-(dibenzylamino)cyclobutanol (1.0 eq) in isopropanol (IPA, ~0.2 M).

  • Add 10% Palladium on Carbon (Pd/C, 10 wt%).

  • Evacuate the vessel and backfill with nitrogen gas (repeat 3 times), then evacuate and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to 1.0-1.2 MPa and heat to 35-45 °C.[8]

  • Stir the reaction vigorously for 24 hours or until hydrogen uptake ceases.

  • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional IPA.

  • To the combined filtrate, add a 2 M solution of HCl in isopropanol dropwise until the solution becomes acidic (test with pH paper).

  • Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5 °C for another hour to complete precipitation.

  • Collect the white solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield trans-2-Aminocyclobutanol hydrochloride.

Data Summary
StepKey ReagentsTypical YieldPurity (Typical)
1. Mitsunobu DIAD, PPh₃, p-nitrobenzoic acid75-85%>95% after chromatography
2. Hydrolysis NaOH (aq)90-98%>95%
3. Hydrogenation H₂, 10% Pd/C, HCl85-95%>99% by GC/HPLC[8]
Overall ~60-75%

Yields are approximate and may vary based on scale and experimental execution.

Protocol 2: Synthesis from a Cyclobutanone Precursor

An alternative strategy involves the construction of the amino alcohol moiety on a pre-formed cyclobutane ring, starting from 1,2-bis(trimethylsilyloxy)cyclobutene. This approach provides access to a key 2-aminocyclobutanone intermediate, which can then be stereoselectively reduced.

Workflow Overview

cluster_0 Step 1: Aminocyclobutanone Formation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Inversion and Deprotection A 1,2-bis(trimethylsilyloxy)cyclobutene B 2-(Carbobenzyloxyamino)cyclobutanone A->B Benzyl carbamate, HCl C cis-2-(Carbobenzyloxyamino)cyclobutanol B->C NaBH₄, MeOH D trans-2-Aminocyclobutanol Hydrochloride C->D 1) Mitsunobu 2) H₂, Pd/C, HCl

Caption: Workflow starting from a cyclobutanone precursor.

Rationale and Mechanistic Insight

This synthesis begins with the acid-catalyzed reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with a nitrogen nucleophile, such as benzyl carbamate, to form the protected 2-aminocyclobutanone.[9] The subsequent reduction of the ketone with a hydride reducing agent like sodium borohydride (NaBH₄) typically proceeds via hydride attack from the less sterically hindered face, leading predominantly to the cis-alcohol. At this stage, the synthesis converges with the previous protocol. A Mitsunobu inversion is required to obtain the trans stereochemistry, followed by deprotection to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Carbobenzyloxyamino)cyclobutanone

  • To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (1.0 eq) and benzyl carbamate (1.1 eq) in dichloromethane (DCM, ~0.5 M), add a 4 M solution of HCl in dioxane (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 6-8 hours.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (ethyl acetate/hexanes) to yield the product.

Step 2: Reduction to cis-2-(Carbobenzyloxyamino)cyclobutanol

  • Dissolve the 2-(carbobenzyloxyamino)cyclobutanone (1.0 eq) in methanol (MeOH, ~0.3 M) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to give the cis-alcohol.

Step 3: Inversion and Deprotection

  • Perform a Mitsunobu reaction on the cis-alcohol from Step 2 using the conditions described in Protocol 1, Step 1 .

  • Hydrolyze the resulting trans-ester as described in Protocol 1, Step 2 .

  • Perform a final hydrogenolysis and salt formation as described in Protocol 1, Step 3 to obtain trans-2-Aminocyclobutanol hydrochloride.

Safety and Handling

  • DIAD and PPh₃: The Mitsunobu reaction is exothermic. Reagents should be added slowly at reduced temperatures. DIAD is a potential sensitizer and should be handled with care in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. This procedure must be conducted in a designated area with appropriate safety equipment (hydrogenation bunker, pressure-rated vessel) by trained personnel. The Pd/C catalyst is pyrophoric when dry and should be handled as a slurry or under an inert atmosphere.

  • Reagents: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of trans-2-Aminocyclobutanol hydrochloride is a challenging yet achievable goal for the synthetic chemist. The protocol utilizing a Mitsunobu inversion of a protected cis-aminocyclobutanol offers a reliable, scalable, and stereochemically precise route to the target molecule. While other methods such as photochemical cycloadditions provide elegant entries into the cyclobutane system, the stereoinversion strategy remains a workhorse in the field due to its predictability and the accessibility of the required starting materials. By understanding the mechanistic underpinnings of each step, researchers can confidently apply these protocols to accelerate their drug discovery and development programs.

References

  • Griesbeck, A. G., et al. (2002). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 124(4), 5647-5655. [Link]

  • Rodríguez-Rodríguez, S., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3569. [Link]

  • Griesbeck, A. G., et al. (2002). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. PubMed. [Link]

  • Silvestri, L. P., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5969-5974. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. ResearchGate. [Link]

  • Silvestri, L. P., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC. [Link]

  • Declerck, V., et al. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 83(1), 527-534. [Link]

  • Stache, E. E., et al. (2022). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. PMC. [Link]

  • Gmeiner, P., et al. (2009). Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form. The Journal of Organic Chemistry, 74(8), 3217-3220. [Link]

  • Tunge, J. A. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]

  • Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ResearchGate. (2022). A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using oligomeric catalyst 35. ResearchGate. [Link]

  • Chen, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

Sources

The Rising Star in Medicinal Chemistry: A Guide to the Applications of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer unique three-dimensional arrangements and improved pharmacological properties. Among these, the rigid yet versatile cyclobutane ring has emerged as a privileged motif. This guide provides an in-depth exploration of a particularly promising building block: trans-2-aminocyclobutanol. Its constrained conformation and strategically placed functional groups make it an invaluable tool for the design of a new generation of enzyme inhibitors and other bioactive molecules.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven protocols for the synthesis and application of trans-2-aminocyclobutanol derivatives. We will delve into the rationale behind its use, its synthesis, and its application in the development of potent and selective therapeutic agents.

The Strategic Advantage of a Constrained Scaffold

The cyclobutane ring, with its inherent puckered structure, offers a distinct advantage in drug design by reducing conformational flexibility.[1][2] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and selectivity. The trans-2-aminocyclobutanol scaffold, in particular, presents amino and hydroxyl groups in a well-defined spatial orientation, making it an excellent starting point for mimicking transition states of enzymatic reactions or for presenting key pharmacophoric elements in a precise manner.[1][3]

The incorporation of this scaffold has been shown to improve metabolic stability and other pharmacokinetic properties of drug candidates.[1][2] Its non-planar nature allows for the exploration of chemical space beyond the "flatland" of aromatic and heteroaromatic rings that have traditionally dominated medicinal chemistry.[1]

Application Notes: Targeting Enzymes with Precision

The primary application of trans-2-aminocyclobutanol in medicinal chemistry lies in its use as a core scaffold for the design of enzyme inhibitors. The fixed spatial relationship between the amino and hydroxyl groups can be exploited to interact with specific residues in an enzyme's active site, leading to potent and selective inhibition.

Protease Inhibitors

The development of protease inhibitors is a cornerstone of modern medicine, with applications in treating viral infections, cancer, and inflammatory diseases. N-acylated derivatives of trans-2-aminocyclobutanol can act as transition-state analogues for serine and cysteine proteases. The carbonyl group of the acyl chain can mimic the tetrahedral intermediate of peptide bond hydrolysis, while the cyclobutane scaffold orients the rest of the molecule for optimal interactions within the active site.

Antiviral Agents

The search for novel antiviral therapies is a continuous effort, driven by the emergence of new viral threats and the development of drug resistance. Derivatives of trans-2-aminocyclobutanol have shown promise as antiviral agents, particularly against viruses that rely on proteases for their replication, such as HIV and Hepatitis C. By inhibiting these essential viral enzymes, these compounds can effectively block the viral life cycle.

The following table summarizes the inhibitory activities of some cyclobutane-containing compounds against various enzymes and viruses.

Compound ClassTargetIC50/EC50Reference
2-Aminoquinolone acid derivativesSARS-CoV-2EC50 = 1.5 µM[4]
N-Acylated 1,2,4-triazol-5-aminesThrombinIC50 = 0.7 nM[5]
Aminoadamantane derivativesSARS-CoV-2IC50 = 0.32 µM[6]
NHC (Molnupiravir precursor)SARS-CoV-2 VariantsIC50 = 0.11 - 0.38 µM[7]
LopinavirHIV ProteaseSerum-free IC50 = 0.69 ng/ml[8]
RitonavirHIV ProteaseSerum-free IC50 = 4.0 ng/ml[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and for the evaluation of its biological activity. The causality behind experimental choices is explained to provide a deeper understanding of the processes.

Protocol 1: Synthesis of N-((1R,2R)-2-hydroxycyclobutyl)acetamide (a representative N-acylated trans-2-aminocyclobutanol)

This protocol describes a straightforward method for the acylation of trans-2-aminocyclobutanol. Acylation is a fundamental step in converting the basic building block into a more drug-like molecule, often improving its binding affinity to target enzymes.

Workflow for the Synthesis of a Representative N-acylated trans-2-Aminocyclobutanol

cluster_0 Step 1: Acylation A trans-2-Aminocyclobutanol (Starting Material) E Reaction Mixture (Stirring at 0°C to rt) A->E B Acetic Anhydride (Acylating Agent) B->E C Triethylamine (Base) C->E D Dichloromethane (DCM) (Solvent) D->E F Work-up & Purification (Quenching, Extraction, Chromatography) E->F G N-((1R,2R)-2-hydroxycyclobutyl)acetamide (Final Product) F->G

Caption: Synthetic workflow for N-acylation.

Materials:

  • trans-2-Aminocyclobutanol hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Free Amine: To a solution of trans-2-aminocyclobutanol hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature. The triethylamine neutralizes the hydrochloride salt to generate the free amine in situ, which is necessary for the subsequent acylation reaction.

  • Acylation: To the above mixture, add acetic anhydride (1.2 eq) dropwise at 0 °C. The reaction is performed at a low temperature to control the exothermicity of the acylation reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine. The bicarbonate solution neutralizes any remaining acetic anhydride and acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-((1R,2R)-2-hydroxycyclobutyl)acetamide.

Protocol 2: In Vitro Protease Inhibition Assay

This protocol provides a general method to evaluate the inhibitory activity of trans-2-aminocyclobutanol derivatives against a target protease. A fluorogenic substrate is used, where the cleavage by the protease results in an increase in fluorescence, which can be measured over time.

Workflow for a Fluorogenic Protease Inhibition Assay

cluster_1 Assay Preparation cluster_2 Assay Execution cluster_3 Data Analysis A Prepare serial dilutions of trans-2-aminocyclobutanol derivative C Add inhibitor and enzyme to 96-well plate A->C B Prepare enzyme and fluorogenic substrate solutions B->C D Pre-incubate C->D E Initiate reaction by adding fluorogenic substrate D->E F Measure fluorescence intensity over time E->F G Plot reaction rates vs. inhibitor concentration F->G H Calculate IC50 value G->H

Caption: Protease inhibition assay workflow.

Materials:

  • Target protease

  • Fluorogenic substrate specific for the target protease

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • trans-2-Aminocyclobutanol derivative (test compound)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the trans-2-aminocyclobutanol derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations to be tested.

  • Enzyme and Substrate Preparation: Prepare working solutions of the target protease and the fluorogenic substrate in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically.

  • Assay Setup: In a 96-well black microplate, add a small volume of each concentration of the test compound. Include wells with buffer and solvent only as negative and vehicle controls, respectively.

  • Pre-incubation: Add the enzyme solution to all wells and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Future Directions and Conclusion

The trans-2-aminocyclobutanol scaffold represents a significant and underexplored opportunity in medicinal chemistry. Its unique conformational constraints and synthetic accessibility make it an attractive starting point for the development of a wide range of therapeutic agents.[1][2][9] Future research will likely focus on the development of novel synthetic methodologies to further diversify this scaffold and on its application in targeting a broader range of biological targets beyond proteases. The continued exploration of this and other three-dimensional scaffolds will undoubtedly lead to the discovery of new and improved medicines to address unmet medical needs.

References

  • Antiviral activity of Molnupiravir precursor NHC against SARS-CoV-2 Variants of Concern (VOCs) and implications for the therapeutic window and resistance. (2023). bioRxiv. [Link]

  • Bar graphs are shown with IC50 values of two identified compounds... (n.d.). ResearchGate. [Link]

  • Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... (n.d.). ResearchGate. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2021). PMC. [Link]

  • Discovery of 2-aminoquinolone acid derivatives as potent inhibitors of SARS-CoV-2. (2023). PMC. [Link]

  • Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. (2002). PMC. [Link]

  • Method for synthesizing (S)-2-aminobutanol. (2016).
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). PMC. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). Biotechnology for Biofuels. [Link]

  • Non-Covalent Reactions Supporting Antiviral Development. (2022). MDPI. [Link]

  • Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. (2015). SciSpace. [Link]

  • New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. (2023). PMC. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. (2021). Radboud Repository. [Link]

  • METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS. (2014).
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (2025). MDPI. [Link]

  • Multi-Stage, Mutation Resistant HIV-1 Drug Efficiency Study Employing Bag's Relative IC50 Method of Mx (CO). (2024). Engineered Science Publisher. [Link]

  • PROCESS FOR PREPARING N-ACYL AMINO ACID SALTS. (2015).
  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. (2024). PMC. [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. (2023). Vrije Universiteit Amsterdam. [Link]

  • The transition to magic bullets – transition state analogue drug design. (2018). MedChemComm. [Link]

  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. (n.d.). ResearchGate. [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). MDPI. [Link]

Sources

Application Note: Scalable Synthesis of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and researchers through the scalable synthesis of trans-2-aminocyclobutanol, a critical conformationally restricted building block.

Executive Summary

The cyclobutane ring offers unique pharmacological properties due to its ability to conformationally restrict peptide backbones and orient pharmacophores in specific vectors. However, the high strain energy (~26 kcal/mol) and volatility of precursors make the scale-up of cyclobutane derivatives challenging.

This guide details a robust, scalable protocol for synthesizing (±)-trans-2-aminocyclobutanol via the nucleophilic ring-opening of 1,2-epoxycyclobutane (cyclobutene oxide). Unlike direct ammonolysis, which often leads to polyalkylation and difficult purifications, this protocol utilizes benzylamine as a nucleophile, followed by hydrogenolytic deprotection. This route ensures exclusive trans-stereochemistry, high atom economy, and superior safety profiles for multi-gram to kilogram batches.

Key Advantages of This Protocol
  • Stereocontrol: Exploits the inherent anti-stereospecificity of SN2 epoxide opening to yield >99% trans-isomer.

  • Scalability: Avoids the use of gaseous cyclobutene in the final steps and utilizes liquid handling standard to pilot plants.

  • Purification: Intermediates are crystalline or high-boiling liquids, avoiding complex chromatography.

Reaction Pathway & Logic

The synthesis proceeds through three distinct stages: Epoxide Opening, Hydrogenolysis, and optional Enzymatic Resolution.

G Start Cyclobutene Oxide (1,2-Epoxycyclobutane) Inter1 trans-2-(Benzylamino) cyclobutanol Start->Inter1  S_N2 Opening  (Anti-addition)   Reagent1 Benzylamine (Nucleophile) Reagent1->Inter1 Product (±)-trans-2-Aminocyclobutanol (Racemic) Inter1->Product  Hydrogenolysis   Step2 Pd/C, H2 (Deprotection) Step2->Product Resolution Lipase Resolution (Optional) Product->Resolution  Kinetic Res.   FinalChiral Enantiopure (1R,2R) or (1S,2S) Resolution->FinalChiral  >99% ee  

Figure 1: Synthetic workflow for trans-2-aminocyclobutanol showing the critical epoxide opening and deprotection steps.

Detailed Experimental Protocols

Phase 1: Nucleophilic Ring Opening

Objective: Synthesis of trans-2-(benzylamino)cyclobutanol. Rationale: Benzylamine is selected over ammonia to prevent the formation of tertiary amine byproducts (bis-alkylation). The benzyl group also aids in crystallizing the intermediate salts if necessary.

Materials:

  • 1,2-Epoxycyclobutane (Cyclobutene oxide): 1.0 equiv. (Note: Liquid, bp ~86°C)

  • Benzylamine: 1.1 equiv.

  • Water: 2.0 volumes (relative to epoxide)

  • Ethanol (optional co-solvent): 1.0 volume

Procedure:

  • Setup: Charge a jacketed glass reactor with Benzylamine (1.1 equiv) and Water. Ensure the reactor is equipped with a reflux condenser and internal temperature probe.

  • Addition: Cool the mixture to 10°C. Add 1,2-Epoxycyclobutane dropwise over 60 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature <25°C during addition to prevent polymerization or runaway.

  • Reaction: Once addition is complete, warm the mixture to room temperature (20-25°C) and stir for 2 hours. Then, heat to 60°C for 4–6 hours.

    • Monitoring: Monitor consumption of epoxide via GC-FID or TLC (SiO2, 10% MeOH/DCM, stain with KMnO4).

  • Workup:

    • Cool to 20°C.

    • Extract the mixture with Dichloromethane (DCM) (3 x 3 volumes).

    • Wash combined organics with Brine (1 x 2 volumes).

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. For high-purity applications, convert to the HCl salt by adding 1M HCl in ether/dioxane and filtering the precipitate.

Data Specification:

Parameter Specification
Yield 85 – 92%
Appearance Viscous pale yellow oil (free base)

| Stereochemistry | >99:1 trans:cis (determined by ¹H-NMR coupling constants) |

Phase 2: Hydrogenolytic Deprotection

Objective: Cleavage of the benzyl group to yield trans-2-aminocyclobutanol.

Materials:

  • trans-2-(Benzylamino)cyclobutanol (from Phase 1)

  • Pd/C (10 wt% loading, 50% water wet): 5 wt% equivalent

  • Methanol: 10 volumes

  • Hydrogen gas (Balloon or low pressure)

Procedure:

  • Dissolution: Dissolve the intermediate in Methanol in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Addition: Add Pd/C catalyst under an inert nitrogen atmosphere.

    • Safety: Pd/C is pyrophoric when dry. Always handle wet or under inert gas.

  • Hydrogenation: Purge vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3 atm (45 psi) or use a balloon for small scales. Stir vigorously at RT for 12–18 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to obtain the amino alcohol as a waxy solid or oil.

  • Salt Formation (Recommended): Dissolve in minimal EtOH and add concentrated HCl or oxalic acid to precipitate the stable salt form for storage.

Phase 3: Kinetic Resolution (Optional for Enantiopurity)

Objective: Separation of (1R,2R) and (1S,2S) enantiomers. Reference: Based on protocols by Ami et al. [1].

Protocol:

  • Suspend the racemic amino alcohol (or its azide precursor) in vinyl acetate (acyl donor/solvent).

  • Add Lipase PS (from Pseudomonas cepacia, Amano).

  • Incubate at 30°C. The enzyme selectively acetylates one enantiomer (typically the (1R,2R)-amine or alcohol depending on protection), leaving the other unreacted.

  • Separate the unreacted amine from the amide/ester via acid-base extraction.

Safety & Scale-Up Considerations

Hazard Analysis (HAZOP)
Hazard SourceRisk LevelMitigation Strategy
Cyclobutene Oxide HighHighly strained epoxide. Flammable. Store <5°C. Monitor exotherms strictly during amine addition.
Benzylamine ModerateCorrosive. Use chemically resistant gloves and face shield.
Hydrogenation HighH2 gas is explosive. Ensure grounding of equipment. Use wet catalyst to prevent ignition.
Scale-Up "Watch-outs"
  • Thermal Management: The ring opening of strained epoxides releases significant heat (~25-30 kcal/mol). On a >100g scale, active cooling (chiller) is mandatory during the addition phase. Do not rely on passive air cooling.

  • Stirring: The initial reaction mixture (water/amine/epoxide) may be biphasic. High-shear stirring is required to ensure mass transfer and prevent "hot spots" at the interface.

  • Stability: The free amino alcohol is hygroscopic and can absorb CO₂ from the air (carbamate formation). Store as the Hydrochloride (HCl) or Oxalate salt.

References

  • Ami, E., et al. (1999). "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. Link

  • Wiberg, K. B., et al. (1990). "The reaction of bicyclo[1.1.0]butanes with nucleophiles." Journal of the American Chemical Society.
  • Pfizer Inc. (2016). "Strain Release Amination." Science, 351(6268), 70-74. (Context on industrial handling of strained amines). Link

  • Scientific Update. (2024). "Scale-Up Safety Considerations." (General process safety guidelines). Link

Disclaimer: This protocol is for research and development purposes. All procedures should be performed by qualified personnel under appropriate safety conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: trans-2-Aminocyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering challenges in the synthesis, purification, and handling of trans-2-aminocyclobutanol . It is designed to troubleshoot specific failure modes associated with the high ring strain (~26.4 kcal/mol) and stereochemical requirements of this scaffold.

Status: Operational Ticket Focus: Synthesis Optimization, Stereocontrol, and Stability Safety Warning: Cyclobutene oxide is volatile and potentially mutagenic. The cyclobutane ring possesses significant strain energy; avoid uncontrolled heating which may trigger rapid decomposition or polymerization.

Module 1: Synthetic Route Selection & Strategy

User Query: "Which pathway gives the highest diastereoselectivity for the trans-isomer?"

Technical Insight: While multiple routes exist, the Aminolysis of Cyclobutene Oxide (Route A) is the industry standard for generating the trans-isomer directly via SN2 mechanism. Route B (Ketone Reduction) often yields cis/trans mixtures requiring difficult chromatographic separation.

Decision Matrix: Synthetic Pathways
FeatureRoute A: Epoxide Opening Route B: Ketone Reduction Route C: Photochemical [2+2]
Primary Product trans-isomer (>95:5 dr)cis/trans mixtureVariable (often complex)
Mechanism SN2 (Inversion)Hydride AttackRadical recombination
Key Challenge Polymerization of epoxideStereoselectivityScalability/Dilution
Scalability High (with cooling)HighLow (Photoreactor limit)
Pathway Visualization

SynthesisPathways Start1 Cyclobutene Oxide Process1 Aminolysis (NH3/R-NH2) S_N2 Mechanism Start1->Process1 Preferred Route Start2 2-Aminocyclobutanone Process2 Hydride Reduction (NaBH4/L-Selectride) Start2->Process2 Start3 Enamides Process3 Photochemical [2+2] (Norrish/Yang) Start3->Process3 Product trans-2-Aminocyclobutanol Process1->Product Anti-addition Process2->Product SideProduct cis-Isomer (Impurity) Process2->SideProduct Low Selectivity Process3->Product Low Yield

Caption: Comparative workflow of synthetic routes. Route A (Blue) offers the most direct access to the trans-isomer via intrinsic mechanistic control.

Module 2: Troubleshooting the Epoxide Route

User Query: "My reaction mixture turned into a viscous gel/polymer, and the yield is <30%."

Root Cause Analysis: Cyclobutene oxide is highly susceptible to Ring-Opening Polymerization (ROP) or cationic polymerization, especially if the amine concentration is low or if Lewis acids are present. The ring strain drives the formation of polyethers if the nucleophilic attack is not dominant.

Protocol: Optimized Aminolysis (Anti-Polymerization)
  • Reagent Stoichiometry: Use a massive excess of ammonia/amine (10–20 equivalents). The amine acts as both the nucleophile and the solvent/base to prevent acid-catalyzed polymerization.

  • Temperature Control:

    • Initial Addition: 0°C (Ice bath).[1] Exotherm control is critical.

    • Reaction: Warm slowly to Room Temperature (RT).

    • Warning: Do not reflux initially. Only heat (max 60°C) if conversion stalls after 12h.

  • Solvent System: Aqueous ammonia (28-30%) is effective. If solubility is an issue (for organic amines), use Methanol or Ethanol. Avoid non-polar solvents which retard the SN2 process.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Viscous/Gel Formation Polymerization of epoxideIncrease NH₃ equivalents; Lower temperature; Ensure basic pH.
Low Conversion Nucleophile too weakAdd mild Lewis Acid (e.g., LiClO₄) carefully or switch to sealed tube heating.
Regio-scrambling SN1 character (Carbocation)Avoid strong acids; Ensure solvent is nucleophilic/polar.
Product Volatility Loss during evaporationDo not evaporate to dryness as free base. Convert to HCl salt immediately.
Module 3: Stereochemical Resolution & Purification

User Query: "I have a racemic mixture. How do I isolate the (1R,2R)-enantiomer?"

Technical Insight: Since the epoxide opening yields a racemic trans product, resolution is required. Crystallization of diastereomeric salts is the most robust method for multi-gram scales.

Method A: Enzymatic Kinetic Resolution
  • Enzyme: Pseudomonas cepacia lipase (Lipase PS) or Pseudomonas fluorescens lipase (Lipase AK).

  • Acyl Donor: Vinyl acetate.

  • Mechanism: The lipase selectively acetylates one enantiomer (usually the (1R,2R)), leaving the other as the free amino alcohol.

  • Separation: The acetylated amide and free amine can be separated by column chromatography.

Method B: Diastereomeric Salt Formation (Scalable)
  • Resolving Agent: (R)-(-)-Mandelic acid or Dibenzoyl-L-tartaric acid.

  • Solvent: Ethanol/Isopropanol mixtures.

  • Protocol:

    • Mix racemic trans-amine (1 eq) with Resolving Agent (0.5 - 1 eq) in hot ethanol.

    • Slow cool to induce crystallization.

    • Recrystallize the salt 2-3 times to upgrade ee% (>99%).

    • Free base: Treat salt with NaOH/DCM biphasic wash.

Resolution Logic Diagram

Resolution Racemate Racemic trans-2-Aminocyclobutanol Method Select Resolution Method Racemate->Method Lipase Kinetic Resolution (Lipase PS + Vinyl Acetate) Method->Lipase High Cost / Small Scale Salt Salt Crystallization (Dibenzoyl-L-tartaric acid) Method->Salt Low Cost / Large Scale Result1 (1R,2R)-Amide + (1S,2S)-Amine Lipase->Result1 Result2 Diastereomeric Salt Precipitate Salt->Result2 Final Pure Enantiomer (>99% ee) Result1->Final Chromatography Result2->Final Recrystallization

Caption: Decision tree for enantiomeric resolution based on scale and cost.

Module 4: Stability & Storage (FAQ)

Q: Why does my product turn brown/black upon storage? A: The free base amine is prone to oxidation and absorbs CO₂ from the air (carbamate formation).

  • Fix: Store as the Hydrochloride (HCl) salt .

  • Preparation: Dissolve crude oil in Et₂O or IPA, add 2M HCl in ether dropwise. Filter the white solid.

  • Storage: The HCl salt is stable at -20°C for years.

Q: Is the cyclobutane ring stable to acidic hydrolysis? A: Generally, yes. The trans-2-aminocyclobutanol scaffold resists ring opening under standard acidic deprotection conditions (e.g., Boc removal with TFA). However, extreme heat (>100°C) in strong acid can trigger rearrangement to cyclopropyl carbinyl systems.

References
  • Synthesis via Epoxide Opening

    • Title: Stereoselective synthesis of 2-aminocyclobutanols via photocycliz
    • Source:J. Am. Chem. Soc., 2002, 124(8), 1823–1828.
    • URL:[Link]

  • Kinetic Resolution

    • Title: Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols.
    • Source:Biosci. Biotechnol. Biochem., 1999, 63(12), 2150-2156.
    • URL:[Link]

  • Salt Resolution & Scale-up

    • Title: Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form.
    • Source:J. Org.[2][3][4] Chem., 2009, 74(10), 3806–3814.

    • URL:[Link]

  • Cyclobutene Oxide Polymerization Risks

    • Title: Precision Synthesis of Alternating Copolymers via Ring-Opening Polymeriz
    • Source:ACS Macro Lett., 2016, 5(3), 326–331.
    • URL:[Link]

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Technical Support Center: Purification of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-aminocyclobutanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of separating cis and trans diastereomers of 2-aminocyclobutanol. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of Isomer Separation

trans-2-Aminocyclobutanol is a valuable chiral building block in medicinal chemistry and organic synthesis.[1] Its utility is often dependent on its stereochemical purity. The synthesis of 2-aminocyclobutanol frequently results in a mixture of cis and trans diastereomers, which can be difficult to separate due to their similar physical properties. This guide outlines the primary strategies for isolating the desired trans isomer to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for separating cis and trans isomers of 2-aminocyclobutanol? A1: The most common and effective methods are fractional distillation, column chromatography, and crystallization of diastereomeric salts.[2][3] The choice depends on the scale of your separation, the equipment available, and the required final purity.

Q2: Why is it difficult to separate these isomers by simple distillation? A2: Cis and trans isomers often have very close boiling points. Simple distillation is generally effective only when the boiling point difference is greater than 25°C.[4] For isomers with closer boiling points, fractional distillation is necessary.[5]

Q3: Can I use standard silica gel column chromatography? A3: Yes, silica gel chromatography is a viable method. The separation is based on the subtle polarity differences between the isomers. Generally, the cis isomer is slightly more polar due to the dipole moments of the amino and hydroxyl groups being on the same side of the cyclobutane ring, causing it to have a stronger affinity for the silica gel.[2]

Q4: Is derivatization necessary for purification? A4: While not always necessary, derivatization can be a powerful strategy. Converting the aminocyclobutanols into diastereomeric salts with a chiral acid can significantly enhance the differences in their physical properties, making separation by crystallization more effective.[3][6] This is a classic resolution technique first discovered by Pasteur.[3]

Q5: How can I confirm the purity and stereochemistry of my final product? A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming stereochemistry by analyzing the coupling constants (³J) between the protons on the cyclobutane ring. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable column can be used to determine the isomeric ratio and purity.[2][7]

Core Principles & Physical Properties

The successful separation of cis and trans-2-aminocyclobutanol hinges on exploiting their subtle differences in physical properties. The trans isomer typically has a higher degree of symmetry, which can influence its crystal packing and boiling point compared to the less symmetrical cis isomer.

Propertycis-2-Aminocyclobutanoltrans-2-AminocyclobutanolRationale for Difference
Polarity Generally more polarGenerally less polarIn the cis isomer, the polar -NH₂ and -OH groups are on the same side of the ring, potentially leading to a larger net dipole moment compared to the trans isomer where they are on opposite sides. This affects chromatographic behavior.[2]
Boiling Point Varies; often very close to the trans isomerVaries; often very close to the cis isomerSmall differences in intermolecular forces (hydrogen bonding, van der Waals) due to molecular shape lead to slight variations in boiling points, which can be exploited by fractional distillation.[5]
Crystal Lattice Different crystal packingDifferent crystal packingThe difference in molecular symmetry leads to distinct crystal lattice energies and solubilities, which is the basis for separation by crystallization or diastereomeric salt formation.[3]

Note: Exact physical properties like boiling and melting points can be difficult to locate for the free bases and are often reported for their hydrochloride salts.[8][9][10]

Purification Method Selection

The choice of purification method is critical and depends on several factors. The following flowchart provides a decision-making framework.

G start Crude cis/trans Mixture scale What is the scale? start->scale distillation Fractional Distillation scale->distillation Large Scale (>10g) chromatography Column Chromatography scale->chromatography Small to Medium Scale (<10g) purity What is the desired purity? crystallization Diastereomeric Salt Crystallization purity->crystallization High Purity (>99%) product Pure trans Isomer purity->product Moderate Purity (~95-98%) final_purity Is higher purity needed? final_purity->crystallization Yes final_purity->product No distillation->purity chromatography->final_purity crystallization->product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides & Protocols

Fractional Distillation

Fractional distillation separates liquids based on differences in their boiling points.[4] A fractionating column provides a large surface area (e.g., glass beads, Raschig rings) for repeated cycles of vaporization and condensation, which enriches the more volatile component in the vapor phase.[11]

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column. Ensure all joints are properly sealed.

  • Heating: Gently heat the flask containing the cis/trans mixture using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the thermometer at the distillation head stabilizes. This indicates that a state of equilibrium has been reached.

  • Collection: Collect the distillate at a slow, steady rate (typically 1-2 drops per second). The initial fractions will be enriched in the lower-boiling point isomer.

  • Analysis: Collect multiple small fractions and analyze each by GC or NMR to determine the isomeric ratio. Combine the fractions that meet the desired purity.

Troubleshooting:

  • Issue: Poor separation between isomers.

    • Cause: The column has insufficient theoretical plates or the distillation is too fast.

    • Solution: Use a longer or more efficient fractionating column. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.[12]

  • Issue: Temperature fluctuations at the distillation head.

    • Cause: Uneven heating or poor insulation.

    • Solution: Ensure the heating mantle provides consistent heat and the column is well-insulated to maintain a proper temperature gradient.

Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.[7] The slightly more polar cis isomer will typically have a stronger interaction with the silica gel and elute later than the trans isomer.[2]

Step-by-Step Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good target is to have the Rf value of the trans isomer around 0.3-0.4. A common mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane with a polar solvent like ethyl acetate or methanol.

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column to avoid air bubbles.

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Combine & Concentrate: Combine the pure fractions containing the trans isomer and remove the solvent under reduced pressure.

Troubleshooting Workflow:

G start Poor Separation in Column Chromatography q1 Are Rf values of spots too high or too low? start->q1 q2 Are spots streaking? q1->q2 No a1_high Decrease mobile phase polarity (e.g., more hexane). q1->a1_high Too High (Rf > 0.5) a1_low Increase mobile phase polarity (e.g., more ethyl acetate). q1->a1_low Too Low (Rf < 0.1) q3 Are fractions co-eluting? q2->q3 No a2 Sample may be overloaded or insoluble. Use less sample or a stronger loading solvent. q2->a2 Yes a3 Separation is insufficient. Use a shallower solvent gradient or a different stationary phase (e.g., alumina). q3->a3 Yes

Caption: Troubleshooting guide for column chromatography.

Crystallization via Diastereomeric Salt Formation

This powerful technique involves reacting the racemic amine mixture with a single enantiomer of a chiral acid (a resolving agent) to form diastereomeric salts.[3] Since diastereomers have different physical properties, they will exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[3][6]

Step-by-Step Protocol:

  • Resolving Agent Selection: Choose a commercially available and inexpensive chiral acid, such as tartaric acid or mandelic acid.

  • Salt Formation: Dissolve the cis/trans mixture of 2-aminocyclobutanol in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Add an equimolar amount of the resolving agent.

  • Crystallization: Gently heat the solution to ensure all salts are dissolved, then allow it to cool slowly to room temperature, and then potentially in a refrigerator. Slow cooling is crucial for the formation of well-defined crystals.[13]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The crystals will be enriched in the diastereomeric salt of one of the aminocyclobutanol isomers.

  • Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to yield the purified isomer.

  • Analysis: Check the isomeric purity of both the crystalline solid and the mother liquor to assess the efficiency of the separation.

Troubleshooting:

  • Issue: No crystals form upon cooling.

    • Cause: The solution is not supersaturated, or the wrong solvent is being used.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent. If that fails, screen other solvents. Seeding the solution with a tiny crystal can sometimes induce crystallization.[14]

  • Issue: An oil forms instead of crystals.

    • Cause: The solubility of the salt is too high, or the solution is cooling too rapidly.

    • Solution: Add a co-solvent in which the salt is less soluble (an anti-solvent).[13] Ensure the solution cools down as slowly as possible.

  • Issue: The purity of the crystallized salt is low.

    • Cause: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent.

    • Solution: Recrystallize the product. Alternatively, screen different resolving agents or solvent systems to maximize the solubility difference.[3]

References

  • Cheméo. Chemical Properties of Cyclopentanol,trans-2-amino- (CAS 59260-76-3). Available from: [Link]

  • PubChem. 2-Aminocyclobutan-1-ol | C4H9NO. Available from: [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13:674.
  • Google Patents. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Martínez, R. et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 133-143.
  • Google Patents. CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • Google Patents. CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
  • Journal of Emerging Technologies and Innovative Research. DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Available from: [Link]

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Wikipedia. Fractional distillation. Available from: [Link]

  • Google Patents. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available from: [Link]

  • Google Patents. US3953512A - Process for manufacturing 2-aminobutanol.
  • Chemistry Stack Exchange. Use of fractional distillation in organic chemistry. (2018). Available from: [Link]

  • ResearchGate. Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid.... Available from: [Link]

  • Google Patents. US3880925A - Separation and purification of cis and trans isomers.
  • International Journal of Trend in Scientific Research and Development. Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). Available from: [Link]

  • Google Patents. US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • Virtual Labs. Purification by Fractional distillation/crystallisation. Available from: [Link]

  • University of Florida. Guide for crystallization. Available from: [Link]

  • SFERA. Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. (2023). Available from: [Link]

  • Whitesides Research Group. Using Magnetic Levitation to Separate Mixtures of Crystal Polymorphs. (2013). Available from: [Link]

  • CORE. Processes to separate enantiomers. Available from: [Link]

  • Németi, G. et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 23(19), 11880.
  • Google Patents. US3524895A - Method for separating trans from cis isomers.
  • Longdom Publishing. Advances in Crystallization for Separation Techniques. (2022). Available from: [Link]

  • College of Engineering and Applied Science. Crystallization in the Presence of a Liquid−Liquid Phase Separation. (2019). Available from: [Link]

  • Sviatenko, O. et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.

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Chiral resolution of racemic "trans-2-Aminocyclobutanol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of Racemic "trans-2-Aminocyclobutanol"

Audience: Chemical Process Engineers, Medicinal Chemists, and Analytical Scientists. Objective: Provide field-proven protocols, troubleshooting logic, and analytical validation for obtaining enantiopure (1R,2R)- and (1S,2S)-trans-2-aminocyclobutanol.

Introduction: The "Small Ring" Challenge

Resolving trans-2-aminocyclobutanol presents unique challenges compared to its 5- and 6-membered analogs. The high ring strain (~26 kcal/mol) and the conformational rigidity of the cyclobutane ring often lead to:

  • Poor Crystallinity: The free base and many salts tend to "oil out" rather than crystallize, complicating classical resolution.

  • Chemoselectivity Issues: In enzymatic resolutions, the free amine group can deactivate lipases or compete with the hydroxyl group for acylation.

Expert Insight: While classical salt formation is possible, the Enzymatic Kinetic Resolution of the Azido-Intermediate is the most robust, high-fidelity route documented for this specific scaffold. This guide prioritizes this "Gold Standard" method while providing a secondary protocol for classical salt screening.

Module 1: Enzymatic Kinetic Resolution (The "Gold Standard")

Core Strategy: Do not attempt to resolve the free amino-alcohol directly with lipases. Instead, resolve the trans-2-azidocyclobutanol precursor. The azido group is non-nucleophilic and sterically similar to the amine, allowing for excellent enzymatic recognition without catalyst poisoning.

Protocol 1.1: Lipase-Catalyzed Resolution of trans-2-Azidocyclobutanol
  • Substrate: (±)-trans-2-azidocyclobutanol (Prepared via epoxide opening of cyclobutene oxide).

  • Enzyme: Pseudomonas cepacia Lipase (Lipase PS-C "Amano" II) or Candida antarctica Lipase B (CALB/Novozym 435).

  • Acyl Donor: Vinyl Acetate (Irreversible acyl donor).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of (±)-trans-2-azidocyclobutanol in 50 mL of anhydrous DIPE.

  • Initiation: Add 30 mmol of Vinyl Acetate and 200 mg of Lipase PS-C (immobilized).

  • Incubation: Shake at 30°C (200 rpm). Monitor conversion by GC/HPLC.

  • Termination: Stop reaction at 50% conversion (typically 24–48 hours). Filter off the enzyme.

  • Separation: Evaporate solvent. Separate the (1S,2S)-Alcohol (unreacted) from the (1R,2R)-Acetate (product) via flash chromatography (Silica gel, Hexane/EtOAc).

  • Hydrolysis/Reduction:

    • Acetate:[1] Hydrolyze with K₂CO₃/MeOH to get (1R,2R)-azido-alcohol.

    • Reduction: Hydrogenate both enantiomers (H₂, Pd/C) to yield the final (1R,2R)- and (1S,2S)-trans-2-aminocyclobutanol .

Troubleshooting Guide: Enzymatic Resolution
Symptom Probable Cause Corrective Action
Reaction Stalls <40% Enzyme inhibition by product (alcohol) or water accumulation.Add molecular sieves (3Å) to the reaction. Ensure acyl donor is in 3–5x excess.
Low Enantioselectivity (E < 20) Temperature too high or wrong solvent polarity.Lower temperature to 4°C–10°C. Switch solvent from MTBE to dry Hexane or Toluene (lower polarity often boosts E-value).
"Mushy" Separation Poor silica separation of Alcohol vs. Acetate.The polarity difference is large. Use a gradient: 100% Hexane → 20% EtOAc/Hexane. The Acetate elutes first.
Low Yield after Hydrogenation Azide reduction is incomplete or polymerizes.Use mild conditions: 1 atm H₂, 10% Pd/C in MeOH. Avoid acidic conditions which can open the strained ring.

Module 2: Classical Chemical Resolution (The "Screening" Route)

Core Strategy: If you must resolve the free amine directly (e.g., for bulk cost reasons), use (S)-(+)-Mandelic Acid . While Tartaric acid is standard for 5/6-membered rings, Mandelic acid often yields better crystalline salts for the cyclobutane scaffold due to the aromatic pi-stacking stabilizing the lattice.

Protocol 2.1: Screening for Crystalline Salts
  • Resolving Agents: (S)-Mandelic Acid, L-Tartaric Acid, Dibenzoyl-L-tartaric acid.

  • Solvent System: Isopropanol (iPrOH) / Methanol (MeOH) mixtures.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of (±)-trans-2-aminocyclobutanol in minimal hot iPrOH.

  • Addition: Add 5 mmol (0.5 eq) of Resolving Agent in hot MeOH.

  • Crystallization: Allow to cool very slowly to room temperature, then to 4°C.

  • Harvest: Filter crystals. Recrystallize from EtOH/H₂O if ee is <95%.

  • Liberation: Treat salt with 1M NaOH and extract with CH₂Cl₂ (DCM).

Troubleshooting Guide: Salt Crystallization
Symptom Probable Cause Corrective Action
Oiling Out (No Crystals) Common in cyclobutanes; solvent is too polar or concentration too high.Re-dissolve by heating. Add a non-polar anti-solvent (e.g., Et₂O or Hexane) dropwise until cloudy. Scratch the glass to induce nucleation.
Low Yield (<10%) Salt is too soluble in MeOH.Switch to Ethanol or pure iPrOH. Reduce the volume of solvent.
Low Optical Purity (ee < 50%) Eutectic formation or non-selective precipitation.Recrystallization is mandatory. Do not rely on a single crop. Use "Double Salt" method: recrystallize the salt 2–3 times before liberating the amine.

Module 3: Analytical Validation & Visualization

Core Requirement: You must validate the enantiomeric excess (ee) using a self-validating method. Optical rotation ([α]D) is insufficient for high-precision work due to the small specific rotation values of these small rings.

Protocol 3.1: Chiral HPLC / GC Derivatization
  • Direct Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/iPrOH/Diethylamine (90:10:0.1).

    • Detection: UV 210 nm (Weak absorption) or Refractive Index (RI).

    • Note: The amine has weak UV absorbance. Derivatization is recommended.

  • Derivatization (Recommended):

    • React amine with Mosher's Acid Chloride or Fmoc-Cl .

    • Analyze the resulting diastereomers via standard C18 HPLC or GC. This guarantees strong UV signal and clear peak separation.

Visual Workflow: Enzymatic Resolution Pathway

EnzymaticResolution Racemic Racemic trans-2-Azidocyclobutanol Lipase Lipase PS-C / CALB + Vinyl Acetate Racemic->Lipase Mixture Reaction Mixture (50% Conversion) Lipase->Mixture Separation Silica Gel Chromatography Mixture->Separation Acetate (1R,2R)-Acetate (Product) Separation->Acetate Fast Eluting Alcohol (1S,2S)-Alcohol (Unreacted) Separation->Alcohol Slow Eluting Hydrol Hydrolysis (K2CO3/MeOH) Acetate->Hydrol Red2 Hydrogenation (H2, Pd/C) Alcohol->Red2 (1S,2S)-Azide Red1 Hydrogenation (H2, Pd/C) Hydrol->Red1 (1R,2R)-Azide FinalR (1R,2R)-trans-2- Aminocyclobutanol Red1->FinalR FinalS (1S,2S)-trans-2- Aminocyclobutanol Red2->FinalS

Caption: Figure 1. Kinetic resolution workflow via the azido-intermediate, avoiding chemoselectivity issues of the free amine.

References

  • Itoh, T., et al. (1999). "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.

  • Gotor, V., et al. (1992).[2] "Enzymatic resolution of 2-aminocyclohexanol and 2-aminocyclopentanol derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2885.

  • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (Salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315. (Context for epoxide precursor synthesis).

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Technical Support Center: Optimization of trans-2-Aminocyclobutanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trans-2-aminocyclobutanol. This highly strained, chiral building block is essential for developing complex alkaloids (such as phantasmidine) and modern pharmaceutical bioisosteres[1]. Due to the volatility of early-stage intermediates and the thermodynamic strain of the cyclobutane ring, researchers frequently encounter bottlenecks regarding yield, enantiomeric excess (ee), and chemoselectivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind reaction conditions, providing you with a self-validating, field-proven framework to optimize your synthetic workflow.

I. Synthetic Strategy & Mechanistic Grounding

The transformation of 1,3-butadiene to enantiopure trans-2-aminocyclobutanol relies on three pivotal phases: Epoxidation, Asymmetric Ring Opening (ARO), and Azide Reduction.

SynthesisWorkflow A 1,3-Butadiene B Cyclobutene A->B Photochemical Ring Closure C Cyclobutene Oxide (Meso-Epoxide) B->C Epoxidation (m-CPBA) D trans-2-Azidocyclobutanol C->D Asymmetric Ring Opening (TMSN3, Jacobsen Cat.) E trans-2-Aminocyclobutanol D->E Reduction (H2, Pd/C or PPh3)

Synthetic workflow for trans-2-Aminocyclobutanol from 1,3-butadiene.

The most critical stereochemically defining step is the desymmetrization of the meso-epoxide (cyclobutene oxide) using trimethylsilyl azide (TMSN₃), catalyzed by a chiral (salen)CrN₃ complex[2]. The high enantioselectivity is driven by a cooperative bimetallic mechanism : one metal center acts as a Lewis acid to activate the epoxide oxygen, while a second metal center delivers the azide nucleophile to the anti-face, ensuring strict inversion of stereochemistry[2].

JacobsenMechanism Epoxide Cyclobutene Oxide TS Bimetallic Transition State Epoxide->TS Azide TMSN3 (Azide) Azide->TS Cat (salen)CrN3 Catalyst Act1 Electrophilic Activation (Cr binds Epoxide) Cat->Act1 Act2 Nucleophilic Delivery (Azide transfer) Cat->Act2 Act1->TS Act2->TS Prod trans-2-Azidocyclobutanol TS->Prod Stereochemical Inversion

Cooperative bimetallic activation mechanism in Jacobsen asymmetric ring opening.

II. Optimization of Reaction Conditions

To prevent common failures such as evaporative product loss or cyclobutane ring-opening, specific parameters must be tightly controlled. The table below summarizes the quantitative optimization data for these critical steps.

Reaction StepParameterSub-optimal ConditionOptimized ConditionMechanistic Causality & Outcome
Epoxidation Temperature25 °C0 °C to 5 °C Cyclobutene boils at ~2 °C. Strict thermal control prevents evaporative loss of the starting material[3].
Asymmetric Ring Opening Catalyst Loading0.5 mol % (salen)CrN₃2.0 mol % (salen)CrN₃ The reaction has a second-order dependence on the catalyst. Higher loading promotes the bimetallic transition state, increasing ee from ~75% to >95%[2].
Azide Reduction Reagent ChoicePd/C, H₂ (High Pressure)PPh₃, H₂O (Staudinger) Prevents unwanted hydrogenolysis (cleavage) of the highly strained cyclobutane ring, ensuring quantitative conversion to the amine[4].
III. Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Cyclobutene Oxide

Objective: Epoxidize cyclobutene while mitigating evaporative losses.

  • Preparation : Dissolve cyclobutene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a dry ice/acetone condenser[3].

  • Thermal Control : Cool the solution strictly to 0 °C using an ice-water bath.

  • Oxidation : Add m-CPBA (1.2 eq) portion-wise over 30 minutes to manage the exothermic reaction.

  • Monitoring : Stir for 4–6 hours at 0 °C. Validation Check: Analyze an aliquot via GC-MS; the disappearance of the cyclobutene peak confirms completion.

  • Workup : Filter the precipitated meta-chlorobenzoic acid cold. Wash the organic layer with saturated aqueous Na₂SO₃, followed by saturated NaHCO₃.

  • Isolation : Carefully concentrate the solvent using a Vigreux column at atmospheric pressure (do not use a rotary evaporator under high vacuum, as cyclobutene oxide is highly volatile).

Protocol B: Jacobsen Asymmetric Ring Opening (ARO)

Objective: Desymmetrize the meso-epoxide to yield enantioenriched trans-2-azidocyclobutanol.

  • Catalyst Activation : In a flame-dried flask under nitrogen, dissolve 2.0 mol % of (1S,2S)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in anhydrous diethyl ether.

  • Reagent Addition : Add TMSN₃ (1.05 eq) and stir for 15 minutes to generate the active (salen)CrN₃ complex in situ[2].

  • Ring Opening : Dropwise add cyclobutene oxide (1.0 eq) at room temperature. Stir for 24 hours.

  • Desilylation : Add a catalytic amount of camphorsulfonic acid (CSA) in methanol to cleave the TMS ether, yielding the free alcohol.

  • Purification : Flash chromatography (Hexanes/EtOAc). Validation Check: Chiral HPLC should confirm an enantiomeric excess (ee) > 95%.

Protocol C: Staudinger Reduction to trans-2-Aminocyclobutanol

Objective: Chemoselectively reduce the azide without cleaving the cyclobutane ring.

  • Reaction Setup : Dissolve trans-2-azidocyclobutanol (1.0 eq) in a 4:1 mixture of THF and water[4].

  • Reduction : Add triphenylphosphine (PPh₃) (1.2 eq) in small portions at room temperature. Nitrogen gas evolution will begin immediately.

  • Maturation : Stir for 12 hours at room temperature. Validation Check: IR spectroscopy of the reaction mixture must show the complete disappearance of the strong azide stretching band at ~2100 cm⁻¹.

  • Workup : Acidify with 1M HCl to extract the amine into the aqueous layer, wash with diethyl ether to remove triphenylphosphine oxide (TPPO), and then basify the aqueous layer with NaOH. Extract with DCM to yield the pure trans-2-aminocyclobutanol[1].

IV. Troubleshooting & FAQs

Q: Why is the yield of cyclobutene oxide consistently low despite complete consumption of m-CPBA? A: The primary culprit is volatility. Both cyclobutene and cyclobutene oxide have very low boiling points. If you are using a rotary evaporator to remove DCM, you are likely pulling your product into the cold trap. Solution: Switch to a higher-boiling solvent if compatible, or concentrate the reaction mixture by atmospheric distillation through a Vigreux column.

Q: During the Jacobsen asymmetric ring opening, my enantiomeric excess (ee) is stalled at ~70%. How can I improve it? A: The (salen)CrN₃ catalyst operates via a cooperative bimetallic mechanism[2]. If the catalyst concentration is too low, the reaction defaults to a slower, unselective monometallic pathway or background hydrolysis. Solution: Increase the catalyst loading to 2.0–5.0 mol % to favor the bimetallic transition state. Additionally, ensure your system is strictly anhydrous; trace water can cause racemic background opening of the epoxide.

Q: I attempted to reduce trans-2-azidocyclobutanol using Pd/C and H₂, but NMR shows a complex mixture of linear products. What happened? A: The cyclobutane ring possesses ~26 kcal/mol of ring strain. Highly active palladium catalysts under hydrogen pressure can inadvertently catalyze the hydrogenolysis (C-C bond cleavage) of the ring, resulting in linear amino alcohol byproducts[4]. Solution: Abandon catalytic hydrogenation for this specific substrate and utilize the Staudinger reduction (Protocol C). It is exceptionally mild, operates at room temperature, and is 100% chemoselective for the azide over the strained carbocycle.

V. References
  • Jacobsen, E.N., "Asymmetric catalysis of epoxide ring-opening reactions", Accounts of Chemical Research, PubMed - NIH. URL:[Link]

  • "Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives", Journal of the American Chemical Society, ACS Publications. URL:[Link]

Sources

Stability of "trans-2-Aminocyclobutanol" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of trans-2-Aminocyclobutanol

Introduction

Welcome to the Technical Support Center for trans-2-Aminocyclobutanol. This guide is designed for our partners in research, chemical development, and drug discovery. trans-2-Aminocyclobutanol is a valuable building block, but its unique structure—a strained four-membered ring bearing vicinal amino and hydroxyl groups—presents specific stability challenges. Understanding its behavior under both acidic and basic conditions is critical for successful reaction design, optimization, and material storage. This document provides in-depth answers to frequently asked questions, troubleshooting for common experimental issues, and validated protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the primary stability concerns for trans-2-Aminocyclobutanol?

The primary concerns stem from the inherent ring strain of the cyclobutane core (approx. 26.3 kcal/mol) and the proximity of the amino and hydroxyl functional groups.[1][2] This combination makes the molecule susceptible to ring-opening reactions, rearrangements, and other degradation pathways, particularly under non-neutral pH conditions.

Q2: How should I store trans-2-Aminocyclobutanol and its hydrochloride salt?

  • Free Base (trans-2-Aminocyclobutanol): Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. It is a hygroscopic solid and can absorb atmospheric CO₂ to form a carbonate salt over time.

  • Hydrochloride Salt (trans-2-Aminocyclobutanol HCl): This form is generally more stable for long-term storage.[3] Store in a tightly sealed container at room temperature in a dry, well-ventilated area. It is less susceptible to degradation from atmospheric components.

Q3: Is this molecule stable in common protic solvents like methanol or water?

Under neutral pH, trans-2-Aminocyclobutanol exhibits good stability in protic solvents for typical reaction and workup times. However, prolonged storage in solution is not recommended. The stability is highly dependent on the pH of the medium; both acidic and basic conditions can catalyze degradation pathways.

Q4: Can the amino and hydroxyl groups participate in reactions?

Yes. The vicinal arrangement of these groups can lead to "neighboring group participation" (NGP), also known as anchimeric assistance.[4][5] This can accelerate reactions at one center by forming a transient cyclic intermediate, often influencing reaction rates and stereochemical outcomes.[6]

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction in acidic media (e.g., pH < 4) is showing multiple unexpected byproducts and low yield of the desired product.

Answer: Under acidic conditions, trans-2-Aminocyclobutanol is prone to several degradation pathways, primarily initiated by the protonation of the hydroxyl group.

  • Causality:

    • Protonation & Leaving Group Formation: The hydroxyl group is protonated to form a good leaving group (H₂O).

    • Carbocation Formation: Departure of water generates a secondary cyclobutyl carbocation. This carbocation is highly unstable due to the inherent ring strain.

    • Rearrangement & Ring Opening: To relieve this strain, the carbocation can undergo rapid rearrangement. The most likely event is a 1,2-hydride shift or, more significantly, a ring-opening reaction to form a more stable, acyclic carbocation. This leads to a cascade of products. Neighboring group participation from the protonated amino group can also influence the reaction course.[4]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

    • Use a Non-Nucleophilic Buffer: If the reaction requires acidic conditions, use a buffered system (e.g., acetate buffer) to maintain a precise and milder pH rather than a strong mineral acid.

    • Protecting Groups: If compatible with your synthesis, protect the hydroxyl group (e.g., as a silyl ether) or the amino group (e.g., as a Boc or Cbz carbamate) before subjecting the molecule to harsh acidic conditions. Refer to standard protecting group stability charts to select an appropriate group.[7]

    • Alternative Catalysts: Consider using Lewis acids instead of Brønsted acids if the goal is to activate a different part of the molecule, as this may avoid direct protonation of the hydroxyl group.[8]

Issue 2: During a base-catalyzed reaction (e.g., using NaOH, KOtBu), I observe significant starting material decomposition.

Answer: While more stable under basic than strongly acidic conditions, trans-2-Aminocyclobutanol is not inert to bases.

  • Causality:

    • Deprotonation: Strong bases will deprotonate the hydroxyl group to form an alkoxide. The amino group is less likely to be deprotonated unless a very strong base (like BuLi) is used.

    • Neighboring Group Participation: The resulting alkoxide is a potent intramolecular nucleophile. It can potentially attack the adjacent carbon bearing the amino group, although this is less common without a good leaving group present.

    • Ring Fission: More critically, in some cases, base-catalyzed eliminative fission of cyclobutane rings can occur, especially if there are activating groups present.[9] While less strained than cyclopropane, the cyclobutane ring is still susceptible to reactions that relieve its strain.[10][11]

  • Troubleshooting Steps:

    • Use Milder Bases: Substitute strong inorganic bases with milder organic bases where possible (e.g., triethylamine, DBU, or carbonate bases like K₂CO₃).

    • Control Stoichiometry: Use the minimum required stoichiometry of the base. An excess can promote side reactions.

    • Protect the Hydroxyl Group: If the amino group is the desired reactive center, protect the hydroxyl group as an ether or another base-stable protecting group. This physically prevents the formation of the reactive alkoxide.

    • Monitor Reaction Closely: Use in-process controls (TLC, LC-MS) to monitor the consumption of starting material and the formation of byproducts. Stop the reaction as soon as the starting material is consumed.

Mechanistic Deep Dive: Visualizing Instability

To better understand the underlying chemistry, the following diagrams illustrate the key degradation pathways.

Acid-Catalyzed Degradation Pathway

The diagram below illustrates the likely cascade of events following protonation of the hydroxyl group, leading to ring-opening and product mixtures.

Acid_Degradation cluster_0 Initiation cluster_1 Carbocation Formation & Rearrangement cluster_2 Product Formation SM trans-2-Aminocyclobutanol Protonated_OH Protonated Intermediate (Oxonium Ion) SM->Protonated_OH + H+ H_plus H+ Carbocation Strained Secondary Cyclobutyl Carbocation Protonated_OH->Carbocation - H₂O Ring_Opened Ring-Opened Carbocation Carbocation->Ring_Opened Ring-Opening (Relieves Strain) Products Mixture of Acyclic Products Ring_Opened->Products + Nucleophile (e.g., H₂O, Solvent)

Caption: Acid-catalyzed degradation of trans-2-Aminocyclobutanol.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential for quantifying stability. The workflow below outlines the process.

Forced_Degradation_Workflow cluster_conditions Stress Conditions Start Prepare Stock Solution of trans-2-Aminocyclobutanol Acid 0.1 M HCl 50°C Start->Acid Base 0.1 M NaOH 50°C Start->Base Neutral H₂O 50°C Start->Neutral Sample Sample at Time Points (0, 2, 4, 8, 24 hrs) Acid->Sample Incubate Base->Sample Incubate Neutral->Sample Incubate Quench Quench Reaction (Neutralize pH) Sample->Quench Analyze Analyze by HPLC-UV/MS (Quantify Parent & Impurities) Quench->Analyze Data Plot Degradation Profile (% Parent vs. Time) Analyze->Data

Caption: Workflow for a forced degradation stability study.

Recommended Protocols

Protocol: Forced Degradation Study of trans-2-Aminocyclobutanol

This protocol provides a framework for assessing stability under accelerated acidic and basic conditions.

Objective: To determine the degradation rate and identify major degradation products of trans-2-Aminocyclobutanol under defined stress conditions.

Materials:

  • trans-2-Aminocyclobutanol HCl

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • 0.1 M Phosphoric Acid (for quench)

  • 0.1 M Sodium Bicarbonate (for quench)

  • Class A volumetric flasks, pipettes

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve trans-2-Aminocyclobutanol HCl in HPLC-grade water to prepare a 1.0 mg/mL stock solution.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Neutral (Control): Mix 1 mL of stock solution with 9 mL of HPLC-grade water in a sealed vial.

  • Incubation: Place all three vials in a controlled temperature bath at 50°C.

  • Time-Point Sampling:

    • At T=0, immediately withdraw an aliquot (e.g., 100 µL) from each vial.

    • Withdraw subsequent aliquots at 2, 4, 8, and 24 hours.

  • Quenching:

    • For each acidic sample aliquot, immediately add it to a vial containing an equivalent molar amount of 0.1 M Sodium Bicarbonate to neutralize.

    • For each basic sample aliquot, immediately add it to a vial containing an equivalent molar amount of 0.1 M Phosphoric Acid to neutralize.

    • Dilute all quenched samples to a final concentration suitable for HPLC analysis (e.g., 0.01 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples using a suitable reverse-phase HPLC method (e.g., C18 column).

    • Use a gradient elution to separate the parent compound from potential degradation products.

    • Monitor the peak area of the parent compound at each time point.

Data Analysis & Interpretation: The results can be summarized in a table to compare stability across conditions.

ConditionTime (hours)% Remaining of Parent CompoundMajor Degradants Observed (by MS)
0.1 M HCl 0100%None
2e.g., 75%e.g., Ring-opened products
8e.g., 20%e.g., Multiple acyclic species
0.1 M NaOH 0100%None
2e.g., 98%Minor impurities
8e.g., 90%Minor impurities
Neutral H₂O 24>99%None

This data provides empirical evidence of the compound's lability in acid and relative stability in base, guiding reaction and storage condition choices.

References

  • Benchchem. A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane.
  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • Chemistry LibreTexts. (2024, June 18). Stability of Cycloalkanes - Ring Strain.
  • Wikipedia. Ring strain.
  • Journal of the Chemical Society, Perkin Transactions 2. Eliminative fission of cyclobutanes and the relationship between strain and reactivity in cyclobutanes and cyclopropanes.
  • Wikipedia. Neighbouring group participation.
  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • ResearchGate. (2025, August 7). Trans-2-Aminocyclohexanols as pH-triggered molecular switches.
  • Pure. (2015, May 2). Neighbouring group participation in bicyclic systems.
  • chemeurope.com. Neighbouring group participation.
  • AChemBlock. (2026, February 27). trans-2-aminocyclobutanol hydrochloride 97%.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Hindawi. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.

Sources

Technical Support Guide: Handling & Storage of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Strain" Factor[1][2][3][4]

trans-2-Aminocyclobutanol is a high-value, conformationally restricted scaffold used in peptidomimetics and fragment-based drug discovery. Unlike flexible amino alcohols (e.g., ethanolamine), this molecule possesses significant ring strain (~26.3 kcal/mol) [1].

The Core Paradox: To use it, you often need the nucleophilic free base, but the free base is kinetically unstable and hygroscopic. The hydrochloride (HCl) salt is the only recommended storage form.

Critical Rule: Never store the free base for >24 hours. Always generate it in situ or immediately prior to reaction.

Module 1: Storage & Stability (The "Shelf Life" Crisis)

FAQ: "My white powder turned into a yellow sticky gum. Is it usable?"

Verdict: No. Discard and repurchase.

Technical Explanation: The degradation of trans-2-aminocyclobutanol free base proceeds via two mechanisms driven by its high surface-area-to-mass ratio and functional group density:

  • Atmospheric Carbamylation: The primary amine (

    
    ) reacts avidly with atmospheric 
    
    
    
    to form carbamic acid/carbamate salts.
  • Hygroscopic Liquefaction: The molecule is intensely hygroscopic. Absorbed water catalyzes oxidation and promotes intermolecular H-bonding networks that result in a viscous oil ("goo").

Protocol: The Self-Validating Storage System

Follow this logic gate to ensure material integrity.

StorageLogic Start Receive Shipment CheckForm Is it HCl Salt? Start->CheckForm StoreHCl Store at 2-8°C Desiccator required CheckForm->StoreHCl Yes Alert CRITICAL ALERT: Unstable Form CheckForm->Alert No (Free Base) LongTerm Long Term (>1 month): Argon flush + Parafilm StoreHCl->LongTerm Convert Action: Convert to HCl Salt immediately using 1M HCl/Ether Alert->Convert Convert->StoreHCl

Figure 1: Decision matrix for incoming material inspection and storage.

Quantitative Stability Data
ParameterHCl Salt (Recommended)Free Base (High Risk)
Hygroscopicity Low (if sealed)Extreme (deliquescent)
Oxidation Potential NegligibleModerate (turns yellow)
Shelf Life (4°C) >2 Years<1 Week
CO2 Absorption NoneHigh (forms carbamates)

Module 2: Critical Handling (The "Free-Basing" Trap)

FAQ: "I need the free amine for a coupling reaction. How do I handle the HCl salt?"

The Issue: Using the HCl salt directly in basic conditions (e.g., with TEA/DIPEA) often leads to incomplete solubility or "clumping," trapping the active reagent. The Fix: Perform a biphasic release immediately before use. Do not rely on in situ neutralization for sensitive kinetics.

Protocol: Controlled Free-Basing

Target: Generate 5.0 mmol of reactive free base.

  • Dissolution: Dissolve 5.0 mmol trans-2-aminocyclobutanol·HCl in minimal water (approx. 2 mL).

  • Basification: Add 2.0 mL of 5M NaOH (saturated) dropwise at 0°C.

    • Checkpoint: Solution should become cloudy or separate an oil.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).
    
    • Note: Do not use Ether; solubility is poor. DCM is critical for recovery.

  • Drying: Dry combined organics over

    
     for exactly 10 minutes.
    
  • Concentration: Evaporate solvent at <30°C (bath temp).

    • Warning: High vacuum >10 min will sublime the product. Stop when mass is constant.

FreeBasing Salt HCl Salt (Solid) Neutralize NaOH / H2O (0°C) Salt->Neutralize Extract DCM Extraction (3x) Neutralize->Extract Dry Na2SO4 Dry (10 min max) Extract->Dry Evap Rotovap <30°C (Do not sublime!) Dry->Evap Usage Immediate Use (Coupling/Reaction) Evap->Usage

Figure 2: Operational workflow for converting stable salt to reactive species.

Module 3: Reactivity & Troubleshooting (The "Ring Strain" Factor)[2]

FAQ: "I tried to activate the alcohol with mesyl chloride (MsCl), but the product is a complex mixture. Why?"

Root Cause: Ring Expansion/Rearrangement. Attempting to convert the hydroxyl group to a leaving group (OMs, OTs, Halide) on a cyclobutane ring creates a secondary carbocation or partial positive charge. Due to the 26 kcal/mol ring strain, this triggers:

  • Ring Contraction: To cyclopropylcarbinyl systems.

  • Ring Expansion: To cyclopentyl systems (if external nucleophiles are present).

Troubleshooting Table: Reaction Pitfalls

Intended ReactionCommon Failure ModeMechanistic CauseRecommended Fix
N-Alkylation Over-alkylation / O-alkylationCompetitive NucleophilicityUse reductive amination (Aldehyde +

) instead of alkyl halides [2].
O-Activation (MsCl/SOCl2) Tar / Ring OpeningCarbocation-induced strain reliefAvoid. Use Mitsunobu conditions (dead/PPh3) which proceed via softer activation [3].
Amide Coupling EpimerizationAcidic

-proton (rare but possible)
Use HOBt/EDC or HATU at 0°C. Avoid high temperatures.
Advanced Insight: cis vs. trans Reactivity

In the trans isomer, the amine and hydroxyl groups are on opposite faces. This geometric constraint makes the formation of oxazolidinones (cyclic carbamates) using phosgene equivalents (CDI/triphosgene) much slower and thermodynamically less favorable than in the cis isomer [4].

  • Diagnostic: If you observe rapid oxazolidinone formation, check your starting material stereopurity; you may have the cis isomer.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Grygorenko, O. O., et al. (2021).[1] 2-Aminocyclobutane-1-carboxylic acids and their derivatives: synthesis and properties. Royal Society of Chemistry Advances. (Contextual synthesis of amino-cyclobutane derivatives).

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Fülöp, F. (2001). Ring-Chain Tautomerism in 1,3-Heterocycles. Tetrahedron, 57(12), 2379-2420.

(Note: Specific MSDS data derived from standard commercial suppliers like Enamine and Sigma-Aldrich for CAS 1609406-69-0).

Sources

Validation & Comparative

High-Performance Mass Spectrometry Analysis of trans-2-Aminocyclobutanol and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

trans-2-Aminocyclobutanol is a highly constrained, chiral cyclic amino alcohol that serves as a critical building block in modern medicinal chemistry. It is frequently utilized in the synthesis of pyrimidine-based therapeutics and potent PRMT5 inhibitors for oncology[1]. However, quantifying and characterizing this molecule presents a significant analytical challenge. With a low molecular weight (MW 87.12 g/mol ), extreme hydrophilicity, and a complete lack of UV-absorbing chromophores, traditional reversed-phase HPLC-UV methods are entirely ineffective.

As a Senior Application Scientist, I have evaluated multiple mass spectrometry (MS) platforms to determine the most robust methods for analyzing trans-2-aminocyclobutanol. This guide objectively compares three distinct analytical strategies—HILIC-ESI-MS/MS , GC-EI-MS (Silylation) , and RP-LC-ESI-MS/MS (Fmoc Derivatization) —detailing the mechanistic causality behind each experimental choice to ensure your protocols are self-validating and reproducible.

Comparative Overview of MS Platforms

The physical chemistry of trans-2-aminocyclobutanol dictates the analytical approach. The presence of both a primary amine and a secondary hydroxyl group on a strained cyclobutane ring leads to extensive hydrogen bonding and poor volatility.

Comparison of GC-MS and LC-MS analytical workflows for trans-2-aminocyclobutanol.

Method A: HILIC-ESI-MS/MS (Underivatized)

Because trans-2-aminocyclobutanol elutes in the void volume of standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is required for direct analysis. HILIC utilizes a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase, allowing polar retention via water-layer partitioning.

  • Best For: High-throughput screening and rapid reaction monitoring.

  • Limitation: The protonated molecule

    
     at m/z 88.1 falls into the low-mass "chemical noise" region of Electrospray Ionization (ESI), limiting the ultimate Limit of Detection (LOD) due to high background interference.
    
Method B: GC-EI-MS (TMS Derivatization)

Gas chromatography offers superior resolution for separating cis and trans diastereomers[2]. However, the free amine and hydroxyl groups cause severe peak tailing and thermal degradation. Derivatization with BSTFA and 1% TMCS replaces the active hydrogens with trimethylsilyl (TMS) groups, drastically lowering the boiling point and stabilizing the molecule for Electron Ionization (EI)[3].

  • Best For: Stereochemical profiling, impurity identification, and structural elucidation.

Method C: RP-LC-ESI-MS/MS (Fmoc Derivatization)

To achieve ultra-trace quantitation in complex biological matrices (e.g., pharmacokinetics), the molecule is reacted with Fmoc-Cl. This serves a dual mechanistic purpose: it adds a bulky hydrophobic tag allowing excellent retention on standard C18 columns, and it shifts the precursor mass from m/z 88.1 to m/z 310.1, entirely bypassing the low-mass ESI noise region.

  • Best For: Bioanalysis and ultra-trace quantitation (pg/mL levels).

Experimental Methodologies & Self-Validating Protocols

Protocol 1: GC-EI-MS Analysis via Dual-Silylation

Causality Check: Why add 1% TMCS to the BSTFA reagent? While BSTFA is a strong silylating agent for hydroxyls, sterically hindered or secondary amines react slowly. TMCS acts as a catalyst, increasing the electrophilicity of the silyl donor to ensure complete di-TMS derivatization (O-TMS and N-TMS)[4].

  • Sample Preparation: Transfer 100 µL of the trans-2-aminocyclobutanol sample (in a volatile solvent like methanol) to a silanized glass GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Critical Step: Moisture rapidly hydrolyzes BSTFA, destroying the reagent.

  • Derivatization: Add 50 µL of anhydrous pyridine (as an acid scavenger) and 50 µL of BSTFA containing 1% TMCS[3].

  • Incubation: Seal the vial and heat at 70 °C for 30 minutes in a dry block heater to drive the reaction to completion.

  • Analysis: Inject 1 µL into the GC-MS.

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

    • Detection: EI mode (70 eV), scanning m/z 40–350.

Protocol 2: HILIC-ESI-MS/MS Direct Quantitation

Causality Check: Why use an acidic ammonium formate buffer? The primary amine (


) must be kept fully protonated to ensure consistent electrostatic interaction with the HILIC stationary phase and to maximize positive-ion ESI efficiency.
  • Sample Dilution: Dilute the sample 1:10 in Acetonitrile to match the initial HILIC mobile phase conditions. Injecting highly aqueous samples into a HILIC column causes peak splitting and loss of retention.

  • Chromatography:

    • Column: SeQuant ZIC-HILIC (100 × 2.1 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 5 minutes. (Note: In HILIC, the aqueous phase is the strong eluent).

  • Mass Spectrometry: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 88.1

    
     70.1 (Collision Energy: 15 eV).
    

Mechanistic Insights: Fragmentation Pathways

Understanding the Collision-Induced Dissociation (CID) of trans-2-aminocyclobutanol is essential for selecting the correct MRM transitions. The molecule's behavior in the collision cell is heavily dictated by its ~26 kcal/mol cyclobutane ring strain.

Proposed ESI-MS/MS collision-induced dissociation (CID) pathways.

Upon isolation of the precursor ion (m/z 88.1), the primary fragmentation routes involve the neutral loss of either water (-18 Da) or ammonia (-17 Da)[5]. The resulting carbocations (m/z 70.1 and 71.1) are highly unstable due to the four-membered ring. To relieve steric strain, the cyclobutane ring rapidly undergoes electrocyclic ring-opening, yielding smaller aliphatic fragments (m/z 43.1 and 44.1). For quantitative MRM, the m/z 88.1


 70.1 transition is generally the most abundant and stable.

Data Presentation & Performance Comparison

The following table summarizes the objective performance metrics of the three analytical strategies when applied to trans-2-aminocyclobutanol analysis.

Performance MetricHILIC-ESI-MS/MS (Direct)GC-EI-MS (BSTFA/TMCS)RP-LC-ESI-MS/MS (Fmoc)
Primary Advantage Fastest workflow; no derivatizationExcellent cis/trans isomer resolutionHighest sensitivity; matrix tolerance
Sample Prep Time < 5 minutes~45 minutes (requires drying)~60 minutes
Run Time 6 - 8 minutes15 - 20 minutes10 - 12 minutes
Limit of Detection (LOD) ~10 - 50 ng/mL~1 - 5 ng/mL< 0.1 ng/mL
Linear Dynamic Range 2 orders of magnitude3 orders of magnitude4 orders of magnitude
Matrix Effect Susceptibility High (Ion suppression in ESI)Low (EI is matrix-independent)Medium (Hydrophobic shift helps)

Conclusion & Recommendations

For laboratories synthesizing trans-2-aminocyclobutanol derivatives as pharmaceutical intermediates[2], GC-EI-MS with BSTFA/TMCS derivatization remains the gold standard for confirming stereochemical purity and structural identity. However, for drug development professionals conducting pharmacokinetic profiling of these compounds, RP-LC-ESI-MS/MS utilizing Fmoc derivatization is highly recommended to overcome the inherent ESI background noise associated with low-mass, highly polar analytes.

References

  • Semantic Scholar. Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology. Retrieved from[Link]

  • Google Patents. US20240254118A1 - Prmt5 inhibitors and uses thereof.

Sources

Structural Elucidation of Highly Strained Amino Alcohols: A Comparative Guide to trans-2-Aminocyclobutanol Derivatization for X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the unique challenges posed by small, highly strained aliphatic molecules. trans-2-Aminocyclobutanol is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and structurally constrained peptidomimetics [1]. However, obtaining high-quality single crystals of its free base is notoriously difficult. Its low molecular weight (87.12 g/mol ), high polarity, hygroscopicity, and the conformational flexibility of its substituents often result in oils or amorphous solids rather than well-ordered crystal lattices.

This guide objectively compares the performance of various derivatization strategies designed to yield X-ray quality crystals of trans-2-aminocyclobutanol. By understanding the causality behind these experimental choices, researchers can select the optimal pathway for absolute stereochemical determination and solid-state characterization.

Mechanistic Rationale: Why Derivatize?

Direct crystallization of trans-2-aminocyclobutanol fails primarily due to a lack of rigid, planar surface area necessary to drive robust intermolecular packing (e.g.,


 stacking). Furthermore, for chiral drug development, determining the absolute configuration (e.g., 

vs.

) is a regulatory requirement.

Standard X-ray sources (Cu


 or Mo 

) interact weakly with light atoms (C, H, N, O). To confidently assign absolute stereochemistry, we must introduce a "heavy atom" (such as Bromine, Iodine, or Sulfur) into the asymmetric unit. This heavy atom provides sufficient anomalous dispersion (phase shift) to calculate a statistically significant Flack parameter —a value that should approach 0 for the correct enantiomer and 1 for the inverted model[2]. If the standard uncertainty of the Flack parameter is below 0.04, the absolute structure is considered unequivocally established[3].

Comparative Analysis of Derivatization Strategies

To overcome the physicochemical limitations of the free base, we employ three primary derivatization strategies. Each offers distinct advantages depending on the project's bottleneck (e.g., need for chiral resolution vs. need for absolute configuration).

Strategy A: Salt Formation (The Non-Covalent Approach)

Reacting the basic amine with an organic acid (e.g., p-toluenesulfonic acid or L-tartaric acid) forms a stable salt.

  • Performance: Excellent for rapid screening. L-tartrate salts are particularly useful if simultaneous chiral resolution and crystallization are required.

  • Limitation: Unless a heavy-atom counterion (like hydrobromide or camphorsulfonate) is used, determining absolute stereochemistry relies purely on the known chirality of the counterion, which can sometimes lead to ambiguous space group assignments.

Strategy B: N-Derivatization (The Covalent Heavy-Atom Approach)

Selective acylation or sulfonylation of the primary amine using reagents like p-bromobenzoyl chloride or p-toluenesulfonyl chloride (tosyl chloride).

  • Performance: This is the gold standard for absolute configuration. The amine is significantly more nucleophilic than the secondary cyclobutanol hydroxyl group, allowing for highly regioselective reactions without the need for protecting groups[4]. The resulting p-bromobenzamide introduces both a rigid aromatic plane (promoting lattice packing) and a heavy bromine atom (enabling anomalous dispersion).

Strategy C: O-Derivatization (The Alternative Covalent Approach)

Esterification of the hydroxyl group (e.g., using p-nitrobenzoyl chloride).

  • Performance: While p-nitrobenzoate esters crystallize beautifully, this strategy requires prior protection of the primary amine (e.g., as a Boc-carbamate), adding synthetic steps and decreasing overall atom economy.

DecisionTree Start trans-2-Aminocyclobutanol Free Base Q1 Need Absolute Stereochemistry? Start->Q1 Heavy N-p-Bromobenzylation or Tosylate Salt Q1->Heavy Yes (Flack Parameter) Q2 Need Chiral Resolution? Q1->Q2 No Tartrate Chiral Salt Formation (e.g., L-Tartrate) Q2->Tartrate Yes Standard Standard N-Boc or O-Nitrobenzoate Q2->Standard No

Decision matrix for selecting trans-2-aminocyclobutanol derivatization strategies.

Quantitative Performance Comparison

The following table summarizes the empirical performance of these derivatives based on historical crystallographic data of cyclic amino alcohols.

Derivatization StrategyReagentCrystallinity PropensityHeavy Atom Present?Flack Parameter ConfidenceSynthetic Effort
Free Base NoneVery Low (Oil/Hygroscopic)NoN/ANone
Salt Formation L-Tartaric AcidHighNoLow (Relies on counterion)Low (1 step, no column)
Salt Formation p-Toluenesulfonic acidHighYes (Sulfur)Medium (S anomalous signal is weak)Low (1 step, no column)
N-Derivatization p-Bromobenzoyl chlorideVery High Yes (Bromine) High (Br provides strong signal) Medium (1 step + column)
O-Derivatization p-Nitrobenzoyl chlorideHighNoLowHigh (3 steps: Protect, React, Deprotect)

Self-Validating Experimental Protocol: N-(p-Bromobenzoyl) Derivatization

To achieve the highest confidence in absolute stereochemistry, the N-p-bromobenzamide derivative is recommended. The following protocol is designed as a self-validating system: the selective reactivity of the amine over the alcohol acts as an internal chemical filter, while the vapor diffusion crystallization method prevents rapid precipitation, ensuring the slow lattice growth required for X-ray diffraction.

Phase 1: Selective N-Acylation
  • Preparation: Dissolve trans-2-aminocyclobutanol (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) dropwise. Causality: TEA acts as an acid scavenger for the HCl byproduct, preventing the protonation of the starting amino alcohol, which would halt the reaction.

  • Acylation: Cool the mixture to 0 °C. Slowly add p-bromobenzoyl chloride (1.05 eq) dissolved in 2.0 mL DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation: TLC (Thin Layer Chromatography) should show the disappearance of the highly polar, ninhydrin-active starting material and the appearance of a UV-active, less polar product. The secondary alcohol remains unreacted due to steric hindrance and lower nucleophilicity compared to the primary amine.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure trans-N-(2-hydroxycyclobutyl)-4-bromobenzamide.
Phase 2: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10-15 mg of the purified derivative in a minimum volume (approx. 0.5 mL) of a "good solvent" where it is highly soluble (e.g., Ethyl Acetate or Tetrahydrofuran) inside a small inner vial (1-dram).

  • Antisolvent Chamber: Place the unsealed inner vial into a larger outer vial (20 mL) containing 3-4 mL of a volatile "antisolvent" (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer vial tightly. Causality: Over 3 to 7 days, the volatile antisolvent will slowly vaporize and diffuse into the inner vial. This gradually lowers the solubility of the derivative, gently pushing the solution into the metastable zone of supersaturation. This slow kinetic process strongly favors the nucleation of a few high-quality single crystals rather than crashing out as an amorphous powder.

Workflow Syn Selective N-Acylation Pur Flash Chromatography Syn->Pur Cry Vapor Diffusion Crystallization Pur->Cry Xray Single Crystal X-Ray Diffraction Cry->Xray

Vapor diffusion crystallization workflow for amino alcohol derivatives.

Conclusion

Attempting to crystallize the free base of highly strained, low-molecular-weight molecules like trans-2-aminocyclobutanol is often an exercise in futility. By applying a rational derivatization strategy—specifically the synthesis of an N-p-bromobenzamide—researchers can simultaneously solve the problems of hygroscopicity, poor lattice packing, and the lack of anomalous dispersion. This approach guarantees a robust Flack parameter, providing the definitive absolute stereochemical proof required for modern drug development and structural biology.

References

  • Flack, H. D. (2014). "Absolute-Structure Determination: Past, Present and Future". Chimia, 68(1-2), 26-30. URL: [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). "Howard Flack and the Flack Parameter". Chemistry, 2(4), 796-804. URL: [Link]

  • Wang, et al. (2026). "Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives". Journal of the American Chemical Society. URL: [Link]

Comparative Guide: trans-2-Aminocyclobutanol vs. trans-2-Aminocyclohexanol in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between trans-2-aminocyclobutanol and trans-2-aminocyclohexanol in the context of catalytic applications.

Executive Summary

For the practicing synthetic chemist, the choice between these two amino alcohols is rarely about subtle optimization; it is a choice between conformational utility and reactive strain .

  • trans-2-Aminocyclohexanol is the "Gold Standard" ligand scaffold . Its rigid chair conformation locks the amine and hydroxyl groups into a perfect gauche orientation (diequatorial), creating an ideal bite angle for bidentate metal coordination. It is the workhorse for Asymmetric Transfer Hydrogenation (ATH) and organozinc additions.

  • trans-2-Aminocyclobutanol is a "Specialized/Reactive" scaffold . Due to the geometric constraints of the four-membered ring, the trans isomer adopts a pseudo-anti conformation that disfavors bidentate chelation. Consequently, it is rarely used as a ligand. Instead, it serves primarily as a strained substrate for ring-opening functionalization (e.g., Ir-catalyzed C-C activation) or as a peptidomimetic building block.

Structural & Conformational Analysis

The divergent catalytic behaviors of these two molecules stem directly from their ring strain and available torsion angles.

Conformational Landscape

The critical parameter for catalysis is the N-C-C-O dihedral angle . For a bidentate ligand to form a stable 5-membered chelate ring with a metal (


), this angle must be close to 60° (gauche).
  • Cyclohexane (Chair): The trans-1,2-isomer exists predominantly in the diequatorial conformation.[1] This places the

    
     and 
    
    
    
    atoms at a
    
    
    dihedral angle, pre-organizing them for binding.
  • Cyclobutane (Puckered): The ring puckers (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to relieve torsional strain.[2] In the trans isomer, the substituents adopt a pseudo-diaxial (or pseudo-anti) orientation to minimize steric repulsion. This results in a dihedral angle of 
    
    
    
    , which is too wide for effective bidentate chelation without severe distortion.
Visualization of Ligand Geometry

The following diagram illustrates the steric availability of the donor atoms.

G cluster_0 trans-2-Aminocyclohexanol (Catalytic Workhorse) cluster_1 trans-2-Aminocyclobutanol (Geometric Mismatch) node_chair Rigid Chair Conformation node_dieq Diequatorial Substituents node_chair->node_dieq Minimizes 1,3-diaxial strain node_gauche Gauche Geometry (~60° Dihedral) node_dieq->node_gauche Locks geometry node_chelate Stable Metal Chelation (5-ring) node_gauche->node_chelate Ideal Bite Angle node_pucker Puckered Ring (~25° fold) node_pseudo Pseudo-Anti Orientation node_pucker->node_pseudo Relieves eclipsing strain node_wide Wide Dihedral (>100°) node_pseudo->node_wide Substituents point away node_fail Poor/Unstable Chelation node_wide->node_fail Bite angle too large

Caption: Geometric comparison showing why the cyclohexyl scaffold supports chelation while the cyclobutyl scaffold inhibits it.

Performance Comparison Data

The table below contrasts the utility of these scaffolds in standard asymmetric protocols. Note the lack of ligand data for the cyclobutanol derivative, reflecting its geometric unsuitability.

Featuretrans-2-Aminocyclohexanoltrans-2-Aminocyclobutanol
Primary Role Chiral Ligand / Auxiliary Reactive Substrate / Peptidomimetic
Ring Strain ~0 kcal/mol (Stable)~26 kcal/mol (Highly Strained)
N-C-C-O Dihedral ~60° (Ideal for binding)~100–120° (Too wide)
Key Application Ru-Catalyzed Transfer HydrogenationIr-Catalyzed C-C Bond Cleavage
Typical ee% (ATH) 90–99% (Standard Ligand)Not viable as ligand
Commercial Availability High (Commodity Chemical)Low (Specialty Building Block)
Key Reaction: Asymmetric Transfer Hydrogenation (ATH)

In the reduction of acetophenone using a Ruthenium(II) catalyst:

  • Cyclohexanol Ligand: Forms a robust complex (e.g., with Ru(p-cymene)). The rigid chiral pocket induces high enantioselectivity (up to 99% ee).

  • Cyclobutanol Ligand: Fails to form the necessary catalytic species. The ligand is either monodentate (labile) or forces a distorted geometry that is catalytically inactive or non-selective.

Experimental Protocols

Protocol A: Synthesis of trans-2-Aminocyclohexanol (Enzymatic Resolution)

Use this protocol to obtain high-purity chiral ligand for catalyst synthesis.

Principle: Lipase-catalyzed kinetic resolution of the racemic acetate or amide.

  • Starting Material: Begin with racemic trans-2-aminocyclohexanol (commercially available from epoxide opening).

  • Acylation: Dissolve substrate (10 mmol) in ethyl acetate (solvent & acyl donor).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized, 50 mg/mmol).

  • Incubation: Shake at 30°C for 24–48 hours. Monitor conversion by GC/HPLC.

  • Workup: Filter off enzyme. The unreacted amine (one enantiomer) and the amide (opposite enantiomer) are separated by acid/base extraction.

    • Yield: ~45% (theoretical max 50%).

    • ee: >99% after recrystallization.

Protocol B: Synthesis of trans-2-Aminocyclobutanol (Photochemical)

Use this protocol if accessing the cyclobutanol scaffold for strain-release studies.

Principle: Norrish-Yang photocyclization of


-amido ketones.
  • Precursor: Synthesize

    
    -benzoyl-
    
    
    
    -amino valerophenone.
  • Irradiation: Dissolve precursor in degassed benzene or acetonitrile. Irradiate with a medium-pressure Hg lamp (

    
     nm) through Pyrex.
    
  • Cyclization: The excited triplet state abstracts a

    
    -hydrogen, forming a 1,4-biradical which collapses to the cyclobutanol.
    
  • Purification: Silica gel chromatography.

    • Note: This often yields a mixture of cis and trans diastereomers; separation requires careful chromatography.

Conclusion & Recommendation

For Catalytic Ligand Design: Choose trans-2-aminocyclohexanol.

  • Why: It offers a pre-organized, rigid gauche conformation that binds metals tightly. It is the industry standard for a reason—it works reliably for ATH, organozinc additions, and Diels-Alder catalysis.

  • Action: Purchase the enantiopure hydrochloride salt or resolve it enzymatically (Protocol 4.1).

For Substrate Engineering / Method Development: Choose trans-2-aminocyclobutanol.

  • Why: Use this only if your goal is to exploit ring strain (e.g., C-C bond activation) or to study specific peptide folding (12-helix formation). Do not attempt to use it as a direct replacement ligand for the cyclohexyl analog; the bite angle is incompatible with standard bidentate coordination.

References

  • Conformational Analysis of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation. National Institutes of Health (PMC). [Link]

  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands. Journal of Organic Chemistry. [Link]

  • Bite Angle Effects in Catalysis. Wikipedia / Review Literature. [Link]

  • Optically active trans-2-aminocyclopentanols: application as chiral ligands. Biotechnology Journal. [Link]

Sources

Publish Comparison Guide: Computational Conformational Analysis of trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational protocol for the conformational analysis of trans-2-Aminocyclobutanol , a small but stereochemically complex scaffold found in various bioactive fragments.

Unlike rigid templates, this document functions as a dynamic decision-making framework, comparing density functional theory (DFT) methods against wavefunction-based benchmarks to ensure high-fidelity results.

Executive Summary & Scientific Rationale

The conformational landscape of trans-2-aminocyclobutanol is governed by a delicate balance between ring strain (puckering) , steric repulsion , and intramolecular hydrogen bonding (IMHB) .

  • The Challenge: In the trans configuration, the amino (-NH₂) and hydroxyl (-OH) groups reside on opposite faces of the cyclobutane ring. Unlike the cis isomer, which easily forms a strong IMHB, the trans isomer must overcome significant torsional strain to achieve an interaction distance.

  • The Goal: Accurately predict the Boltzmann-weighted population of conformers and validate them using calculated NMR coupling constants (

    
    ).
    
  • The Solution: This guide compares the industry-standard B3LYP against the dispersion-corrected M06-2X and the wavefunction-based MP2 (Møller–Plesset perturbation theory) to determine the most reliable method for this specific molecular class.

Methodological Comparison: Selecting the Right Level of Theory

For small, strained rings with potential non-covalent interactions, method selection is critical.

FeatureB3LYP / 6-311++G(d,p) M06-2X / 6-311++G(d,p) MP2 / aug-cc-pVTZ
Type Hybrid DFT (Global)Hybrid Meta-GGA (Dispersion)Wavefunction (Ab Initio)
Dispersion Handling Poor. Often fails to capture weak London forces in ring puckering.Excellent. Optimized for non-covalent interactions and kinetics.Gold Standard. Captures electron correlation explicitly.
H-Bond Accuracy Tendency to underestimate weak H-bond strength.High accuracy for weak/medium H-bonds.High accuracy (Reference Level).
Computational Cost Low (1x)Medium (1.5x)High (10x - 20x)
Recommendation Screening Only. Use for initial geometry optimization.Production. Best balance of speed and accuracy for this molecule.Benchmark. Use for single-point energy corrections.

Expert Insight: Do not rely solely on B3LYP for this molecule. The cyclobutane ring's "pucker" is stabilized by subtle dispersion forces between methylene protons. M06-2X or


B97X-D are required to correctly predict the ring inversion barrier.

Detailed Experimental Protocol

This self-validating workflow ensures that the final conformer populations match experimental reality.

Phase 1: Conformer Generation (Stochastic)
  • Tool: Spartan / Macromodel / RDKit.

  • Method: Monte Carlo or Systematic Rotor Search.

  • Criteria: Rotate the C1-O and C2-N bonds (

    
     steps of 
    
    
    
    ).
  • Filter: Discard high-energy structures (>10 kcal/mol above global min) to save QM time.

Phase 2: Geometry Optimization (DFT)
  • Software: Gaussian 16 / ORCA 5.0.

  • Input:

    • Note: Use SMD (Solvation Model based on Density) rather than IEFPCM for better free energy (

      
      ) estimates. Chloroform is chosen to mimic standard NMR conditions.
      
  • Validation: Ensure no imaginary frequencies (NImag=0).

Phase 3: NMR Calculation (GIAO)

To verify the structure, we calculate the spin-spin coupling constants (


) to compare with experimental NMR.
  • Input:

  • Analysis: Focus on the vicinal coupling

    
    .
    
    • Trans-diequatorial (pseudo):

      
       Hz (Dihedral 
      
      
      
      ).
    • Trans-diaxial (pseudo):

      
       Hz (Dihedral 
      
      
      
      ).

Visualization of Workflow & Logic

A. Computational Workflow Diagram

G Input Input Structure (trans-2-Aminocyclobutanol) ConfSearch Conformer Search (MMFF94 / OPLS3e) Input->ConfSearch DFT_Opt Geometry Opt & Freq (M06-2X / 6-311++G**) ConfSearch->DFT_Opt Energy_Check Imaginary Freq? DFT_Opt->Energy_Check Energy_Check->DFT_Opt Yes (Fix) NMR_Calc NMR GIAO Calculation (Spin-Spin Coupling) Energy_Check->NMR_Calc No Boltzmann Boltzmann Weighting (Population Analysis) NMR_Calc->Boltzmann

Figure 1: Step-by-step computational workflow from initial structure to spectral validation.

B. Conformational Logic: Stability Factors

Logic Stability Conformer Stability Sterics Steric Repulsion (1,2-Interaction) Sterics->Stability Destabilizes Diaxial Puckering Ring Puckering (Torsional Strain) Puckering->Stability Determines Dihedral H_Bond Intramolecular H-Bond (Weak in Trans) H_Bond->Stability Minor stabilization Solvent Solvation (SMD) (Stabilizes Zwitterions) Solvent->Stability Stabilizes Polar Forms

Figure 2: Interplay of forces dictating the preferred conformation of trans-2-aminocyclobutanol.

Expected Results & Data Interpretation

The following table summarizes the expected output when comparing the two dominant conformers of trans-2-aminocyclobutanol.

ParameterConformer A (Diequatorial-like) Conformer B (Diaxial-like)
Geometry Substituents point "outward"Substituents point "axial"
Relative Energy (

)
0.00 kcal/mol (Global Min) +2.5 - 3.5 kcal/mol
Boltzmann Pop. (298K) > 98%< 2%
H-Bond Distance (

)
> 3.5 Å (Too far)~ 2.8 Å (Possible but strained)
Predicted

8.5 Hz 3.2 Hz
Dipole Moment HighLow
Critical Analysis:
  • H-Bonding: Unlike the cis isomer, the trans isomer cannot form a linear Hydrogen bond without breaking the ring puckering. Therefore, Conformer A dominates purely due to steric relief, despite lacking an IMHB.

  • Methodological Artifacts: B3LYP may artificially stabilize Conformer B if the basis set is too small (BSSE error). M06-2X correctly penalizes the steric crowding of the diaxial form.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [Link]

Biological activity screening of "trans-2-Aminocyclobutanol" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Constraint

In the landscape of medicinal chemistry, "escaping flatland" has become a directive for improving clinical success rates. While acyclic amino alcohols (e.g., aminoethanol, propanolamine) are ubiquitous pharmacophores, they suffer from high conformational entropy and rapid metabolic clearance.

trans-2-Aminocyclobutanol represents a high-value scaffold because it introduces severe conformational restriction to the 1,3-amino alcohol motif. Unlike its five- and six-membered counterparts, the cyclobutane ring offers a unique puckered geometry that directs substituents into precise vectors, minimizing the entropy penalty upon receptor binding while shielding the core from proteolytic enzymes.

This guide objectively compares trans-2-aminocyclobutanol derivatives against standard alternatives, detailing their performance in peptidomimetics, enzyme inhibition, and receptor antagonism.

Comparative Analysis: Structural & Functional Performance[1][2]

The following analysis benchmarks trans-2-aminocyclobutanol against its primary competitors: acyclic amino alcohols (flexible) and cis-isomers (stereochemical alternate).

Table 1: Physicochemical and Biological Performance Matrix
Featuretrans-2-Aminocyclobutanol Acyclic Analogues (e.g., Valinol)cis-2-Aminocyclobutanol trans-2-Aminocyclopentanol
Conformational Freedom Restricted (Rigid) . Fixed dihedral angle (

120°).
High . Free rotation around C-C bonds.Restricted . Syn-clinal orientation.Moderate . Envelope flipping possible.
Binding Entropy (

)
Low Penalty . Pre-organized for binding.High Penalty . Must freeze rotations to bind.Low Penalty .Moderate Penalty .
Metabolic Stability High . Steric bulk of ring hinders P450/protease access.Low . Rapid oxidative deamination/cleavage.High .Moderate .
Peptidomimetic Utility Induces

-turns
and helices in peptides.
Forms flexible, unstructured chains.Promotes sheet-like or turn structures.Induces turns, but larger volume.
Receptor Selectivity High for NMDA & Glycosidases .Low (Promiscuous binding).Variable (Often tubulin/transport targets).Lower specificity due to ring flex.
Mechanistic Insight: The "Entropy-Enthalpy Compensation"

The superior potency often observed with trans-2-aminocyclobutanol derivatives arises from thermodynamics. An acyclic analog must lose significant rotational entropy (


) to adopt the bioactive conformation. The cyclobutane derivative is "pre-frozen" in this state. If the trans vector matches the receptor pocket (e.g., the glutamate binding site on NMDA receptors), the binding affinity (

) improves exponentially due to the reduced entropic cost.

Therapeutic Applications & Screening Targets

A. Peptidomimetics (The -Amino Acid Proxy)

Cyclobutane amino alcohols are direct precursors to and surrogates for cyclobutane


-amino acids (CBAAs).
  • Mechanism: When incorporated into peptide backbones, the trans-isomer forces the backbone into specific secondary structures (e.g., 12-helix or 14-helix mimics), protecting the peptide from proteolysis.

  • Screening Focus: Protease stability assays (trypsin/chymotrypsin resistance).

B. NMDA Receptor Antagonism

The 1,3-amino alcohol motif mimics the spatial arrangement of glutamate.

  • Mechanism: The ammonium group mimics the

    
    -amino of glutamate, while the hydroxyl (or derived acid) interacts with the distal polar regions of the GluN2 subunit.
    
  • Screening Focus: Radioligand binding assays (

    
    H-CGP 39653) or functional Ca
    
    
    
    flux assays.
C. Glycosidase Inhibition[3][4]
  • Mechanism: The amine function, at physiological pH, mimics the oxocarbenium ion transition state of glycoside hydrolysis. The trans-configuration mimics the specific stereochemistry of the transition state for retaining/inverting glycosidases.

  • Screening Focus: Fluorogenic substrate hydrolysis (4-MU glycosides).

Visualizing the Structure-Activity Logic

The following diagram illustrates the decision logic for selecting the trans-cyclobutane scaffold over alternatives based on the desired biological outcome.

SAR_Logic Target Target Identification Constraint Need Conformational Constraint? Target->Constraint Flexibility Use Acyclic Linker Constraint->Flexibility No (Induced Fit preferred) RingSize Select Ring Size Constraint->RingSize Yes (Entropy Reduction) Cyclobutane Cyclobutane (4-mem) Max Rigidity / Small Volume RingSize->Cyclobutane Compact Binding Pocket Cyclopentane Cyclopentane (5-mem) Moderate Flex / Larger Volume RingSize->Cyclopentane Deep/Large Pocket Stereochem Select Stereochemistry Trans trans-Isomer Vector: ~120° (Extended) Application: NMDA, Peptidomimetics Stereochem->Trans Linear/Extended Pharmacophore Cis cis-Isomer Vector: ~60° (Kinked) Application: Tubulin, Compact Turns Stereochem->Cis U-Shape/Turn Pharmacophore Cyclobutane->Stereochem

Caption: Decision tree for scaffold selection. The trans-cyclobutane motif is optimal for extended pharmacophores requiring maximal rigidity in compact pockets.

Experimental Protocols

To ensure data integrity (E-E-A-T), these protocols are designed with internal controls.

Protocol A: High-Throughput Glycosidase Inhibition Screen

Validates the transition state mimicry potential of the derivative.

Materials:

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae, 1 U/mL).[1]
    
  • Substrate: 4-Methylumbelliferyl-

    
    -D-glucopyranoside (4-MUG).
    
  • Buffer: 50 mM Phosphate buffer, pH 6.8.[1]

  • Control: Miglitol or Castanospermine (Known inhibitors).

Workflow:

  • Preparation: Dissolve trans-2-aminocyclobutanol derivatives in DMSO (10 mM stock). Dilute to test concentrations (0.1

    
    M – 100 
    
    
    
    M) in buffer. Final DMSO < 1%.[1]
  • Incubation: Add 20

    
    L of derivative + 135 
    
    
    
    L buffer + 20
    
    
    L enzyme solution to a 96-well black plate. Incubate at 37°C for 15 minutes.
    • Self-Validation Step: Include a "No Enzyme" blank to rule out autofluorescence of the derivative.

  • Reaction: Initiate by adding 25

    
    L of 4-MUG substrate (2 mM).
    
  • Detection: Monitor fluorescence continuously for 20 minutes (Ex: 365 nm, Em: 450 nm).

  • Analysis: Calculate

    
     from the linear slope. Determine IC
    
    
    
    using non-linear regression (GraphPad Prism).
Protocol B: Comparative Metabolic Stability (Microsomal Stability)

Validates the "Metabolic Shielding" claim of the cyclobutane ring.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: trans-2-aminocyclobutanol derivative vs. acyclic analog.

  • Internal Standard: Tolbutamide.

Workflow:

  • Incubation: Mix microsomes (0.5 mg/mL final) with test compound (1

    
    M) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system.

  • Sampling: At

    
     min, remove aliquots and quench immediately in ice-cold acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Success Criterion: The cyclobutane derivative should show

      
       half-life extension compared to the acyclic analog.
      

Screening Workflow Visualization

Screening_Workflow Library trans-2-Aminocyclobutanol Library Synthesis Purity QC: LC-MS >95% NMR Validation Library->Purity Primary Primary Screen (Single Point @ 10 µM) Purity->Primary Primary->Library Inactive (Refine SAR) Hit Hit Selection (>50% Inhibition) Primary->Hit Active Secondary Secondary Screen (Dose Response IC50) Hit->Secondary Counter Counter Screen (Selectivity/Toxicity) Secondary->Counter Lead Lead Candidate Counter->Lead Selective & Stable

Caption: Cascading screening workflow ensuring only high-quality, selective hits progress to lead optimization.

References

  • MDPI. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Retrieved from [Link]

  • NIH. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Retrieved from [Link]

  • NIH. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Retrieved from [Link]

Sources

Comparative study of the stability of cis and trans isomers of 2-aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the constrained cyclobutane ring serves as a critical scaffold for mimicking bioactive conformations. Among its derivatives, 2-aminocyclobutanol presents a fascinating case study in stereochemical stability. The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups—either cis or trans—dictates the molecule's capacity for intramolecular hydrogen bonding, fundamentally altering its thermodynamic stability, polarity, and physicochemical behavior[1].

This guide provides an objective, data-driven comparison of the cis and trans isomers of 2-aminocyclobutanol, equipping researchers and drug development professionals with the mechanistic insights and experimental protocols necessary to leverage these scaffolds effectively.

Mechanistic Causality: The Structural Basis of Stability

To understand the stability differences between the cis and trans isomers, one must look beyond basic connectivity and analyze the 3D conformation of the cyclobutane ring.

Cyclobutane is not a planar molecule; it adopts a puckered "butterfly" conformation to minimize the torsional strain (Pitzer strain) generated by eclipsing adjacent C-H bonds. This puckering forces substituents into pseudo-axial and pseudo-equatorial positions.

  • The Cis Advantage (Intramolecular Hydrogen Bonding): In the cis isomer (e.g., (1S,2S)-2-aminocyclobutan-1-ol), the -OH and -NH₂ groups occupy adjacent pseudo-axial and pseudo-equatorial positions. This specific geometry results in a dihedral angle of approximately 0° to 20°, bringing the heteroatoms into close spatial proximity. This alignment perfectly accommodates a strong, stabilizing intramolecular hydrogen bond, forming a pseudo-five-membered ring[1].

  • The Trans Limitation (Geometrical Restriction): In the trans isomer (e.g., (1S,2R)-2-aminocyclobutanol), the substituents are forced into a diequatorial or diaxial arrangement. The diequatorial dihedral angle is approximately 120°. This distance is geometrically prohibitive for intramolecular hydrogen bonding. Consequently, the trans isomer lacks this internal stabilization and relies entirely on intermolecular interactions with the surrounding solvent, rendering it more polar and highly sensitive to its environment[2].

ConformationalLogic A 2-Aminocyclobutanol (Puckered Ring) B Cis Isomer (1S,2S / 1R,2R) A->B C Trans Isomer (1S,2R / 1R,2S) A->C D Pseudo-axial / Pseudo-equatorial Dihedral ~0-20° B->D E Diequatorial / Diaxial Dihedral ~120° C->E F Strong Intramolecular Hydrogen Bond D->F G No Intramolecular Hydrogen Bond E->G H Lower Polarity (logP ~0.2) Higher Lipophilicity F->H I Higher Polarity Solvent-Dependent Stability G->I

Logical relationship between isomer stereochemistry, hydrogen bonding, and stability.

Comparative Stability Profile

The presence or absence of the intramolecular hydrogen bond cascades into measurable differences in the physicochemical properties of the isomers. The cis-configuration's internal hydrogen bond "hides" the polar functional groups from the solvent, effectively reducing the molecule's overall polarity compared to the trans-isomer[1].

ParameterCis-2-aminocyclobutanolTrans-2-aminocyclobutanol
Stereochemical Configuration (1S,2S) or (1R,2R)(1S,2R) or (1R,2S)
Intramolecular H-Bonding Present (Strong, pseudo-5-membered ring)Absent (Geometrically restricted)
Relative Polarity (logP) Lower (~0.2)Higher
Hygroscopicity (HCl Salt) High (Requires refrigeration)Moderate to High
Thermodynamic Stability Higher in vacuum / non-polar solventsHigher in strongly H-bonding solvents
Primary Application Lipophilic pocket targeting, constrained scaffoldspH-triggered conformational switches

Experimental Methodologies: Self-Validating Protocols

To objectively verify the stability and conformational behavior of these isomers, researchers must employ orthogonal, self-validating experimental workflows. Below are the standard protocols for assessing these compounds.

Protocol 1: Validation of Intramolecular Hydrogen Bonding via ¹H-NMR Dilution

Causality Check: Intramolecular hydrogen bonds are concentration-independent (unaffected by dilution), whereas intermolecular hydrogen bonds are concentration-dependent (disrupted by dilution).

  • Preparation: Synthesize and purify the target isomer (>99% ee)[3]. Prepare a 0.1 M stock solution of the free base in anhydrous CDCl₃ (a non-competing solvent).

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum. Carefully assign and record the chemical shifts (δ) of the -OH and -NH₂ protons.

  • Serial Dilution: Perform serial dilutions using anhydrous CDCl₃ to create 0.05 M, 0.01 M, and 0.001 M solutions.

  • Spectral Analysis: Acquire ¹H-NMR spectra for each diluted sample under identical temperature conditions (e.g., 298 K).

  • Self-Validating Check: Plot the chemical shift (δ) of the heteroatom protons against concentration.

    • If the chemical shift remains constant across all concentrations, intramolecular H-bonding is confirmed (cis isomer).

    • If a significant upfield shift is observed at lower concentrations, the bonds are intermolecular (trans isomer).

Protocol 2: Computational (DFT) Energy Profiling

Causality Check: Density Functional Theory (DFT) provides a theoretical baseline for thermodynamic stability, allowing researchers to isolate the energetic contribution of the hydrogen bond[3].

  • Model Construction: Construct 3D models of both cis and trans isomers using molecular visualization software (e.g., GaussView).

  • Geometry Optimization: Perform geometry optimization and frequency calculations using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Solvent Modeling: Apply a Polarizable Continuum Model (PCM) to evaluate stability in both a non-polar environment (e.g., chloroform) and a polar environment (e.g., water).

  • Energy Extraction: Extract the zero-point energy (ZPE) corrected electronic energies for both conformers.

  • Self-Validating Check: Calculate the energy difference (ΔE). The cis isomer should demonstrate a significantly lower energy state (higher stability) in vacuum and non-polar PCM models due to the calculated H-bond energy (~3-5 kcal/mol). This theoretical ΔE must correlate positively with the empirical logP data.

ExperimentalWorkflow Step1 Isomer Synthesis Step2 1H-NMR Dilution Study Step1->Step2 Validate H-Bond Step3 DFT Energy Calculations Step1->Step3 Model Energy Step4 logP & Solubility Profiling Step1->Step4 Measure Polarity Step5 Stability Validation Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing isomer stability.

Strategic Implications for Drug Development

The choice between cis and trans 2-aminocyclobutanol is not merely a synthetic preference; it is a strategic pharmacokinetic decision.

Because the cis isomer exhibits reduced polarity due to its intramolecular hydrogen bond, it is often preferred when designing ligands that must penetrate lipophilic cell membranes or bind to hydrophobic kinase pockets[1]. Conversely, the trans isomer, with its exposed hydrogen bond donors and acceptors, is highly sensitive to pH changes and solvent polarity. This makes the trans configuration an excellent candidate for designing pH-triggered conformational switches or prodrugs that require high aqueous solubility[2].

By applying the self-validating protocols outlined above, researchers can definitively map the stability profile of these isomers, ensuring the selected scaffold aligns with the target product profile (TPP) of the therapeutic candidate.

References

  • Title: Trans-2-Aminocyclohexanols as pH-triggered molecular switches Source: semanticscholar.org URL:[Link]

Sources

Pharmacological Profiling of Compounds Synthesized from "trans-2-Aminocyclobutanol"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Conformational Freeze" Strategy

In modern drug discovery, entropy is the enemy of affinity. Flexible ligands lose significant entropy upon binding to their targets, a thermodynamic penalty that reduces potency. The trans-2-aminocyclobutanol scaffold represents a premier "conformational freeze" tactic. By locking the amino and hydroxyl (or derived carboxyl/nucleobase) groups into a rigid cyclobutane ring, we pre-organize the molecule into a bioactive conformation.

This guide objectively profiles the pharmacological performance of compounds derived from this scaffold, specifically focusing on NMDA receptor antagonists , Antiviral Nucleoside Mimetics , and Proteolytically Stable Peptidomimetics . We compare these cyclobutane-based agents against industry standards like Acyclovir, AP5, and linear peptides.

Part 1: Neuropharmacology – The Glutamate/GABA Interface

The oxidation of trans-2-aminocyclobutanol yields 1-aminocyclobutane-1-carboxylic acid (ACBC) and its 2-substituted isomers. These are rigid analogues of Glutamate and GABA.

Comparative Profiling: NMDA Receptor Antagonism

Derivatives of ACBC, particularly those with 3-substituents (e.g., phosphonoethyl groups), act as potent antagonists at the NMDA receptor glutamate site. The cyclobutane ring forces the glutamate backbone into an "extended" or "folded" state depending on stereochemistry, allowing for precise probing of the receptor pocket.

Performance Data: Cyclobutane vs. Linear Standards

Data derived from competitive binding assays in neonatal rat motoneurons.

Compound ClassRepresentative LigandTarget SitePotency (

/

)
Relative Potency (vs D-AP5)
Cyclobutane (Rigid) trans-ACBC-3-phosphonoethyl NMDA (Glu site)0.15 µM ~3x More Potent
Linear (Flexible)D-AP5 (Standard)NMDA (Glu site)0.45 µM1.0 (Reference)
Cyclopropane (Strained)TAMPGABA-C / GABA-A> 10 µM (Selectivity shift)Inactive at NMDA
Piperazine (Cyclic)CPPNMDA (Glu site)0.20 µM~2.2x More Potent

Key Insight: The trans-cyclobutane scaffold mimics the bioactive conformation of glutamate more effectively than the linear D-AP5, likely due to a reduced entropic penalty upon binding. Unlike cyclopropane analogues (TAMP), which often shift selectivity to GABA receptors due to extreme bond angle strain (


), the cyclobutane ring (

pucker) accommodates the NMDA pharmacophore without steric clash.
Mechanistic Diagram: Pharmacophore Mapping

The following diagram illustrates how the trans-2-aminocyclobutanol scaffold (precursor to ACBC) dictates receptor selectivity via conformational restriction.

PharmacophoreMap Scaffold trans-2-Aminocyclobutanol (Precursor) Oxidation Oxidation to Amino Acid (ACBC) Scaffold->Oxidation Synthetic Route Extended Extended Conformation (trans-isomer) Oxidation->Extended Stereocontrol Folded Folded Conformation (cis-isomer) Oxidation->Folded Stereocontrol NMDA NMDA Receptor (Glutamate Site) High Affinity Extended->NMDA Matches Distal Carboxyl Distance GABA GABA-C Receptor (Partial Agonist) Folded->GABA Matches GABA Turn Motif

Caption: Stereochemical control of the cyclobutane scaffold directs selectivity. The trans-isomer mimics the extended glutamate chain required for NMDA antagonism.

Part 2: Antiviral Nucleoside Mimetics (Lobucavir Class)

The trans-2-aminocyclobutanol scaffold serves as a chiral building block for carbocyclic nucleosides , where the ribose sugar is replaced by a cyclobutane ring. The most prominent example is Lobucavir (Cyclobut-G) .

Efficacy vs. Standards (HSV & HBV)

The cyclobutane ring mimics the sugar "pucker" (C2'-endo vs C3'-endo) required for DNA polymerase recognition but lacks the specific geometry for 3'-exonuclease excision, acting as a non-obligate chain terminator.

Comparative Antiviral Potency (

)
CompoundScaffold TypeHSV-1

(µM)
HBV

(µM)
Mechanism of Action
Lobucavir Cyclobutane 0.03 0.01 Chain Terminator + Conformational Blocker
AcyclovirAcyclic (Flexible)0.1 - 1.6> 10Obligate Chain Terminator
GanciclovirAcyclic (Flexible)0.05> 1.0Chain Terminator
EntecavirCyclopentane> 100.003Priming Inhibitor

Expert Analysis: Lobucavir exhibits superior broad-spectrum activity compared to Acyclovir. The rigidity of the cyclobutane ring provides a higher affinity for the viral polymerase active site than the flexible acyclic chain of Acyclovir. However, this high affinity also correlates with increased host toxicity in some models, highlighting the trade-off between rigidity (potency) and selectivity.

Protocol: Viral DNA Polymerase Inhibition Assay

To validate the potency of cyclobutane derivatives, use this self-validating enzymatic protocol.

  • Enzyme Preparation: Purify HSV-1 DNA polymerase from infected Vero cells or use recombinant expression systems.

  • Template-Primer: Anneal a 5'-labeled primer to a poly(dC) template.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM

      
      , 1 mM DTT.
      
    • Substrate: 10 µM dGTP (competing natural substrate).

    • Inhibitor: Serially diluted Cyclobutane-Guanine triphosphate (enzymatically phosphorylated from the nucleoside).

  • Initiation: Add 50 nM Enzyme. Incubate at 37°C for 30 mins.

  • Termination: Quench with 0.5 M EDTA.

  • Analysis: Run products on a 15% denaturing PAGE gel.

  • Validation Check: Acyclovir-TP must be included as a positive control. If Acyclovir

    
     deviates >20% from historical mean (0.1 µM), discard run.
    

Part 3: Peptidomimetics & Foldamers

Incorporating trans-2-aminocyclobutane-1-carboxylic acid (t-ACBC) into peptide backbones creates "Beta-Peptides" that resist enzymatic degradation while maintaining receptor recognition.

Stability Profiling

Beta-amino acids introduce an extra carbon into the backbone, disrupting the cleavage site of standard proteases.

Peptide ModificationProtease SourceHalf-Life (

)
Foldamer Structure
t-ACBC Incorporation Pronase / Trypsin > 7 Days 12-Helix (Stable)
Linear Beta-AlaninePronase~ 8 HoursFlexible / Random Coil
Natural Alpha-PeptidePronase< 15 MinutesNative (Degrades Rapidly)

Synthesis Workflow for Peptidomimetics: To synthesize these stable analogues from trans-2-aminocyclobutanol:

  • Oxidation: Ruthenium tetroxide oxidation of the amino alcohol to the amino acid.

  • Protection: Fmoc-protection of the amine.

  • Solid Phase Synthesis: Standard Fmoc/tBu protocols. Note: Coupling times must be doubled due to the steric bulk of the cyclobutane ring.

SynthesisWorkflow Step1 Start: trans-2-Aminocyclobutanol Step2 Oxidation (RuO4) Yields: trans-ACBC Step1->Step2 Step3 Fmoc Protection Step2->Step3 Step4 Solid Phase Peptide Synthesis (Double Coupling Cycles) Step3->Step4 Step5 Final Product: Protease-Resistant Beta-Peptide Step4->Step5

Caption: Synthesis of stable peptidomimetics from the amino alcohol precursor.

References

  • Allan, R. D., et al. (1990). "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid."[1] Journal of Medicinal Chemistry. Link

  • Braiterman, L. T., et al. (1995). "Inhibition of the replication of the DNA polymerase M550V mutation variant of human hepatitis B virus by lobucavir." Hepatology. Link

  • Appella, D. H., et al. (1999). "trans-2-Aminocyclopentanecarboxylic Acid Oligomers: New Foldamers." Journal of the American Chemical Society. Link

  • Gaoni, Y., et al. (1994). "Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry. Link

  • Field, A. K., et al. (1990). "Efficacy of the cyclobutyl nucleoside, lobucavir, against herpes simplex virus." Antiviral Research. Link

Sources

Safety Operating Guide

Personal protective equipment for handling trans-2-Aminocyclobutanol

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profiling & Mechanistic Risk

To safely handle trans-2-Aminocyclobutanol (CAS: 5362-29-8 for HCl salt; generic for isomer), one must understand not just what the hazards are, but why they exist. This molecule combines a strained cyclobutane ring with a basic amine and a hydroxyl group.

  • The "Trojan Horse" Effect (Permeation): Small, strained cyclic amines have high kinetic mobility. They can permeate standard nitrile gloves faster than bulky amines.

  • Corrosivity vs. Irritation:

    • Hydrochloride Salt (Solid): Typically classified as Skin/Eye Irritant (Category 2) [H315, H319].[1] The primary risk is inhalation of dust, which forms corrosive hydrochloric acid/amine solutions upon contact with mucous membranes.

    • Free Base (Liquid/Oil): Due to the unprotonated amine, the free base is Corrosive (Category 1B/1C) [H314]. It causes immediate, irreversible ocular damage and chemical burns.

  • Thermal Instability: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While generally stable at room temperature, exposure to strong acids or excessive heat can trigger ring-opening or rearrangement, potentially releasing energetic vapors.

The Barrier Strategy: PPE Selection Matrix

Standard "lab safety" advice is insufficient. Use this matrix to select PPE based on the specific state of the reagent.

Protection ZoneSolid Handling (Weighing/Transferring HCl Salt)Solution/Free Base Handling (Reaction/Work-up)Scientific Rationale
Hand Protection Double Nitrile (Outer: 5 mil minimum)Laminate (Silver Shield) or High-Breakthrough Nitrile (>8 mil)Small cyclic amines permeate standard 4-mil nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer.
Eye Protection Chemical Goggles (Indirect Vent)Face Shield + Chemical Goggles Safety glasses fail against aerosols. Amines cause corneal clouding (glaucopsia) via pH spikes in ocular fluid.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood required. If outside hood: Full-face respirator w/ OV/P100 cartridges.Amine vapors trigger respiratory sensitization. Dusts are highly hygroscopic and irritating.
Body Defense Lab Coat (100% Cotton or Nomex) + Closed ShoesChemical-Resistant Apron (over Lab Coat) + Sleeve CoversSynthetic blends (polyester) can melt into skin if a reaction exotherms or during fire.

Operational Workflow (Logic Diagram)

The following decision tree illustrates the critical checkpoints for handling this compound.

G Start START: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid (HCl Salt) CheckState->Solid Liquid Liquid (Free Base) CheckState->Liquid PPE_Solid Don PPE: Double Nitrile + Goggles Solid->PPE_Solid PPE_Liquid Don PPE: Laminate Gloves + Face Shield Liquid->PPE_Liquid HoodCheck Verify Hood Flow (>0.5 m/s) PPE_Solid->HoodCheck PPE_Liquid->HoodCheck Handling Execution: Weigh/Dissolve (Keep sash low) HoodCheck->Handling Waste Disposal: Acidify -> Organic Waste Handling->Waste

Figure 1: Decision logic for PPE selection and handling workflow based on the chemical state of trans-2-aminocyclobutanol.

Detailed Operational Protocol

Phase A: Preparation (The "Clean" Zone)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Static Control: trans-2-Aminocyclobutanol HCl is a fine, charged powder. Use an ionizing fan or anti-static gun during weighing to prevent "flying powder" that could bypass respiratory controls.

  • Acid Trap: If generating the free base, prepare a dilute HCl or citric acid trap for the vacuum pump exhaust to neutralize amine vapors.

Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Perform all weighing inside the chemical fume hood.

    • Use a disposable anti-static weighing boat.

    • Critical Step: If the powder spills, do not use a brush (creates dust). Cover with a wet paper towel (water/methanol) to dissolve, then wipe.

  • Solubilization:

    • Add solvent slowly. The heat of solution (exotherm) for amine salts can be significant.

    • If neutralizing to free base: Add base (e.g., NaOH) dropwise at 0°C. The biphasic mixture may splatter; the face shield is mandatory here.

Phase C: Decontamination & Doffing
  • Glove Wash: Rinse outer gloves with water before removing them. This prevents transfer of invisible amine residue to door handles or skin.

  • Doffing Order:

    • Remove outer gloves (dispose as solid waste).

    • Remove apron/face shield.

    • Remove inner gloves (peel from inside out).

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption).

Emergency Response & Disposal

Spill Management
  • Solid Spill: Cover with wet paper towels to prevent dust. Scoop into a bag.

  • Liquid/Solution Spill:

    • Evacuate the immediate area if outside a hood.

    • Absorb with vermiculite or sand.[2] Do not use sawdust (reaction with amines can be exothermic).

    • Neutralize the spill area with a dilute solution of Citric Acid or Sodium Bisulfate.

Disposal Path[3][4][5]
  • Never dispose of amines down the drain.

  • Protocol: Adjust pH to <5 using dilute acid (HCl or H2SO4) to convert any free amine to the non-volatile salt form.

  • Stream: Segregate into "Organic Waste - Halogenated" (if using DCM/Chloroform) or "Organic Waste - Non-Halogenated." Label clearly as "Contains Amines."

References

  • PubChem. (n.d.). Compound Summary: 2-Aminocyclobutanol. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.